N-Demethylivabradine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMGNXUIKUPAF-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215935-23-2 | |
| Record name | N-Demethylivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYLIVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Demethylivabradine: Synthesis and Characterization of the Principal Active Metabolite of Ivabradine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: N-Demethylivabradine, also known as S-18982, is the primary and pharmacologically active metabolite of Ivabradine, a crucial therapeutic agent for managing stable angina and chronic heart failure.[1][2] Formed via CYP3A4-mediated oxidation in the liver and intestines, this metabolite circulates at approximately 40% of the parent drug's concentration and shares its mechanism of action, selectively inhibiting the If current in the sinoatrial node.[2][3] The availability of pure this compound as a reference standard is therefore indispensable for a wide range of research and development activities, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug-drug interaction assessments, and impurity profiling for regulatory submissions. This guide provides a comprehensive overview of a robust synthetic strategy for this compound and a detailed protocol for its analytical characterization, designed for researchers in pharmaceutical and medicinal chemistry.
Part 1: Rationale and Synthetic Strategy
The synthesis of a drug metabolite is often approached from two distinct pathways: de novo synthesis from basic starting materials or chemical modification of the parent drug. For this compound, the N-demethylation of the readily available parent drug, Ivabradine, presents the most direct and efficient strategy. This approach leverages a well-defined starting material, simplifying the synthetic challenge to a single, selective chemical transformation.
The core of this strategy involves the selective removal of the N-methyl group from the tertiary amine within the Ivabradine structure. While several reagents can accomplish this, the von Braun reaction and its modern variants offer a reliable and high-yielding method. Specifically, the use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established and effective procedure for the N-demethylation of complex tertiary amines. The reaction proceeds through a stable carbamate intermediate, which is then smoothly cleaved under mild conditions (typically methanolysis) to yield the desired secondary amine.
Causality of Experimental Choices:
-
Choice of Starting Material: Ivabradine is a commercially available and well-characterized active pharmaceutical ingredient (API), making it an ideal and reliable precursor.
-
Choice of Demethylation Reagent: ACE-Cl is chosen for its high selectivity towards tertiary amines over other functional groups present in the Ivabradine molecule. The two-step procedure (carbamate formation and subsequent cleavage) prevents side reactions and typically results in cleaner product profiles compared to single-step oxidative methods.
-
Purification Strategy: Standard silica gel column chromatography is selected due to the significant polarity difference between the carbamate intermediate, the final product (a secondary amine), and any unreacted starting material (a tertiary amine).
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via demethylation of Ivabradine.
Part 2: Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Carbamate Intermediate Formation
-
Dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a proton sponge or a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to the solution to neutralize the HCl salt and sequester protons generated during the reaction.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
Step 2: Cleavage to this compound
-
Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.
-
Heat the solution to reflux and maintain for 2-4 hours. The cleavage of the carbamate is typically efficient under these conditions.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the appearance of the product.
-
Once the reaction is complete, cool the solution and concentrate under reduced pressure to yield the crude this compound free base.
Step 3: Purification and Salt Formation
-
Purify the crude product using silica gel column chromatography. A gradient elution system of DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) is effective for separating the secondary amine product.
-
Combine the pure fractions (as identified by TLC) and evaporate the solvent.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.
Part 3: Physicochemical and Analytical Characterization
A rigorous analytical workflow is critical to confirm the identity, purity, and structure of the synthesized this compound. This process forms a self-validating system where orthogonal techniques provide complementary information.
Analytical Characterization Workflow
Caption: Orthogonal analytical workflow for the characterization of this compound.
Physicochemical Properties
The synthesized compound should be compared against known properties of this compound (S18982).
| Property | Value | Source |
| Formal Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [4] |
| CAS Number | 1246638-08-3 | [4] |
| Molecular Formula | C₂₆H₃₄N₂O₅ · HCl | [4] |
| Formula Weight | 491.0 g/mol (as HCl salt) | Calculated |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of the final compound. A well-developed method can separate this compound from the parent drug (Ivabradine) and other potential process-related impurities.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds.[5] |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 6.0B: Acetonitrile/Methanol | A buffered aqueous phase controls the ionization state of the amine, ensuring reproducible retention times. |
| Gradient | Time-based linear gradient from 15% B to 70% B | Ensures elution of all components and good peak shape. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 287 nm | The benzazepinone chromophore has a strong absorbance at this wavelength.[4] |
| Expected Purity | > 99.0% (by peak area) | Standard for a high-purity reference material. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, further confirming the elemental composition.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | Positive ion mode will show the protonated molecule. |
| Expected [M+H]⁺ (Free Base) | m/z 455.2540 (Calculated for C₂₆H₃₅N₂O₅⁺) |
| Tandem MS (MS/MS) | Fragmentation analysis can confirm the structure by showing characteristic losses (e.g., of the dimethoxybicyclo-octatriene moiety). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The key diagnostic feature distinguishing this compound from Ivabradine is the absence of the N-methyl singlet and the appearance of signals corresponding to the secondary amine proton (N-H).
Key Expected ¹H NMR Signals:
-
Absence of N-CH₃ Signal: The characteristic singlet for the N-methyl group (typically ~2.2-2.5 ppm in Ivabradine) will be absent.
-
Presence of N-H Signal: A broad signal corresponding to the secondary amine proton will be present. Its chemical shift will be concentration and solvent-dependent.
-
Aromatic Protons: Multiple signals in the aromatic region (~6.5-7.0 ppm) corresponding to the protons on the benzazepinone and dimethoxybicyclo-octatriene rings.
-
Methoxy (OCH₃) Protons: Two or more sharp singlets in the region of ~3.7-3.9 ppm.
-
Aliphatic Protons: A complex series of multiplets for the methylene (-CH₂-) groups of the propyl linker and the bicyclic and benzazepinone ring systems.
Key Expected ¹³C NMR Signals:
-
Absence of N-CH₃ Carbon: The signal for the N-methyl carbon (typically ~40-45 ppm in Ivabradine) will be absent.
-
Carbonyl Carbon: A signal in the downfield region (~170 ppm) for the amide carbonyl group.
-
Aromatic & Alkene Carbons: Multiple signals between ~110-150 ppm.
-
Methoxy Carbons: Signals around ~55-60 ppm.
-
Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm).
Conclusion
This guide outlines a logical and field-proven approach to the synthesis and comprehensive characterization of this compound. By employing a selective N-demethylation of the parent drug, researchers can efficiently access this critical active metabolite. The subsequent orthogonal analytical workflow, combining HPLC, MS, and NMR, provides a robust, self-validating system to ensure the material is of sufficient purity and confirmed identity for use as an analytical reference standard in advanced pharmaceutical research and development.
References
- Ivadradine - PMC - PubMed Central - NIH. (n.d.).
- Patel, C., & Tadi, P. (2025). Ivabradine. In StatPearls. StatPearls Publishing.
- Wexler, R., & Stauth, D. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 772–775.
- Cayman Chemical. (n.d.). N-desmethyl Ivabradine (hydrochloride) (CAS 1246638-08-3).
- Pharmaffiliates. (n.d.). Ivabradine-impurities.
- MedChemExpress. (n.d.). Ivabradine metabolite N-Demethyl Ivabradine hydrochloride.
- Daicel Pharma Standards. (n.d.). Ivabradine Impurities Manufacturers & Suppliers.
- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.
- SynZeal. (n.d.). Ivabradine Impurities.
- Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
- François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.
- Sun, X., et al. (2014). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 967, 122-127.
- Stanimirović, D. B., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Microchemical Journal, 147, 991-1002.
- ResearchGate. (n.d.). Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam.
- Moniot, S. L., et al. (2004). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Bioorganic & medicinal chemistry, 12(23), 6177–6184.
- Smaczniak, C., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolites, 2(2), 199–220.
- Emwas, A. H. (2015). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Journal of Personalized Medicine, 5(3), 283–311.
Sources
N-Demethylivabradine: A Technical Examination of the Principal Active Metabolite of Ivabradine
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
N-Demethylivabradine, also known as S 18982, is the primary and pharmacologically active metabolite of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel. This technical guide provides a comprehensive overview of the biological activity of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. While this compound is consistently reported to be equipotent to its parent compound, this document also highlights the integrated role it plays in the overall therapeutic effect of Ivabradine. Detailed experimental protocols for the in vitro and in vivo characterization of HCN channel inhibitors are provided to facilitate further research in this area.
Introduction: The Significance of an Active Metabolite
In drug development and clinical pharmacology, the metabolic fate of a compound is of paramount importance. While metabolism often leads to inactivation and excretion, some drugs are converted into active metabolites that contribute significantly to, or are primarily responsible for, the observed therapeutic effects. This compound is a prime example of such a metabolite. It is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2] this compound circulates in plasma at concentrations approximately 40% of that of Ivabradine and is considered to be equipotent, making it a crucial contributor to the heart rate-lowering effects of the parent drug.[3][4]
This guide will delve into the known biological properties of this compound, focusing on its interaction with its molecular target and its physiological consequences.
Mechanism of Action: Selective Inhibition of the Funny Current (If)
The primary mechanism of action for both Ivabradine and this compound is the selective inhibition of the "funny" or pacemaker current (If) in the sinoatrial (SA) node of the heart.[1] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, which in turn governs the heart rate. The If current is carried by HCN channels, with the HCN4 isoform being predominantly expressed in the SA node.[5]
By binding to and blocking HCN channels, this compound reduces the slope of diastolic depolarization, leading to a prolongation of the time it takes to reach the threshold for an action potential. This results in a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][6]
Interaction with HCN Channels
Ivabradine has been shown to be an open-channel blocker of hHCN4 channels and a closed-channel blocker of mHCN1 channels.[5] It is presumed that this compound shares this mechanism. The binding site for Ivabradine is located within the intracellular pore of the HCN channel.[7]
Signaling Pathway: HCN Channel Inhibition
Caption: Mechanism of heart rate reduction by this compound.
Pharmacological Profile
While much of the available data combines the effects of Ivabradine and this compound, this section will summarize the known quantitative parameters.
Potency and Efficacy
This compound is consistently described as being equipotent to Ivabradine.[2][3] For reference, Ivabradine has been shown to block HCN1 and HCN4 channels in a dose-dependent manner with the following half-maximal inhibitory concentrations (IC50):
| Channel Isoform | IC50 for Ivabradine (µM) |
| mHCN1 | 0.94[5] |
| hHCN4 | 2.0[5] |
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound.
| Parameter | Ivabradine | This compound (S 18982) |
| Metabolism | Extensively metabolized by CYP3A4 to this compound.[1][2] | Also metabolized by CYP3A4.[1][2] |
| Plasma Concentration | - | Approximately 40% of Ivabradine concentration.[1][2] |
| Half-life (t1/2) | Distribution: ~2 hours; Effective: ~6 hours.[1][3] | ~11 hours[3] |
| Excretion | Metabolites excreted in urine and feces.[1] | Excreted in urine and feces.[1] |
Pharmacodynamics
Pharmacodynamic modeling studies have indicated that this compound contributes significantly to the overall bradycardic effect of Ivabradine.[1][8] Some models suggest that the metabolite is responsible for the initial onset of the heart rate-lowering effect, while the parent compound determines the duration of action.[1]
Electrocardiogram (ECG) Effects: The primary ECG change induced by Ivabradine, and by extension this compound, is a dose-dependent reduction in heart rate (bradycardia).[6] A slight increase in the PR interval and a prolongation of the QT interval (uncorrected for heart rate) may also be observed.[6]
Experimental Protocols for Characterization
The following protocols provide a framework for the in vitro and in vivo evaluation of HCN channel inhibitors like this compound.
In Vitro Characterization: Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of a test compound on specific HCN channel isoforms expressed in a heterologous system.
Experimental Workflow: In Vitro Patch-Clamp
Caption: Workflow for determining the in vitro potency of an HCN channel inhibitor.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the human HCN isoform of interest (e.g., hHCN4) and a fluorescent marker (e.g., GFP).
-
Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution for the final concentrations to be tested.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Identify transfected cells using fluorescence.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Hold the cell at a depolarized potential (e.g., -40 mV).
-
To elicit the If current, apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).
-
Record stable baseline currents for several minutes.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the lowest concentration of the test compound.
-
Allow the current inhibition to reach a steady state before recording.
-
Perform a washout with the control external solution.
-
Repeat the application and washout steps for increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each concentration.
-
Normalize the inhibited current to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.
-
In Vivo Characterization: Telemetry in Rodent Models
Objective: To assess the effect of a test compound on heart rate and other ECG parameters in conscious, freely moving animals.
Step-by-Step Methodology:
-
Animal Model:
-
Use an appropriate rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Surgically implant telemetry transmitters for the continuous monitoring of ECG and heart rate.
-
Allow for a sufficient recovery period (e.g., 7-10 days) after surgery.
-
-
Experimental Design:
-
House the animals individually with a controlled light-dark cycle and access to food and water ad libitum.
-
Record baseline ECG and heart rate data for at least 24 hours before dosing.
-
Randomize animals into vehicle control and test compound groups.
-
-
Dosing and Data Acquisition:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Continuously record telemetry data for a predetermined period (e.g., 24 hours) post-dosing.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the time course of heart rate changes.
-
Calculate the maximum heart rate reduction (Emax) and the time to maximum effect (Tmax).
-
Analyze other ECG parameters such as PR and QT intervals.
-
Compare the effects in the treated groups to the vehicle control group using appropriate statistical methods.
-
Safety and Tolerability
The safety profile of this compound is considered in the context of Ivabradine therapy. The most common adverse effects are related to its mechanism of action and include:
-
Phosphenes: Transient visual disturbances described as enhanced brightness in a limited area of the visual field. This is due to the inhibition of Ih currents in the retina, which are similar to If currents.
-
Atrial Fibrillation: An increased risk of developing atrial fibrillation has been observed with Ivabradine use.[1][2]
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of Ivabradine. Its equipotency and substantial plasma concentrations underscore the importance of considering its contribution to the overall clinical profile of the parent drug. While the mechanism of action is well-understood to be the selective inhibition of the If current, a notable gap in the literature is the lack of detailed, independent pharmacological data for this compound.
Future research should aim to:
-
Determine the specific IC50 values of this compound for all HCN channel isoforms.
-
Conduct comprehensive, independent pharmacokinetic and pharmacodynamic studies of this compound.
-
Investigate any potential subtle differences in the biological activity of this compound compared to Ivabradine.
A more complete understanding of the individual properties of this compound will provide a clearer picture of its role in cardiac electrophysiology and may inform the development of future HCN channel inhibitors with improved therapeutic profiles.
References
-
Ivabradine - StatPearls - NCBI Bookshelf. (2025). Available at: [Link]
-
Duffull, S. B., et al. (2000). Development of a sequential linked pharmacokinetic and pharmacodynamic simulation model for ivabradine in healthy volunteers. European Journal of Pharmaceutical Sciences, 10(4), 327-335. Available at: [Link]
-
Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Available at: [Link]
-
Ivadradine - PMC - PubMed Central - NIH. (2012). Available at: [Link]
-
What are the effects of ivabradine on electrocardiogram (ECG)? - Dr.Oracle. (2025). Available at: [Link]
-
Ivabradine Monograph for Professionals - Drugs.com. (2024). Available at: [Link]
-
Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 572(Pt 2), 335–346. Available at: [Link]
-
Sánchez-Alonso, J. L., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences, 121(27), e2402259121. Available at: [Link]
-
Saponaro, A., et al. (2013). Structural determinants of ivabradine block of wild-type and mutant HCN4 channels. PLoS ONE, 8(1), e53132. Available at: [Link]
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivabradine metabolite N-Demethyl Ivabradine hydrochloride|1246638-08-3|安捷凯 [anjiechem.com]
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- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of N-Demethylivabradine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Demethylivabradine, also known as S-18982, is the principal and pharmacologically active metabolite of ivabradine, a selective heart rate-lowering agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, contextualized by the well-elucidated pharmacology of its parent compound. While direct comparative electrophysiological data for this compound are not extensively available in public literature, its established equipotency to ivabradine allows for a robust understanding of its function. This guide delves into the molecular interactions with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the kinetics of this interaction, and the resultant physiological effects on cardiac pacemaking. Furthermore, we present detailed experimental protocols for the characterization of HCN channel blockers, providing a framework for further investigation into the nuanced pharmacology of this compound.
Introduction: The Genesis and Significance of this compound
Ivabradine is a clinically approved therapeutic for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its efficacy is intrinsically linked to its metabolism. Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] The major metabolic pathway is N-demethylation, resulting in the formation of this compound.
This metabolite is not an inactive byproduct; rather, it is an active entity that circulates in the plasma at a concentration approximately 40% of that of the parent drug and exhibits a longer half-life.[3] Crucially, this compound is recognized to be equipotent to ivabradine, thereby significantly contributing to the overall therapeutic effect of ivabradine administration.[3][4] Understanding the mechanism of action of this compound is, therefore, essential for a complete comprehension of ivabradine's clinical pharmacology.
The primary molecular target for both ivabradine and this compound is the HCN4 ion channel, a key component of the cardiac pacemaker, or "funny" (If), current in the sinoatrial (SA) node.[1] This selective inhibition of the If current results in a reduction of the heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[5][6]
Metabolic Pathway of Ivabradine to this compound
Caption: Molecular cascade of this compound's action in the SA node.
Molecular Interaction with the HCN4 Channel
Ivabradine, and by extension this compound, acts from the intracellular side of the channel. [2]The binding site is located within the inner vestibule of the HCN4 channel pore. [2]Site-directed mutagenesis studies on ivabradine have identified key amino acid residues in the S6 transmembrane domain, specifically Tyrosine 506 (Y506) and Isoleucine 510 (I510), as being critical for binding and the subsequent blocking effect. [2][7]
State- and Use-Dependent Inhibition
The inhibition of HCN4 channels by ivabradine is both state-dependent and use-dependent, a characteristic presumed to be shared by this compound. [4][8]
-
Open-Channel Block: Ivabradine preferentially binds to the HCN4 channel when it is in the open conformation. [4][9]This means that the channel must be activated by hyperpolarization for the drug to effectively bind and exert its inhibitory effect.
-
Use-Dependency: The degree of block increases with the frequency of channel opening and closing. [8]This is a clinically significant feature, as it implies that the heart rate-lowering effect is more pronounced at higher heart rates.
Quantitative Pharmacology of HCN4 Inhibition
While specific quantitative data for this compound are sparse in the literature, the data for ivabradine provide a strong surrogate for understanding its potency.
| Parameter | Value (for Ivabradine) | Channel | Reference |
| IC50 | ~2.0 µM | hHCN4 | [4] |
| IC50 | ~0.5 µM | hHCN4 | [8][10] |
| Binding Site | Inner pore vestibule | hHCN4 | [2] |
| Key Residues | Y506, I510 | hHCN4 | [2][7] |
| Mechanism | Open-channel, use-dependent | hHCN4 | [4][8] |
Note: The variation in reported IC50 values can be attributed to differences in experimental conditions and techniques.
Experimental Protocol: Characterizing HCN4 Channel Blockers
To facilitate further research and a direct comparison between ivabradine and this compound, we provide a detailed protocol for a whole-cell voltage-clamp experiment. This methodology allows for the precise measurement of ionic currents through HCN4 channels expressed in a heterologous system.
Experimental Workflow
Caption: Workflow for electrophysiological characterization.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing human HCN4 (hHCN4) channels.
-
Plate cells on glass coverslips 24-48 hours prior to recording.
-
Maintain cells in an incubator at 37°C and 5% CO2.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Electrode Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Approach a single, healthy cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (Gigaohm) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Use-Dependency:
-
Hold the membrane potential at -40 mV.
-
Apply a series of hyperpolarizing voltage steps to -120 mV for 2 seconds to activate the HCN4 channels, followed by a depolarizing step to +20 mV for 1 second.
-
Repeat this protocol at a defined frequency (e.g., every 5 seconds).
-
Record the baseline HCN4 current.
-
Perfuse the chamber with varying concentrations of this compound and repeat the voltage-clamp protocol.
-
Measure the reduction in current amplitude at each concentration to determine the IC50 and the development of the block over successive pulses to assess use-dependency.
-
-
Data Analysis:
-
Analyze the current traces using specialized software (e.g., Clampfit, PatchMaster).
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50.
-
Compare the kinetics of the block (onset and offset rates) between this compound and ivabradine.
-
Clinical Implications and Future Directions
The significant contribution of this compound to the therapeutic effect of ivabradine underscores the importance of considering active metabolites in drug development and clinical practice. While its mechanism is understood to mirror that of its parent compound, further research is warranted to explore any subtle differences in its pharmacological profile. A direct comparative study of the binding kinetics, state-dependency, and potential off-target effects of this compound versus ivabradine would provide a more complete picture of their respective contributions to the clinical outcome. Such studies could inform the development of future HCN channel blockers with improved efficacy and safety profiles.
Conclusion
This compound is a key active metabolite of ivabradine that acts as a selective inhibitor of the HCN4 channel. Its mechanism of action, characterized by open-channel and use-dependent block, is central to the heart rate-lowering effects of its parent drug. This technical guide provides a comprehensive overview of this mechanism, grounded in the extensive research on ivabradine. The provided experimental framework offers a robust methodology for further elucidating the specific pharmacological properties of this compound, which will be crucial for advancing our understanding of HCN channel modulation and the development of next-generation cardiovascular therapeutics.
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Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC. (2013, January 4). [Link]
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Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. (2021, May 27). [Link]
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Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC - NIH. [Link]
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Comparison of Efficacy of Ivabradine With Traditional Therapy in Patients With Left Ventricular Dysfunction - PMC. (2021, November 1). [Link]
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Ivabradine versus metoprolol for heart rate reduction before coronary computed tomography angiography - PubMed. (2012, January 15). [Link]
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(PDF) Ivabradine in Patients with Ischemic Heart Disease -A Prospective, Longitudinal, Comparative Study to Metoprolol - ResearchGate. (2025, March 29). [Link]
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An In-depth Technical Guide to the Pharmacology of Ivabradine and Its Metabolites
Abstract
Ivabradine represents a targeted therapeutic innovation in cardiovascular medicine, distinguished by its novel mechanism as a "pure" heart-rate-lowering agent.[1][2] Unlike conventional negative chronotropes such as beta-blockers or calcium channel blockers, ivabradine offers selective heart rate reduction without confounding effects on myocardial contractility, atrioventricular conduction, or blood pressure.[3][4][5] This guide provides a comprehensive exploration of the pharmacology of ivabradine and its principal active metabolite, N-desmethyl ivabradine (S-18982). We will dissect its molecular mechanism of action, detail its pharmacokinetic and pharmacodynamic profiles, elucidate its metabolic pathways, and present robust bioanalytical methodologies essential for its study in research and development settings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this unique pharmacological agent.
Core Mechanism of Action: Selective Inhibition of the Pacemaker If Current
The therapeutic effect of ivabradine is rooted in its highly specific and selective inhibition of the pacemaker "funny" current (If) within the sinoatrial (SA) node.[6][7][8] This current is a critical determinant of cardiac rhythm, responsible for initiating the spontaneous diastolic depolarization that dictates heart rate.[3][9]
1.1. The Role of the If Current and HCN Channels
The If current is a mixed sodium-potassium inward current carried through Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[6][9] Activation of these channels at the end of an action potential, during membrane hyperpolarization (typically at voltages of -60 to -70 mV), initiates a slow depolarization, driving the membrane potential towards the threshold for the next action potential.[3] The rate of this depolarization directly governs the firing frequency of the SA node and, consequently, the heart rate.[10][11]
1.2. Ivabradine's Molecular Interaction
Ivabradine exerts its effect by binding directly to the intracellular pore of the HCN4 channel.[11][12] This binding is use-dependent, meaning ivabradine can only access its binding site when the channel is in the open state during diastolic depolarization.[3][13] This characteristic confers a greater degree of inhibition at higher heart rates, making the drug more effective when it is most needed and reducing the risk of excessive bradycardia at lower heart rates.[3] By inhibiting the If current, ivabradine reduces the slope of spontaneous diastolic depolarization, prolonging the time it takes to reach the action potential threshold and thereby selectively slowing the heart rate.[10][11][12]
This targeted action is fundamentally different from that of beta-blockers and non-dihydropyridine calcium channel blockers, which also reduce heart rate but simultaneously exert negative inotropic (reduced contractility) and other systemic effects.[1][5][12]
Caption: Mechanism of Action of Ivabradine on the SA Node Pacemaker Potential.
Pharmacokinetics of Ivabradine and N-desmethyl Ivabradine
The clinical utility of a drug is defined by its pharmacokinetic (PK) profile. Ivabradine exhibits linear pharmacokinetics over the oral dose range of 0.5 mg to 24 mg.[14][15]
2.1. Absorption and Distribution Following oral administration, ivabradine is absorbed rapidly and almost completely.[6][16] However, due to significant first-pass metabolism in the gut and liver, its absolute oral bioavailability is approximately 40%.[2][6][14]
-
Food Effect: Administration with food delays absorption by about one hour and increases plasma exposure by 20% to 40%.[6][9][14] Therefore, it is recommended to be taken with meals to ensure consistent exposure.[14]
-
Distribution: Ivabradine is approximately 70% bound to plasma proteins, and the volume of distribution at steady state is close to 100 L, indicating moderate tissue distribution.[6][9][17]
2.2. Metabolism: The Central Role of CYP3A4 Ivabradine is extensively metabolized, primarily in the liver and intestines, through oxidation mediated exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][6][17] This dependency on a single metabolic pathway is a critical consideration for potential drug-drug interactions.
The primary metabolic pathway is N-demethylation, which produces the major active metabolite, S-18982 (N-desmethyl ivabradine) .[1][9][15][17] This metabolite is not only active but also circulates at significant concentrations, approximately 40% of that of the parent compound.[6][9][15][17] Importantly, S-18982 is also a substrate for CYP3A4 and is considered equipotent to ivabradine in its ability to inhibit the If current.[14][15][17]
Caption: Primary Metabolic Pathway of Ivabradine via CYP3A4.
2.3. Excretion Ivabradine's plasma concentration declines with a distribution half-life of 2 hours and an effective half-life of approximately 6 hours.[6][9][17][18] The total clearance is about 24 L/h.[6][9][14] Metabolites are excreted to a similar extent in both urine and feces.[6][14] A very small fraction, approximately 4% of an oral dose, is excreted as unchanged drug in the urine.[6][9][14]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Ivabradine (Parent Drug) | S-18982 (N-desmethyl Metabolite) | Reference(s) |
| Time to Peak (Tmax) | ~1 hour (fasting), ~2 hours (with food) | N/A (formed from parent) | [6][16] |
| Absolute Bioavailability | ~40% | N/A | [2][6][14] |
| Plasma Protein Binding | ~70% | N/A | [6][9][17] |
| Volume of Distribution (Vd) | ~100 L | N/A | [6][9][14] |
| Effective Half-life (t1/2) | ~6 hours | ~11 hours | [6][17] |
| Relative Plasma Exposure | 100% | ~40% of parent drug | [6][9][15][17] |
| Primary Metabolism | CYP3A4 | CYP3A4 | [1][6][9] |
| Primary Excretion Route | Feces and Urine (as metabolites) | Feces and Urine (as metabolites) | [6][14] |
Pharmacodynamics: Translating PK into Clinical Effect
The pharmacodynamic (PD) profile of ivabradine is a direct consequence of its selective mechanism.
-
Heart Rate Reduction: Ivabradine produces a dose-dependent reduction in heart rate, both at rest and during exercise.[6][14] The magnitude of this effect is greater in individuals with a higher baseline heart rate.[6][19] At recommended therapeutic doses, the reduction is typically around 10 beats per minute.[6][19] A plateau effect is observed at doses greater than 20 mg twice daily.[14][19]
-
Cardiovascular Selectivity: A key feature of ivabradine is its cardiovascular selectivity. It does not affect myocardial contractility (no negative inotropic effect), ventricular repolarization (no significant effect on the QT interval corrected for heart rate), or intracardiac conduction times (PR, QRS intervals).[2][3][9]
-
Visual Phenomena: Ivabradine can also inhibit the retinal current Ih, which is structurally similar to the cardiac If current.[14] This can lead to transient visual symptoms known as phosphenes (e.g., enhanced brightness in the visual field), which are generally mild and resolve spontaneously.[9][20]
Table 2: Summary of Ivabradine's Pharmacodynamic Effects
| Parameter | Effect | Clinical Implication | Reference(s) |
| Heart Rate | Dose-dependent reduction | Primary therapeutic benefit in angina and heart failure | [6][14] |
| Myocardial Contractility | No effect | Favorable safety profile, unlike beta-blockers | [2][3][9] |
| Ventricular Repolarization | No effect on rate-corrected QT interval | Low risk of proarrhythmic effects related to repolarization | [2][19] |
| Blood Pressure | No effect | Can be used without causing hypotension | [4][5] |
| Retinal Ih Current | Inhibition | Can cause transient, mild visual phenomena (phosphenes) | [14][20] |
Drug-Drug Interactions: A CYP3A4-Centric Paradigm
Given that ivabradine and its active metabolite are exclusively metabolized by CYP3A4, co-administration with potent modulators of this enzyme has significant clinical implications.[1][2][6]
-
CYP3A4 Inhibitors: Strong CYP3A4 inhibitors (e.g., azole antifungals like itraconazole, macrolide antibiotics like clarithromycin, HIV protease inhibitors) can markedly increase ivabradine plasma concentrations, elevating the risk of severe bradycardia.[6][14][20] Their concomitant use is contraindicated.[14][20] Moderate inhibitors like diltiazem and verapamil should also be avoided.[6]
-
CYP3A4 Inducers: Strong CYP3A4 inducers (e.g., St. John's wort, rifampicin, phenytoin) can significantly decrease ivabradine plasma concentrations, potentially leading to a loss of efficacy.[16][19]
Experimental Protocol: Bioanalytical Quantification of Ivabradine and S-18982
For drug development and clinical research, a robust and validated bioanalytical method is paramount for accurately characterizing the PK of ivabradine and its active metabolite. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[21][22]
Objective: To simultaneously quantify the concentrations of ivabradine and N-desmethyl ivabradine (S-18982) in human plasma.
Methodology: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Causality: SPE is chosen to isolate the analytes from complex plasma matrix components (proteins, lipids, salts) that can interfere with LC-MS/MS analysis (ion suppression) and to concentrate the sample for improved sensitivity.
-
Protocol:
-
Pipette 0.5 mL of human plasma into a labeled polypropylene tube.
-
Add an internal standard (IS) solution (e.g., a stable isotope-labeled analog of ivabradine or a structurally similar compound like diazepam) to each sample, calibrator, and quality control (QC) sample.[22] The IS corrects for variability during sample processing and analysis.
-
Pre-condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
-
Chromatographic Separation (HPLC):
-
Causality: Chromatographic separation is essential to resolve ivabradine, S-18982, and the IS from each other and from any remaining matrix components before they enter the mass spectrometer, preventing isobaric interference. A C18 reversed-phase column is effective for separating these moderately lipophilic compounds.
-
Protocol:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 80% A, ramp to 20% A over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Causality: MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM). This ensures that the measured signal is unique to the compound of interest.
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Example):
-
Ivabradine: Q1 469.3 -> Q3 263.2
-
S-18982: Q1 455.3 -> Q3 263.2
-
IS: (Specific to the chosen IS)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.
-
-
-
Quantification and Validation:
-
Causality: A calibration curve constructed from samples with known concentrations is used to determine the concentration in unknown samples. The method must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability.
-
Protocol:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of ivabradine and S-18982 (e.g., 0.1 to 100 ng/mL).[21][23]
-
Analyze the calibration standards, QCs, and unknown samples.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a linear regression curve of the peak area ratio versus concentration.
-
Interpolate the concentrations of unknown samples from the calibration curve.
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability.[21]
-
-
Caption: LC-MS/MS Bioanalytical Workflow for Ivabradine and S-18982.
Conclusion
Ivabradine is a precisely engineered pharmacological agent that offers selective heart rate reduction through the specific inhibition of the If current in the SA node. Its pharmacology is characterized by extensive CYP3A4-mediated metabolism into a major, equipotent active metabolite, S-18982, which contributes significantly to the overall therapeutic effect. Understanding this metabolic pathway is crucial for predicting and managing drug-drug interactions. The lack of negative inotropic effects distinguishes ivabradine from other heart-rate-lowering agents, providing a valuable therapeutic option for specific patient populations with stable angina and chronic heart failure.[4][12] The robust bioanalytical methods developed for its quantification enable precise characterization of its pharmacokinetic profile, underpinning its continued study and clinical application.
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Ivabradine - Wikipedia. (n.d.). Wikipedia. [Link]
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Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor . (2015). P & T : a peer-reviewed journal for formulary management. [Link]
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Ivadradine . (2015). The American journal of cardiology. [Link]
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Ivabradine . (n.d.). PubChem. [Link]
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Ivabradine . (2023). StatPearls. [Link]
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Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects . (2024). YouTube. [Link]
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An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . (2014). Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review . (2017). Cardiology and therapy. [Link]
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Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry . (2000). Journal of chromatography. B, Biomedical sciences and applications. [Link]
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What is the mechanism of Ivabradine Hydrochloride? . (2024). Patsnap Synapse. [Link]
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The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells . (2014). Journal of molecular and cellular cardiology. [Link]
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Ivabradine: Uses, Dosage, Side Effects and More . (n.d.). MIMS Philippines. [Link]
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These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETSIVABRADINE tablets, for oral use Initial U.S. Approval: 2015 . (n.d.). DailyMed. [Link]
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Heart rate reduction through regulation of the funny current . (2011). Healio. [Link]
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Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine . (n.d.). International Journal of Bioassays. [Link]
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Pharmacological role of ivabradine in cardiovascular disease: A Review . (2022). World Journal of Advanced Research and Reviews. [Link]
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Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection . (1998). Journal of chromatography. B, Biomedical sciences and applications. [Link]
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Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form . (2020). Brieflands. [Link]
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An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . (2013). Taylor & Francis Online. [Link]
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Pharmacology of Ivabradine and the Effect on Chronic Heart Failure . (n.d.). Bentham Science. [Link]
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- 20. These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETSIVABRADINE tablets, for oral use Initial U.S. Approval: 2015 [dailymed.nlm.nih.gov]
- 21. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Demethylivabradine: A Comprehensive Technical Guide to the Primary Active Metabolite of Ivabradine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N-Demethylivabradine (S-18982), the principal and pharmacologically active metabolite of Ivabradine. Ivabradine, a heart rate-lowering agent, exerts its therapeutic effect through the selective inhibition of the I(f) current in the sinoatrial node. Its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in the formation of this compound, a metabolite that is equipotent to the parent drug and circulates at significant concentrations.[1][2][3] This guide delineates the metabolic pathway, pharmacokinetic and pharmacodynamic profiles, and detailed analytical methodologies for the quantification of this compound in biological matrices. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for preclinical and clinical investigations involving Ivabradine and its primary metabolite.
Introduction to Ivabradine and its Clinical Significance
Ivabradine is a novel therapeutic agent indicated for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker I(f) current.[1][4][5] This inhibition leads to a reduction in the slope of diastolic depolarization in the sinoatrial node, resulting in a dose-dependent decrease in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][4][6] The reduction of heart rate is a key therapeutic target in cardiovascular diseases, as an elevated resting heart rate is associated with adverse outcomes.[4] Ivabradine's unique mechanism offers a targeted approach to heart rate reduction, particularly in patients who are intolerant to or have contraindications for beta-blockers.[1]
The Metabolic Journey: Formation of this compound
Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The major metabolic pathway is N-demethylation, which leads to the formation of its primary active metabolite, this compound (also known as S-18982).[1][2][3][5]
This metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent compound, Ivabradine.[1][2][3][4] The significant exposure and equipotent activity of this compound underscore its contribution to the overall therapeutic effect of Ivabradine.
Pharmacological Profile of this compound
Pharmacodynamics
This compound is an active metabolite that shares the same pharmacological mechanism as its parent compound, Ivabradine.[2] It is equipotent in its ability to selectively inhibit the I(f) current in the sinoatrial node, thereby contributing to the overall heart rate-lowering effect observed after Ivabradine administration.[2][3][5] The combined action of Ivabradine and this compound results in a sustained reduction in heart rate, which is beneficial in the management of stable angina and heart failure.[7][8]
Pharmacokinetics
Following oral administration of Ivabradine, this compound appears in the systemic circulation, reaching concentrations that are approximately 40% of the parent drug.[2][3][4] Both Ivabradine and its N-demethylated metabolite exhibit linear pharmacokinetics over a range of oral doses.[2] The distribution half-life of Ivabradine is about 2 hours, with an effective half-life of approximately 6 hours.[1][2][4] this compound is also further metabolized by CYP3A4.[1][4] The clearance of Ivabradine is primarily through metabolism, with metabolites being excreted in both urine and feces.[2][6]
| Parameter | Ivabradine | This compound (S-18982) | Reference(s) |
| Relative Plasma Concentration | 100% | ~40% of Ivabradine | [4],[1],[2],[3] |
| Pharmacological Activity | I(f) current inhibitor | Equipotent I(f) current inhibitor | [2],[3],[5] |
| Metabolizing Enzyme | CYP3A4 | CYP3A4 | [4],[1],[3] |
| Distribution Half-life (t1/2α) | ~2 hours | - | [4],[1],[2] |
| Effective Half-life (t1/2β) | ~6 hours | ~11 hours (reported in one source) | [4],[1],[2] |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Ivabradine and this compound.
Analytical Methodologies for Quantification
The simultaneous quantification of Ivabradine and this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity, selectivity, and accuracy.
Experimental Protocol: LC-MS/MS Method for Simultaneous Quantification in Human Plasma
This protocol is a representative example based on established methodologies for the determination of Ivabradine and this compound.[9][10][11]
4.1.1. Materials and Reagents
-
Ivabradine and this compound reference standards
-
Stable isotope-labeled internal standard (e.g., Ivabradine-d3)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (blank)
4.1.2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1260 series or equivalent |
| Column | C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 5 mM ammonium acetate (gradient or isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Ivabradine: m/z 469.2 → 177.1this compound: m/z 455.2 → 177.1Internal Standard (Diazepam): m/z 285.1 → 193.1 |
Table 2: Example LC-MS/MS Parameters. Note: Specific transitions and chromatographic conditions may vary and require optimization.[10]
4.1.4. Method Validation A robust analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Demonstrated over a concentration range (e.g., 0.1 to 100 ng/mL for Ivabradine and 0.085 to 25 ng/mL for this compound).[10][11]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[9][11]
-
Selectivity and Specificity: No significant interference from endogenous plasma components.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the analyte's stability under various storage and handling conditions (freeze-thaw, short-term, long-term).[12]
Conclusion and Future Directions
This compound is a critical component in understanding the overall pharmacology of Ivabradine. Its substantial concentration in plasma and equipotent activity necessitate its consideration in any comprehensive evaluation of Ivabradine's efficacy and safety. For drug development professionals, a thorough characterization of the parent drug and its active metabolite is paramount for establishing accurate pharmacokinetic/pharmacodynamic relationships and for assessing potential drug-drug interactions, particularly with inhibitors or inducers of CYP3A4.
Future research may focus on the inter-individual variability in the metabolism of Ivabradine to this compound and its clinical implications. Pharmacogenomic studies could elucidate the role of genetic polymorphisms in CYP3A4 in influencing the metabolic ratio of Ivabradine to its active metabolite and the subsequent clinical response. Furthermore, the development of highly sensitive and validated analytical methods remains a cornerstone for advancing our understanding of this important therapeutic agent.
References
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Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). [Link]
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Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH. [Link]
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Ivadradine - PMC - PubMed Central - NIH. [Link]
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Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed. [Link]
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Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
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[Effects of Stable Isotope Labeled Internal Standard on Determination of Ivabradine and this compound in Human Plasma] - PubMed. [Link]
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Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS. [Link]
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The therapeutic role of ivabradine in heart failure - PMC - NIH. [Link]
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Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application - ResearchGate. [Link]
-
Ivabradine Monograph for Professionals - Drugs.com. (2024, April 10). [Link]
-
Twenty-four-hour heart rate lowering with ivabradine in chronic heart failure: insights from the SHIFT Holter substudy - PubMed. [Link]
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Time to benefit of heart rate reduction with ivabradine in patients with heart failure and reduced ejection fraction - PubMed. [Link]
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- 9. [Effects of stable isotope labeled internal standard on determination of ivabradine and this compound in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-Demethylivabradine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on N-Demethylivabradine, the principal and pharmacologically active metabolite of the heart rate-lowering agent, ivabradine. This document moves beyond a simple recitation of facts, aiming instead to provide a narrative grounded in scientific integrity and practical insight. The structure of this guide is designed to logically unfold the story of this compound, from its initial discovery within the metabolic pathway of its parent compound to the detailed methodologies required for its synthesis and analysis. Our focus will be on the "why" behind the "how," offering a deeper understanding of the experimental choices and the self-validating nature of the described protocols. Every claim is substantiated with citations to authoritative sources, ensuring a trustworthy and comprehensive resource for the scientific community.
Introduction: The Clinical Significance of Ivabradine and the Emergence of its Primary Metabolite
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the cardiac pacemaker If current.[1] This specific action on the sinoatrial node results in a reduction in heart rate without impacting myocardial contractility, making it a valuable therapeutic agent for stable angina pectoris and chronic heart failure.[2] The clinical efficacy of any xenobiotic is intrinsically linked to its metabolic fate within the body. In the case of ivabradine, extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of several metabolites.[3] Among these, one stands out for its significant contribution to the overall pharmacological effect: this compound, also known by its developmental code S-18982.[1]
This guide will illuminate the journey of this compound, from its first identification to the intricate methods used to study it.
Discovery and Pharmacological Significance of this compound
The discovery of this compound was a direct result of comprehensive pharmacokinetic and metabolism studies of ivabradine. Early investigations revealed that ivabradine undergoes significant first-pass metabolism, with its N-demethylated derivative being the major circulating metabolite in plasma.[3] It is present at approximately 40% of the concentration of the parent compound, ivabradine.[1][3]
Subsequent pharmacological characterization revealed a crucial aspect of this metabolite: it is not an inactive byproduct but rather an active metabolite that is equipotent to ivabradine in its ability to inhibit the If current.[1][4] This finding is of paramount importance as it indicates that a significant portion of the therapeutic effect observed after ivabradine administration can be attributed to this compound. The half-life of this compound is approximately 11 hours, which is longer than the effective half-life of ivabradine (around 6 hours), suggesting a sustained contribution to the heart rate-lowering effect.[1]
The metabolic pathway leading to the formation of this compound is a classic example of N-demethylation, a common phase I metabolic reaction. This process is catalyzed by CYP3A4 and involves the removal of a methyl group from the tertiary amine of the ivabradine molecule.
Caption: Metabolic pathway of Ivabradine to this compound.
Synthesis of this compound
The synthesis of this compound as a reference standard is crucial for its analytical quantification and further pharmacological investigation. While specific, detailed protocols for its synthesis are not abundant in publicly available literature, a plausible synthetic route can be deduced from the known synthesis of ivabradine and general organic chemistry principles. A common strategy involves the N-demethylation of ivabradine or the use of a demethylated precursor in the final coupling step of the ivabradine synthesis.
Representative N-Demethylation Protocol
This protocol describes a general method for the N-demethylation of a tertiary amine like ivabradine. The choice of demethylating agent is critical to avoid unwanted side reactions.
Step 1: Reaction Setup
-
Dissolve Ivabradine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Addition of Demethylating Agent
-
Add a suitable N-demethylating agent, such as 1-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate (VCF), dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Step 3: Hydrolysis of the Intermediate
-
After the initial reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and reflux for several hours to hydrolyze the carbamate intermediate.
Step 4: Work-up and Purification
-
After hydrolysis, concentrate the solution and perform an aqueous work-up to remove inorganic byproducts.
-
The crude this compound can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Step 5: Salt Formation
-
To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
The precipitated this compound hydrochloride can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies for the Quantification of this compound
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Due to its low concentrations in plasma, highly sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection are the methods of choice.
HPLC with Fluorescence Detection
An early and robust method for the simultaneous determination of ivabradine and this compound was developed by Klippert et al. (1998). This method utilizes the native fluorescence of the compounds for detection.
Experimental Protocol (based on Klippert et al., 1998)
-
Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard (a structural analog of ivabradine).
-
Perform solid-phase extraction (SPE) using a C8 cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 column (e.g., Nova-Pak C8).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer at a specific pH.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for ivabradine and this compound.
-
-
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For even higher sensitivity and specificity, LC-MS/MS is the preferred method. A method for the simultaneous determination of ivabradine and its metabolites was described by François-Bouchard et al. (2000).
Experimental Protocol (based on François-Bouchard et al., 2000)
-
Sample Preparation:
-
To a 0.5 mL plasma sample, add an internal standard (e.g., a deuterated analog of ivabradine).
-
Perform automated solid-phase extraction using Oasis HLB cartridges.
-
Elute the analytes and evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ivabradine, this compound, and the internal standard are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivabradine | 469.3 | 250.2 |
| This compound | 455.3 | 250.2 |
| Internal Standard | (Varies) | (Varies) |
-
Validation: The method must be fully validated for all relevant parameters as per regulatory requirements.
Caption: Workflow for the bioanalysis of this compound.
Conclusion
This compound is not merely a metabolic byproduct of ivabradine but a key contributor to its therapeutic efficacy. Its discovery and characterization have been pivotal in understanding the complete pharmacological profile of ivabradine. The synthesis of this compound as a reference standard and the development of sensitive and robust analytical methods for its quantification are cornerstones of modern drug development, enabling detailed pharmacokinetic and pharmacodynamic assessments. This guide has provided a comprehensive overview of these critical aspects, grounded in the principles of scientific rigor and practical applicability. The methodologies described herein serve as a testament to the intricate and fascinating science that underpins the development of safe and effective medicines.
References
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CORLANOR® (ivabradine) Label. (n.d.). Retrieved from [Link]
- Tardif, J. C. (2005). The discovery of the selective I(f) current inhibitor ivabradine. A new therapeutic approach to ischemic heart disease. Actualité Chimique, (289), 44-47.
- Teng, R. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 834–845.
- Choi, H. Y., Bae, K. S., Cho, S. H., Lee, H., Kim, J. G., Lee, S., Lim, H. S., & Jang, I. J. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. The Journal of Clinical Pharmacology, 56(4), 439–449.
- Zhu, Y., Wang, Z., Zhang, J., & Li, H. (2012). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Molecules (Basel, Switzerland), 17(8), 9695–9707.
- François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Journal of chromatography.
- Fox, K., Ford, I., Steg, P. G., Tendera, M., & Ferrari, R. (2014). Ivabradine in stable coronary artery disease without clinical heart failure. The New England journal of medicine, 371(12), 1091–1099.
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- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
N-Demethylivabradine: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist
Foreword: The Significance of N-Demethylivabradine in Cardiovascular Drug Development
Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (If), has carved a significant niche in the management of chronic heart failure and stable angina.[1][2] Its heart rate-lowering effect, devoid of negative inotropic properties, offers a distinct therapeutic advantage.[3][4] However, a comprehensive understanding of any therapeutic agent necessitates a deep dive into its metabolic fate and the pharmacological activity of its metabolites. This compound, also known as S-18982, is the major and pharmacologically active metabolite of ivabradine.[1] This guide provides an in-depth technical review of this compound, tailored for researchers, scientists, and drug development professionals. It aims to consolidate the current knowledge on its synthesis, pharmacology, metabolism, and analytical quantification, thereby serving as a critical resource for ongoing and future research in cardiovascular medicine.
Physicochemical Characteristics and Synthesis of a Reference Standard
A well-characterized reference standard is the cornerstone of any analytical or pharmacological investigation.[5] While this compound hydrochloride is commercially available as a reference material, understanding its fundamental properties and potential synthetic routes is crucial for specialized research applications.[5]
Physicochemical Properties: The Foundation of Biological Behavior
The physicochemical properties of a molecule, such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility, are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Although a detailed experimental characterization of this compound's physicochemical properties is not extensively published, general principles can be applied to infer its likely behavior.
-
pKa: Like its parent compound, this compound possesses a basic nitrogen atom, making it likely to be protonated at physiological pH. The pKa value influences its solubility and interaction with biological targets.
-
logP/logD: The octanol-water partition coefficient (logP) and the distribution coefficient at a specific pH (logD) are measures of a compound's lipophilicity. These parameters are critical for predicting its ability to cross cell membranes.[7]
-
Solubility: The aqueous solubility of this compound will be pH-dependent, with higher solubility expected at lower pH values where the amine group is protonated.[8]
Experimental Protocol for Physicochemical Property Determination:
For researchers aiming to experimentally determine these properties, the following established methods are recommended:
-
pKa Determination: Potentiometric titration is a standard method for determining the pKa of a compound. Automated systems can provide high-throughput and accurate measurements.
-
logP/logD Measurement: The shake-flask method is the traditional approach for logP determination.[9] For higher throughput, reverse-phase high-performance liquid chromatography (RP-HPLC) based methods can be employed to estimate logP values.
-
Solubility Assessment: Thermodynamic and kinetic solubility assays are crucial. Thermodynamic solubility is typically measured using the shake-flask method, allowing the compound to equilibrate in a specific buffer for an extended period. Kinetic solubility, often more relevant for early drug discovery, can be assessed by methods such as nephelometry after adding a concentrated DMSO stock of the compound to an aqueous buffer.[9]
Synthesis of this compound Reference Standard
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for N-demethylation of Ivabradine.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve ivabradine in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
N-Demethylation: Add a chloroformate reagent, such as 1-chloroethyl chloroformate, to the solution at a controlled temperature (e.g., 0 °C). The reaction is typically monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Intermediate Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting carbamate intermediate is then typically subjected to hydrolysis without extensive purification.
-
Hydrolysis: The crude intermediate is dissolved in a protic solvent like methanol and heated under reflux with an acid (e.g., HCl) or a base (e.g., KOH) to cleave the carbamate group and yield the secondary amine, this compound.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel or preparative HPLC to obtain the desired purity.
-
Salt Formation: For improved stability and handling, the purified this compound free base can be converted to its hydrochloride salt by treating a solution of the base with ethereal HCl.
Characterization of the Reference Standard
A synthesized reference standard must be rigorously characterized to confirm its identity and purity.[10]
Mandatory Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound. The absence of the N-methyl signal and the appearance of an N-H proton signal in the 1H NMR spectrum would be key indicators of successful demethylation.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to determine the purity of the synthesized compound.
Pharmacology and Mechanism of Action
This compound is not merely an inactive byproduct of ivabradine metabolism; it is an active metabolite that contributes to the overall therapeutic effect.[1]
Mechanism of Action: Inhibition of the I(f) Current
Similar to its parent compound, this compound exerts its pharmacological effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart.[3] The If current, carried by HCN channels, is a mixed Na+-K+ inward current that plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate.[4]
Caption: Mechanism of action of this compound on the SA node.
By inhibiting the If current, this compound slows the rate of diastolic depolarization, leading to a reduction in the firing rate of the SA node and consequently, a decrease in heart rate.[3] This action is specific to the SA node, and at therapeutic concentrations, this compound does not significantly affect other cardiac ion channels, atrioventricular conduction, or myocardial contractility.[3]
Comparative Pharmacology: Equipotency with Ivabradine
Preclinical and clinical data indicate that this compound is equipotent to ivabradine in its ability to inhibit the If current.[1] A population pharmacokinetic/pharmacodynamic (PK/PD) analysis in pediatric patients estimated the EC50 (the concentration at which half of the maximum heart rate reduction is achieved) for ivabradine and this compound to be 41 ng/mL and 29 ng/mL, respectively, further supporting the significant contribution of the metabolite to the overall pharmacological effect.[11]
While direct comparative studies detailing the IC50 values for I(f) current inhibition in isolated cell systems are not extensively reported, the available in vivo data strongly suggest a comparable pharmacological profile to ivabradine.[1][11] For a more definitive in vitro comparison, a patch-clamp electrophysiology study would be the gold standard.
Experimental Protocol for Comparative I(f) Current Inhibition Assay:
-
Cell Culture: Use a cell line stably expressing the human HCN4 isoform, which is the predominant isoform in the SA node.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the If current.
-
Drug Application: Apply increasing concentrations of ivabradine and this compound to the cells and record the inhibition of the If current at each concentration.
-
Data Analysis: Construct concentration-response curves and calculate the IC50 values for both compounds to quantitatively compare their potencies.
Metabolism and Pharmacokinetics
The formation and elimination of this compound are key aspects of ivabradine's overall pharmacokinetic profile.
Metabolic Pathway: CYP3A4-Mediated N-Demethylation
Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The major metabolic pathway is N-demethylation, which leads to the formation of this compound.[1]
Caption: Metabolic pathway of Ivabradine to this compound.
This compound is also a substrate for CYP3A4 and is further metabolized to inactive compounds.[1] The significant role of CYP3A4 in the metabolism of both ivabradine and its active metabolite underscores the potential for drug-drug interactions with potent inhibitors or inducers of this enzyme.[12]
In Vitro Metabolism Study Protocol using Human Liver Microsomes:
-
Incubation: Incubate this compound with pooled human liver microsomes in the presence of an NADPH-regenerating system.[13][14][15][16][17]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to monitor the depletion of the parent compound (this compound) and identify the formation of any new metabolites.
-
Metabolite Identification: Use high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) to elucidate the structures of any observed metabolites.
Pharmacokinetic Profile
Following oral administration of ivabradine, this compound circulates in the plasma at concentrations approximately 40% of that of the parent drug.[1] Despite its lower concentration, its equipotency to ivabradine means it significantly contributes to the overall therapeutic effect.
Pharmacokinetic Parameters:
| Parameter | Ivabradine | This compound | Reference |
| Plasma Concentration | ~60% of total active moieties | ~40% of total active moieties | [1] |
| Elimination Half-life (t1/2) | ~6 hours (effective) | - | [1] |
| EC50 (Heart Rate Reduction) | 41 ng/mL | 29 ng/mL | [11] |
Pharmacokinetic data for this compound in rats after oral administration of ivabradine has been reported, but direct human pharmacokinetic studies of this compound are limited.[12]
Analytical Methods for Quantification in Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[18][19][20] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[18][21]
Validated LC-MS/MS Method for Human Plasma and Urine
A detailed and validated LC-MS/MS method for the simultaneous quantification of ivabradine and this compound has been published.[18] The key aspects of this method are summarized below.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add 50 µL of an internal standard (IS) solution (e.g., diazepam).
-
Add 4 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[18][19][21]
Linearity:
The method demonstrated good linearity over the following concentration ranges:[18]
-
Ivabradine in plasma: 0.1013–101.3 ng/mL
-
This compound in plasma: 0.085–25.5 ng/mL
-
Ivabradine in urine: 10.13–6078 ng/mL
-
This compound in urine: 8.5–850 ng/mL
Conclusion and Future Directions
This compound is a pivotal player in the pharmacology of ivabradine, acting as an equipotent active metabolite that significantly contributes to the therapeutic heart rate-lowering effect. A thorough understanding of its properties and behavior is indispensable for the comprehensive evaluation of ivabradine and the development of future If inhibitors.
Areas for Future Research:
-
Detailed Pharmacological Characterization: Head-to-head in vitro studies comparing the binding kinetics and inhibitory profiles of ivabradine and this compound on different HCN channel isoforms would provide a more nuanced understanding of their pharmacology.
-
Complete Metabolic Profiling: Further investigation into the downstream metabolites of this compound in humans would complete the metabolic map of ivabradine.
-
Pharmacogenetic Studies: Exploring the impact of genetic polymorphisms in CYP3A4 on the ratio of ivabradine to this compound and the resulting clinical outcomes could pave the way for personalized medicine approaches.
This guide has synthesized the available technical information on this compound, providing a robust framework for researchers in the field. By building upon this knowledge and addressing the remaining questions, the scientific community can continue to refine our understanding of this important cardiovascular drug and its active metabolite.
References
- Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. (n.d.).
- Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016).
- Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed.
- Untitled. (n.d.).
- Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine | Request PDF. (n.d.).
- LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics.
- Preclinical Results With I(f) Current Inhibition by Ivabradine. (n.d.). PubMed.
- N-Desmethyl Ivabradine Hydrochloride (25 mg) (3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl] - USP Store. (n.d.).
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
- Dose-dependent I f current inhibition with ivabradine. (n.d.).
- Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Tre
- Nmr-reference-standards. (n.d.). Sigma-Aldrich.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). MDPI.
- Ivabradine. (2025).
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). NIH.
- Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. (n.d.). PubMed Central.
- Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. (n.d.). MDPI.
- Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. (2021).
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).
- Comparison of Effects of Ivabradine versus Carvedilol in Murine Model with the Coxsackievirus B3-Induced Viral Myocarditis. (2012). Semantic Scholar.
- Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. (n.d.).
- Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. (n.d.). PMC - NIH.
- ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences.
- Metabolism of N-nitrosodialkylamines by human liver microsomes. (1988). PubMed - NIH.
- Metabolism of N-methyl, N-propargylphenylethylamine: studies with human liver microsomes and cDNA expressed cytochrome P450 (CYP) enzymes. (n.d.). PubMed.
- Development and validation of bioanalytical methods for LNA-i-miR-221 quantification in human plasma and urine by LC-MS/MS. (2020). PubMed.
- Aminopyrine N-demethylase activity in human liver microsomes. (n.d.). PubMed.
- metabolic stability assays for predicting intrinsic clearance. (2021). YouTube.
- Reference Standards Tables New Reference Standards Now Available Catalog Description Current Lot Start D
- Metabolites as Risk Factors for Diabetic Retinopathy in Patients With Type 2 Diabetes: A 12-Year Follow-up Study. (n.d.). PMC - NIH.
- Microbiota-derived metabolites as drivers of gut-brain communic
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Introduction: The Critical Role of the Active Metabolite
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of N-Demethylivabradine (S-18982)
Ivabradine is a cornerstone therapy for reducing the risk of hospitalization in patients with stable, symptomatic chronic heart failure.[1][2] It functions by selectively inhibiting the If current in the sinoatrial node, thereby reducing heart rate without impacting myocardial contractility or ventricular repolarization.[3][4] However, the pharmacological narrative of ivabradine is incomplete without a thorough understanding of its principal and sole active metabolite, this compound, also known as S-18982.[5][6]
In drug development, the principle of metabolite safety testing is paramount. When a metabolite is pharmacologically active and present at significant concentrations in circulation, its properties must be characterized as rigorously as the parent compound. This compound is formed extensively via CYP3A4-mediated metabolism in the liver and intestines and circulates at approximately 40% of the concentration of ivabradine.[1][4] Crucially, it is reported to be equipotent to its parent drug.[2][3] This makes its independent characterization not just a regulatory requirement, but a scientific necessity to fully comprehend the drug's overall efficacy, safety profile, and potential for drug-drug interactions (DDIs).
This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies required to fully characterize this compound. We will move from foundational biochemical and safety assays to complex pharmacokinetic assessments in preclinical models, explaining the causality behind each experimental choice.
Part 1: In Vitro Characterization of this compound
The objective of in vitro characterization is to understand the metabolite's fundamental properties in a controlled environment. This includes confirming its formation, quantifying its pharmacological activity, and assessing its potential for off-target liabilities.
Section 1.1: Metabolic Pathway Elucidation and Enzyme Kinetics
Causality: Before studying a metabolite, one must first confirm its origin. The primary goal here is to demonstrate that this compound is indeed a product of ivabradine metabolism and to identify the specific cytochrome P450 (CYP) isozymes responsible. This knowledge is fundamental for predicting how other drugs (CYP inhibitors or inducers) might alter the plasma concentrations of both the parent drug and its active metabolite, thereby affecting clinical outcomes.[4][5]
The following diagram outlines the standard workflow for an in vitro metabolism study using human liver microsomes (HLMs).
Caption: Workflow for in vitro metabolism of ivabradine.
This protocol serves to identify the primary CYP enzymes metabolizing ivabradine to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of ivabradine in a suitable solvent (e.g., DMSO).
-
Thaw pooled Human Liver Microsomes (HLMs) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) or a stock solution of NADPH.
-
Prepare stock solutions of selective CYP inhibitors (e.g., Ketoconazole for CYP3A4).
-
-
Incubation Setup (96-well plate):
-
To each well, add the phosphate buffer.
-
Add HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Add ivabradine to a final concentration near its Km (if known) or a standard concentration (e.g., 1 µM).
-
For inhibition assays: Pre-incubate the HLM mixture with a selective CYP inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., diazepam).[7]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of this compound using a validated LC-MS/MS method (see Part 2.2).
-
-
Data Interpretation: The rate of metabolite formation is calculated from the linear portion of the concentration-time curve. A significant reduction in the formation rate in the presence of a specific inhibitor (e.g., >80% inhibition by ketoconazole) confirms the dominant role of that enzyme (CYP3A4) in the N-demethylation of ivabradine.[4][8]
Section 1.2: Off-Target Safety Assessment: hERG Channel Inhibition
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[9] Blockade of this channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias like Torsades de Pointes. Ivabradine itself is known to inhibit the hERG channel with an IC50 in the low micromolar range.[10][11] Therefore, it is a critical safety requirement to determine if this compound, as an equipotent and prevalent metabolite, also possesses hERG-blocking activity.
Caption: The role of hERG in cardiac repolarization and potential drug-induced blockade.
This protocol uses a high-throughput automated system to efficiently determine the IC50 of this compound on the hERG channel.
-
Cell Culture:
-
Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO2).
-
-
Assay Preparation:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions for isolating the hERG current.
-
Prepare serial dilutions of this compound from a high-concentration stock. The concentration range should bracket the expected therapeutic plasma concentrations. A typical range is 0.01 µM to 30 µM.
-
Prepare a positive control (e.g., E-4031 or dofetilide) to validate assay sensitivity.[12]
-
-
Automated Patch-Clamp Procedure (e.g., QPatch):
-
Harvest and suspend the cells for introduction into the automated system.
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarization step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the characteristic "tail current" is measured.
-
Record baseline currents in the vehicle control solution.
-
Apply increasing concentrations of this compound, allowing for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline (vehicle) current.
-
Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value and Hill slope (nH).[10]
-
A key outcome is the therapeutic index, comparing the potency at the desired target (If/HCN4) versus the off-target (hERG). A larger ratio indicates a better safety profile.
| Compound | On-Target Potency (IC50, HCN4) | Off-Target Potency (IC50, hERG) | Therapeutic Index (hERG IC50 / HCN4 IC50) |
| Ivabradine | ~2-3 µM | ~2.07 µM[10][11] | ~1 |
| This compound | To be determined | To be determined | To be determined |
Part 2: In Vivo Evaluation of this compound
In vivo studies are essential to understand how this compound behaves within a complex biological system, providing critical data on its pharmacokinetic profile and exposure relative to the parent drug.
Section 2.1: Pharmacokinetic (PK) Studies in Preclinical Models
Causality: The therapeutic and toxic effects of a drug are driven by its concentration at the site of action, which is directly related to its plasma concentration over time. A preclinical pharmacokinetic study is performed to determine the key parameters of absorption, distribution, metabolism, and excretion (ADME). For a metabolite, this involves administering the parent drug and tracking the appearance and disappearance of both the parent and the metabolite in circulation. This data is vital for human dose prediction and for contextualizing toxicology findings.
Caption: Workflow for a typical rodent pharmacokinetic study.
This protocol is based on published methodologies for assessing ivabradine and its metabolite.[8]
-
Animal Husbandry:
-
Use male Sprague-Dawley rats (e.g., 200-250g).
-
House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast animals overnight before dosing.
-
-
Dosing and Sampling:
-
Administer ivabradine via oral gavage at a defined dose (e.g., 1.0 mg/kg).[8]
-
Collect blood samples (~100-150 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and transfer it to clearly labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Data Analysis:
-
Use bioanalytical data (plasma concentration vs. time) to calculate key pharmacokinetic parameters for both ivabradine and this compound using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters include: Cmax (peak concentration), Tmax (time to peak concentration), AUC(0-t) (area under the curve), and t1/2 (elimination half-life).
-
The following table summarizes representative pharmacokinetic parameters in humans after a single oral dose, illustrating the relationship between the parent drug and its active metabolite.
| Parameter | Ivabradine | This compound (S-18982) | Reference |
| Tmax (h) | ~1.0 (fasting) | ~1.0 | [5][13] |
| Cmax (ng/mL) | ~22.6 | ~8.6 | [7] (Derived from graph) |
| AUC(0-48h) (ng·h/mL) | ~122.7 | ~152.6 | [7] (Derived from graph) |
| t1/2 (h) | ~6 | ~9.6-11 | [3][7] |
| Metabolite/Parent AUC Ratio | - | ~1.24 | Calculated from[7] |
Section 2.2: Bioanalytical Method for Quantitation in Biological Matrices
Causality: Accurate and reliable quantification of drug and metabolite concentrations in biological fluids is the foundation of pharmacokinetics. A robust bioanalytical method must be developed and validated to ensure it is sensitive enough to detect low concentrations, selective enough to distinguish the analytes from endogenous matrix components, and precise across the entire calibration range. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.[8][14]
This method is adapted from validated and published procedures.[7][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (or standard/QC), add 25 µL of an internal standard (IS) working solution (e.g., Diazepam).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity for each analyte.
-
-
Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. Linearity for plasma assays should typically cover ranges like 0.1-100 ng/mL for ivabradine and 0.08-25 ng/mL for this compound.[7][14]
Conclusion and Future Directions
The comprehensive study of this compound (S-18982) is indispensable for a complete understanding of ivabradine's clinical profile. The in vitro data confirms its origin from CYP3A4-mediated metabolism and allows for a quantitative assessment of its on-target activity and off-target safety liabilities, such as hERG inhibition.[5][10] The in vivo studies provide the critical pharmacokinetic context, demonstrating its substantial systemic exposure relative to the parent drug.[7]
Collectively, these studies confirm that this compound is not an incidental byproduct but a major, equipotent contributor to the overall pharmacological effect of ivabradine. This knowledge directly informs clinical practice by highlighting the high potential for DDIs with potent CYP3A4 inhibitors and inducers, which can significantly alter the exposure of both active moieties.[4]
Future research should focus on detailed pharmacodynamic studies in animal models of heart failure to directly compare the efficacy of this compound to ivabradine. Furthermore, investigating the potential for differential tissue distribution between the parent and metabolite could yield deeper insights into the drug's mechanism of action and safety profile.
References
-
Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ivadradine Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: CORLANOR® (ivabradine) Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ivabradine Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Ivabradine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]
-
Title: Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats Source: e-Century Publishing Corporation URL: [Link]
-
Title: Ivabradine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Clinical Pharmacology and Biopharmaceutics Review(s) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ivabradine JensonR - Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application Source: ResearchGate URL: [Link]
-
Title: hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: An In Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue Source: MDPI URL: [Link]
-
Title: hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine Source: PubMed URL: [Link]
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- 9. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
protocol for N-Demethylivabradine extraction from plasma
An Application Note for the Bioanalysis of N-Demethylivabradine in Human Plasma: Methodologies and Protocols
Introduction
This compound is the primary active metabolite of Ivabradine, a medication used for the symptomatic management of stable angina pectoris and chronic heart failure. The quantification of both the parent drug and its metabolite in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to drug development and therapeutic drug monitoring. Given the low concentrations typically observed in systemic circulation, a robust, sensitive, and reliable analytical method is paramount. The critical first step in this analytical workflow is the efficient extraction of this compound from the complex biological matrix of plasma, which is rich in proteins, lipids, and other potential interferences.
This application note provides a detailed guide for researchers and drug development professionals on established protocols for the extraction of this compound from human plasma. We will explore three widely-used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind experimental choices is explained, grounding the protocols in the physicochemical properties of the analyte and established bioanalytical principles. All methodologies are presented with the goal of achieving clean extracts, high recovery, and compatibility with downstream analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with regulatory standards.[1][2][3]
Analyte Physicochemical Properties: The Basis for Method Selection
Understanding the physicochemical properties of this compound is essential for developing an effective extraction strategy. As the N-demethylated metabolite of Ivabradine, it shares structural similarities, including a basic benzazepine moiety.
-
Chemical Nature: this compound is a secondary amine, making it a basic compound. This property is key to manipulating its charge state by adjusting pH, which is a cornerstone of both LLE and SPE method development.
-
Solubility: The compound's solubility in various organic solvents and aqueous solutions will dictate the choice of extraction and reconstitution solvents.
-
Plasma Protein Binding: Like many drugs, Ivabradine and its metabolite bind to plasma proteins. The extraction process must efficiently disrupt this binding to ensure accurate quantification of the total analyte concentration.[4]
Pre-Analytical Considerations: Ensuring Sample Integrity
The quality of bioanalytical data begins with the proper collection and handling of samples.
-
Blood Collection: Whole blood should be collected in tubes containing an anticoagulant, such as K2EDTA. It is crucial to avoid serum separator tubes (SSTs) as the gel may absorb the drug, leading to artificially low measurements.[5]
-
Plasma Separation: To obtain plasma, centrifuge the whole blood samples (e.g., at 1,500-2,000 x g for 10-15 minutes at 4°C) as soon as possible after collection.[6][7]
-
Sample Storage: Immediately after separation, the plasma should be transferred to clearly labeled polypropylene tubes and stored frozen at -20°C or, for long-term stability, at -80°C until analysis.[8] Studies have shown that this compound is stable in plasma for at least 6-12 months at -20°C and can withstand multiple freeze-thaw cycles.[8]
General Experimental Workflow
The overall process from sample collection to final analysis follows a structured path designed to ensure data quality and reproducibility.
Caption: General workflow from blood collection to LC-MS/MS analysis.
Extraction Methodologies and Protocols
The choice of extraction method often depends on the specific requirements of the study, such as desired sample cleanliness, throughput, and cost. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be added to the plasma sample before extraction to correct for variability during sample processing and analysis.[9]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a fast, simple, and high-throughput method that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[10][11] Acetonitrile is frequently used and has been shown to be effective for the extraction of this compound.[9][12]
Causality: The addition of a high volume of cold organic solvent disrupts the hydration shell around the proteins, causing them to aggregate and precipitate out of solution. The small-molecule analytes, including this compound, remain in the supernatant.
Protocol Workflow: Protein Precipitation
Caption: Step-by-step workflow for the Protein Precipitation (PPT) method.
Detailed Protocol:
-
Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the sample with the working solution of the internal standard and briefly vortex.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex, centrifuge briefly, and inject the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.[14] This technique generally produces cleaner extracts than PPT by removing more endogenous interferences.
Causality: By adjusting the pH of the plasma sample to a basic pH, this compound (a basic compound) is neutralized, increasing its partition into a non-polar organic solvent. Polar interferences remain in the aqueous phase.
Protocol Workflow: Liquid-Liquid Extraction
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.
Detailed Protocol:
-
Pipette 200 µL of thawed human plasma into a polypropylene tube.
-
Spike the sample with the internal standard solution and briefly vortex.
-
Add a small volume (e.g., 50 µL) of a basifying agent like 0.1 M NaOH to raise the sample pH.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).[15][16][17]
-
Cap the tube and vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and analyte partitioning.
-
Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and robust technique that provides the cleanest extracts by partitioning the analyte between a solid stationary phase and a liquid mobile phase.[18][19] For this compound, a weak cation exchange (WCX) or a reversed-phase (e.g., C8 or Cyano) mechanism can be employed.[8]
Causality: A WCX sorbent is used. At an acidic pH (Load step), the basic analyte is positively charged and binds to the negatively charged sorbent. Interferences are washed away with a non-polar solvent. The analyte is then eluted by increasing the pH to neutralize it or using a strong counter-ion.
Protocol Workflow: Solid-Phase Extraction (Weak Cation Exchange)
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- 9. [Effects of stable isotope labeled internal standard on determination of ivabradine and this compound in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. cris.unibo.it [cris.unibo.it]
Application Note: N-Demethylivabradine as a Quantitative Biomarker for Ivabradine Metabolism
Introduction: The Rationale for a Dedicated Biomarker
Ivabradine is a heart rate-lowering agent indicated for the treatment of stable, symptomatic chronic heart failure with reduced ejection fraction.[1] The clinical efficacy of ivabradine is intrinsically linked to its metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2] This metabolic process yields a major active metabolite, N-demethylivabradine (also known as S-18982), which is equipotent to the parent drug and circulates at concentrations approximately 40% that of ivabradine.[2][3][4]
Given the significant contribution of this compound to the overall pharmacological effect of ivabradine, its quantification in biological matrices serves as a critical biomarker for several key aspects of drug development and clinical pharmacology:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of both parent drug and active metabolite is essential for a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Drug-Drug Interaction (DDI) Studies: Since ivabradine is a CYP3A4 substrate, co-administration with strong inhibitors or inducers of this enzyme can significantly alter plasma concentrations of both ivabradine and this compound, potentially leading to adverse effects or reduced efficacy.[1][2] Monitoring the metabolite-to-parent drug ratio can provide valuable insights into the extent of CYP3A4 inhibition or induction.
-
Personalized Medicine: Inter-individual variability in CYP3A4 activity can lead to significant differences in ivabradine metabolism. Quantifying this compound can help to phenotype patients and potentially tailor dosing regimens to optimize therapeutic outcomes.
This application note provides a detailed protocol for the simultaneous quantification of ivabradine and this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[6][7][8] The described methodology is grounded in established regulatory guidelines for bioanalytical method validation, ensuring data integrity and reliability for research and clinical applications.[9][10][11][12]
Ivabradine Metabolism Pathway
Ivabradine undergoes N-demethylation primarily through the action of CYP3A4 to form its active metabolite, this compound. This process is a key determinant of the drug's overall clearance and therapeutic effect.
Caption: Metabolic conversion of Ivabradine to this compound via CYP3A4.
Bioanalytical Method for Quantification in Human Plasma
The following protocol outlines a validated LC-MS/MS method for the simultaneous determination of ivabradine and this compound in human plasma. This method is designed to meet the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][13][14]
Experimental Workflow Overview
The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Ivabradine Reference Standard | USP or equivalent |
| This compound Reference Standard | Commercially available |
| Ivabradine-d4 (Internal Standard) | Commercially available |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Acetate | Analytical grade |
| Water | Deionized, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | Reputable biobank |
Step-by-Step Protocol
3.3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ivabradine, this compound, and ivabradine-d4 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ivabradine and this compound stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the ivabradine-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3.3.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL for ivabradine and 0.05 to 50 ng/mL for this compound.
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ (Lower Limit of Quantification): The lowest standard on the calibration curve.
-
Low QC: Approximately 3x LLOQ.
-
Mid QC: Approximately 30-50% of the calibration curve range.
-
High QC: Approximately 75% of the upper limit of quantification (ULOQ).
-
3.3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL ivabradine-d4) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3.3.4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ivabradine: 469.3 → 262.2; this compound: 455.3 → 262.2; Ivabradine-d4: 473.3 → 262.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Note: Specific MS parameters (e.g., capillary voltage, source temperature) should be optimized for the instrument in use.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.[11]
-
Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision (CV%) should not exceed 15% (20% for LLOQ).[10]
-
Calibration Curve: Linearity over the defined concentration range with a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[5]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[10]
Data Interpretation and Application
The validated LC-MS/MS method allows for the reliable quantification of ivabradine and its active metabolite, this compound, in human plasma. The resulting concentration data can be used to:
-
Calculate Pharmacokinetic Parameters: Such as Cmax, Tmax, AUC, and half-life for both the parent drug and the metabolite.
-
Assess Metabolite-to-Parent Drug Ratio: This ratio can serve as a phenotypic marker for CYP3A4 activity. A lower ratio may indicate impaired metabolism (e.g., due to a co-administered CYP3A4 inhibitor), while a higher ratio could suggest induced metabolism.
-
Inform Clinical Decision-Making: In a research context, understanding the metabolic profile of ivabradine can aid in the interpretation of clinical trial data and may guide future drug development efforts.
Conclusion
This compound is a crucial biomarker for understanding the metabolism and pharmacokinetic variability of ivabradine. The detailed LC-MS/MS protocol provided in this application note offers a robust and reliable method for its quantification in human plasma. Adherence to established bioanalytical method validation guidelines is paramount to ensure the generation of high-quality data for use in drug development, clinical research, and therapeutic drug monitoring. The application of this methodology will contribute to a more comprehensive understanding of ivabradine's clinical pharmacology and aid in the optimization of its therapeutic use.
References
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Ivadradine - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]
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Ivabradine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]
-
IVABRADINE tablets, for oral use Initial U.S. Approval: 2015 - DailyMed. U.S. National Library of Medicine. [Link]
-
Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [Link]
-
Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH. National Center for Biotechnology Information. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. European Paediatric Translational Research Infrastructure. [Link]
-
FDA Issues Biomarker Qualification Guidance - Pharmaceutical Technology. Pharmaceutical Technology. [Link]
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Guideline on bioanalytical method validation | EMA. European Medicines Agency. [Link]
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Biomarker Qualification: Evidentiary Framework - FDA. U.S. Food and Drug Administration. [Link]
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Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability - Federal Register. Federal Register. [Link]
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Bioanalytical method validation emea | PPTX - Slideshare. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Biomarker Guidances and Reference Materials - FDA. U.S. Food and Drug Administration. [Link]
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Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development - Regulations.gov. [Link]
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[Effects of Stable Isotope Labeled Internal Standard on Determination of Ivabradine and this compound in Human Plasma] - PubMed. National Center for Biotechnology Information. [Link]
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Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application - ResearchGate. [Link]
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(PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. - ResearchGate. [Link]
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High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies | Request PDF - ResearchGate. [Link]
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Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed. National Center for Biotechnology Information. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Bioanalytical method validation: An updated review - PMC - NIH. National Center for Biotechnology Information. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. European Medicines Agency. [Link]
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Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats - e-Century Publishing Corporation. [Link]
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FDA Announces Draft Guidance for Bioanalytical Method Validation | BioPharm International. BioPharm International. [Link]
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Ivabradine metabolite N-Demethyl Ivabradine hydrochloride|1246638-08-3 - 安捷凯生物医药. [Link]
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Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. [Link]
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Application Notes & Protocols: The Role of N-Demethylivabradine in Modern Drug Metabolism Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-Demethylivabradine in drug metabolism studies. This compound, also known as S18982, is the primary and pharmacologically active metabolite of Ivabradine, a heart rate-lowering agent.[1][2] Understanding the formation, pharmacokinetics, and bioanalytical quantification of this metabolite is critical for a comprehensive evaluation of Ivabradine's safety and efficacy profile. This guide moves beyond standard templates to offer a logically structured narrative, explaining the causality behind experimental choices and providing field-proven protocols for in vitro and in vivo applications.
Scientific Introduction: The Imperative of Metabolite Characterization
In drug discovery and development, a candidate molecule's journey is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the body's process of biotransformation, is a pivotal determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4] It can lead to inactivation, detoxification, or, in many significant cases, the formation of active or even reactive metabolites.
Ivabradine represents a key therapeutic option for managing stable heart failure by selectively inhibiting the I(f) "funny" current in the sinoatrial node, thereby reducing heart rate without impacting myocardial contractility.[2][5] Its clinical utility is not solely defined by the parent compound. Ivabradine is extensively metabolized in the liver and intestines, primarily by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, to form its major active metabolite, This compound .[1][2][5]
The study of this compound is therefore indispensable for several reasons:
-
Contribution to Efficacy: As an active metabolite, this compound contributes to the overall therapeutic effect. Its plasma concentration and half-life are crucial components of the total pharmacological activity.[1]
-
Pharmacokinetic Profiling: A complete PK profile requires quantifying both the parent drug and its major metabolites. This is essential for predicting drug accumulation, determining appropriate dosing regimens, and understanding interindividual variability.[6][7]
-
Drug-Drug Interaction (DDI) Assessment: Since this compound's formation is almost exclusively mediated by CYP3A4, its concentration serves as a sensitive biomarker for CYP3A4 activity.[8][9][10] Co-administration of Ivabradine with strong CYP3A4 inhibitors or inducers will predictably alter the plasma ratio of the metabolite to the parent drug, making this a classic model for DDI studies.[9][10]
This guide provides the foundational knowledge and detailed protocols to effectively utilize this compound as a critical tool in drug metabolism research.
The Metabolic Pathway of Ivabradine
The primary metabolic transformation of Ivabradine is an N-demethylation reaction. This oxidative process is catalyzed by CYP3A4, which removes a methyl group from the tertiary amine in the benzazepinone moiety of the Ivabradine molecule, yielding this compound.
Caption: Workflow for an in vitro liver microsomal stability assay.
Application Protocol: In Vivo Pharmacokinetic Study in Rodents
4.1. Objective
To characterize the plasma concentration-time profiles and derive key pharmacokinetic parameters of both Ivabradine and this compound following oral administration to rats.
4.2. Causality and Experimental Rationale
-
Why an In Vivo Study? While in vitro models are excellent for screening, an in vivo study integrates all ADME processes (absorption and distribution, not just metabolism) and provides the definitive data on a drug's behavior in a complex biological system. [11]* Why Oral Administration? Ivabradine is administered orally in clinical practice. [5]Therefore, studying the oral route is essential to understand its bioavailability and the impact of first-pass metabolism in the gut and liver, where this compound is formed.
-
Why Frequent Blood Sampling? A detailed time course is necessary to accurately define the absorption, distribution, and elimination phases of both the parent drug and its metabolite. This allows for the precise calculation of parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure). [8] 4.3. Materials and Methods
-
Test System: Male Sprague-Dawley rats (8-10 weeks old).
-
Test Article: Ivabradine formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing: Oral gavage at a dose of 1.0 mg/kg.
-
Blood Collection: Serial blood samples (~100 µL) collected from the tail vein or via a cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Anticoagulant: K2EDTA tubes.
-
Sample Processing: Centrifuge blood at 4°C to obtain plasma. Store plasma at -80°C until bioanalysis.
4.4. Step-by-Step Experimental Protocol
-
Acclimation and Dosing: Acclimate animals for at least 3 days. Fast animals overnight before dosing. Administer a single 1.0 mg/kg oral dose of the Ivabradine formulation by gavage.
-
Blood Sampling: Collect blood samples at the specified time points into K2EDTA tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Storage: Harvest the plasma supernatant and store frozen at -80°C pending analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform sample preparation, typically protein precipitation. To a 50 µL plasma aliquot, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge as described in the in vitro protocol.
-
Analyze the supernatant using a fully validated LC-MS/MS method.
-
4.5. Data Analysis and Presentation
-
Construct mean plasma concentration-time curves for both Ivabradine and this compound.
-
Perform non-compartmental analysis (NCA) using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Summarize the results in a clear, tabular format.
| Parameter | Ivabradine | This compound |
| Tmax (h) | 1.0 | 2.0 |
| Cmax (ng/mL) | 25.6 | 8.2 |
| AUC(0-t) (ngh/mL) | 85.3 | 41.7 |
| AUC(0-inf) (ngh/mL) | 88.1 | 45.9 |
| t½ (h) | 2.1 | 3.5 |
| Table 1: Example pharmacokinetic parameters of Ivabradine and its metabolite this compound after a single oral dose in rats. Data are hypothetical for illustrative purposes. |
Bioanalytical Method: LC-MS/MS Quantification
The gold standard for quantifying this compound and Ivabradine in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [12]This technique offers unparalleled sensitivity, selectivity, and accuracy. [13][14] 5.1. Principle of the Method
-
Chromatographic Separation (LC): A reverse-phase C18 column separates Ivabradine, this compound, and the internal standard based on their polarity.
-
Ionization: An electrospray ionization (ESI) source in positive mode generates protonated molecular ions [M+H]+ for each analyte.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the specific precursor ion ([M+H]+) for the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion, creating a highly selective transition that minimizes interference from matrix components.
5.2. Typical Method Parameters
| Parameter | Setting |
| LC Column | C18, 100 x 4.6 mm, 5 µm [12] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile [12] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Ivabradine) | e.g., m/z 469.3 → 264.2 |
| MRM Transition (this compound) | e.g., m/z 455.3 → 264.2 |
| MRM Transition (IS) | e.g., m/z 461.3 → 264.2 (for d6-metabolite) |
| Table 2: Example LC-MS/MS parameters for the analysis of Ivabradine and this compound. Specific m/z values should be optimized empirically. |
5.3. Method Validation: A Pillar of Trustworthiness
Any bioanalytical method used to support regulatory filings must be fully validated according to guidelines from bodies like the FDA or EMA (ICH M10). [15][16]This ensures the data are reliable and reproducible. Key validation parameters include:
-
Selectivity & Specificity: No interference at the retention times of the analytes.
-
Calibration Curve: Demonstrating linearity over the expected concentration range (e.g., 0.05 to 20 ng/mL for the metabolite). [12]* Accuracy & Precision: Intra- and inter-day analysis of quality control (QC) samples must be within acceptable limits (typically ±15%).
-
Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Ensuring the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This compound is not merely a byproduct of Ivabradine's breakdown; it is a pharmacologically active entity and a critical biomarker for the activity of CYP3A4, one of the most important drug-metabolizing enzymes. Its careful study using robust in vitro and in vivo models, underpinned by validated bioanalytical methods, is fundamental to fully understanding the clinical pharmacology of Ivabradine. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently incorporate the analysis of this compound into their drug metabolism programs, leading to more informed decision-making in drug development.
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The therapeutic role of ivabradine in heart failure - PMC - NIH. (Source: National Center for Biotechnology Information). [Link]
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Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats - e-Century Publishing Corporation. (Source: e-Century Publishing Corporation). [Link]
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Ivabradine - StatPearls - NCBI Bookshelf. (Source: National Center for Biotechnology Information). [Link]
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Ivabradine metabolite N-Demethyl Ivabradine hydrochloride|1246638-08-3 - Angene. (Source: Angene). [Link]
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[Effects of Stable Isotope Labeled Internal Standard on Determination of Ivabradine and this compound in Human Plasma] - PubMed. (Source: National Center for Biotechnology Information). [Link]
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Impact of Hepatic CYP3A4 Ontogeny Functions on Drug-Drug Interaction Risk in Pediatric Physiologically-Based Pharmacokinetic/Pharmacodynamic Modeling: Critical Literature Review and Ivabradine Case Study - PubMed. (Source: National Center for Biotechnology Information). [Link]
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Analysis of variants in the HCN4 gene and in three single nucleotide polymorphisms of the CYP3A4 gene for association with ivabradine reduction in heart rate: A preliminary report - PubMed. (Source: National Center for Biotechnology Information). [Link]
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In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (Source: National Center for Biotechnology Information). [Link]
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(PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities - ResearchGate. (Source: ResearchGate). [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (Source: ResearchGate). [Link]
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Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. (Source: National Center for Biotechnology Information). [Link]
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In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. (Source: ResearchGate). [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (Source: National Center for Biotechnology Information). [Link]
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Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (Source: MDPI). [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. (Source: National Center for Biotechnology Information). [Link]
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Bioanalytical method validation: An updated review - PMC - NIH. (Source: National Center for Biotechnology Information). [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (Source: National Center for Biotechnology Information). [Link]
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Drug metabolism in drug discovery and development - PMC - NIH. (Source: National Center for Biotechnology Information). [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (Source: U.S. Food and Drug Administration). [Link]
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC - NIH. (Source: National Center for Biotechnology Information). [Link]
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Role of drug metabolism in drug discovery and development - PubMed. (Source: National Center for Biotechnology Information). [Link]
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Improved Synthesis of N-Methylcadaverine - MDPI. (Source: MDPI). [Link]
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Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (Source: National Center for Biotechnology Information). [Link]
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A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - OUCI. (Source: Open Ukrainian Citation Index). [Link]
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Advances in the Study of Drug Metabolism – Symposium Report of the 12th Meeting of the International Society for the Study of Xenobiotics (ISSX). (Source: American Society for Pharmacology and Experimental Therapeutics). [Link]
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Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine - PMC - NIH. (Source: National Center for Biotechnology Information). [Link]
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Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed. (Source: National Center for Biotechnology Information). [Link]
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Current trends in drug metabolism and pharmacokinetics - PMC - PubMed Central. (Source: National Center for Biotechnology Information). [Link]
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Pharmacokinetics | Drug Absorption - YouTube. (Source: Ninja Nerd). [Link]
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Improved Synthesis of N-Methylcadaverine - PubMed. (Source: National Center for Biotechnology Information). [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (Source: European Medicines Agency). [Link]
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(PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - ResearchGate. (Source: ResearchGate). [Link]
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Reaction of reductive methylation and Sonogashira reaction in synthesis of o- (buta-1,3-diyne) -N, N-dimethylaniline | Request PDF - ResearchGate. (Source: ResearchGate). [Link]
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N-Demethylivabradine Reference Standard: A Comprehensive Guide for Laboratory Application
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper handling, characterization, and application of the N-Demethylivabradine reference standard. This compound, also known as S-18982, is the major active metabolite of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1][2] As this metabolite is equipotent to the parent drug and circulates at significant concentrations, its accurate quantification is paramount in pharmacokinetic, pharmacodynamic, and toxicological studies.[1]
Physicochemical Characterization and Handling
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct use and the generation of reliable data.
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [2] |
| Synonyms | S-18982 | [2] |
| CAS Number | 1246638-08-3 | [2][3] |
| Molecular Formula | C₂₆H₃₄N₂O₅ · HCl | [4] |
| Molecular Weight | 491.02 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Freely soluble in water and methanol. | [5] |
Storage and Handling:
This compound reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[5] The recommended storage temperature is typically -20°C for long-term stability.[6] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.
Metabolic Pathway of Ivabradine
This compound is formed from Ivabradine primarily through N-demethylation, a metabolic process mediated by the cytochrome P450 enzyme CYP3A4 in the liver and intestines.[1][2]
Caption: Ivabradine metabolism to this compound via CYP3A4.
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol outlines the steps for preparing stock and working solutions of this compound.
Protocol for Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the powder to a volumetric flask of appropriate size (e.g., 10 mL).
-
Dissolve the compound in a suitable solvent, such as methanol or a mixture of methanol and water, and make up to the mark.
-
Sonicate for a few minutes to ensure complete dissolution.
-
This stock solution should be stored at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate mobile phase or a solvent mixture that matches the analytical sample matrix.[7][8]
-
The concentration range of the working solutions should encompass the expected concentration of the analyte in the samples to be analyzed.
-
Caption: Workflow for preparing stock and working standard solutions.
Analytical Methodology: LC-MS/MS for Quantification in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in biological matrices due to its high specificity and low detection limits.[9][10]
Exemplary LC-MS/MS Protocol
This protocol is a composite based on published methods for the analysis of Ivabradine and this compound and should be validated in the user's laboratory.[9][10][11]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., Diazepam or a stable isotope-labeled this compound).[9]
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 455.2 → 177.1; Ivabradine: m/z 469.2 → 177.1 |
These parameters are illustrative and require optimization and validation.
Method Validation according to ICH Guidelines
Any analytical method developed using the this compound reference standard must be validated to ensure its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.085–25.5 ng/mL in plasma has been reported.[9][11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for this compound in plasma is 0.085 µg/L.[11]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Application in Stability and Forced Degradation Studies
The this compound reference standard is essential for identifying and quantifying degradation products in stability studies of Ivabradine. Forced degradation studies, exposing the drug substance to stress conditions such as heat, humidity, acid, base, and oxidation, are crucial for understanding the degradation pathways.[1][12]
Forced Degradation Protocol Outline:
-
Prepare solutions of Ivabradine in various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).
-
Incubate the solutions under controlled conditions (e.g., 60°C for 24 hours).
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Use the this compound reference standard to confirm the identity and quantify the formation of this metabolite as a degradation product.
Studies have shown that Ivabradine degrades in acidic and oxidative conditions, with N-demethylation being a potential degradation pathway.[1] The parent drug and its N-demethylated metabolite have been found to be stable in plasma for at least 12 months at -20°C.[6]
References
- European Medicines Agency. (2016). Ivabradine JensonR. EMA/648588/2016.
- Jia, Y., Lu, C., Song, Y., Ding, L., Yang, J., Chen, M., Li, X., Song, W., Zhou, L., Feng, Z., & Wen, A. (2012). Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS. Journal of Chinese Mass Spectrometry Society.
- Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, Z., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117.
- ResearchGate. (2016). (PDF)
- Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection.
- Lu, C., Jia, Y., Yang, J., & Wen, A. (n.d.). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application.
- Cayman Chemical. (n.d.). N-desmethyl Ivabradine (hydrochloride) (CAS 1246638-08-3).
- ResearchGate. (n.d.). (PDF)
- Semantic Scholar. (n.d.).
- ChemicalBook. (2023). N-DeMethyl Ivabradine Hydrochloride | 1246638-08-3.
- ResearchGate. (n.d.). (PDF) Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form.
- MedKoo Biosciences. (n.d.). Ivabradine Synthetic Routes.
- MedChemExpress. (n.d.). N-Demethy Ivabradine-d6 hydrochloride (S-18982-d6 hydrochloride) | Stable Isotope.
- gsrs. (n.d.). N-DEMETHYL IVABRADINE HYDROCHLORIDE.
- Connelly, A. (2017).
- LGC Standards. (n.d.). This compound | CAS 215935-23-2.
- PubMed. (2013).
- Cooper, J. (2020).
- ChemicalBook. (n.d.). Ivabradine synthesis.
- BioPharm International. (n.d.).
- MedCrave online. (2016).
- PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID.
- ResearchGate. (n.d.). Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam.
- National Institute of Standards and Technology. (n.d.).
- MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
- Unknown Source. (n.d.).
- National Institute of Standards and Technology. (2019). SOP 14 Gravimetric Calibration of Volumetric Standards Using an Electronic Balance.
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination of Ivabradine and <EM>N</EM>-Desmethylivabradine in Human Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 12. researchgate.net [researchgate.net]
Isolating N-Demethylivabradine from Biological Matrices: An Application Guide
Introduction: The Analytical Imperative for N-Demethylivabradine
This compound (also known as S-18982) is the major and pharmacologically active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure.[1] Ivabradine undergoes extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of this compound.[2][3][4] This metabolite circulates in plasma at concentrations approximately 40% of the parent drug and shares a similar pharmacological activity, contributing significantly to the overall therapeutic effect.[1][2][4][5]
Given its active role, the accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring. Isolating this metabolite from complex biological matrices, which are rich in proteins, lipids, salts, and other endogenous components, presents a significant analytical challenge. A robust and efficient extraction method is crucial to remove interfering substances, concentrate the analyte, and ensure the sensitivity, selectivity, and accuracy of subsequent analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed guide for researchers, scientists, and drug development professionals on established and effective techniques for the isolation of this compound from biological matrices. We will delve into the principles and provide step-by-step protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering insights into the rationale behind methodological choices to empower you to develop and validate reliable analytical methods.
Physicochemical Properties: The Key to Effective Isolation
-
Basicity (pKa): Ivabradine is a basic compound with a reported pKa of approximately 8.02.[2] this compound contains a secondary amine, which is also basic. This basicity is the cornerstone of ion-exchange based extraction techniques. By adjusting the pH of the sample and wash solutions, the ionization state of the analyte can be manipulated to enhance its retention on a sorbent and its subsequent elution.
-
Lipophilicity (logP): As a drug molecule, Ivabradine and its N-demethylated metabolite are expected to be lipophilic, allowing for partitioning into organic solvents. This property is exploited in Liquid-Liquid Extraction (LLE) and is a key retention mechanism in reversed-phase Solid-Phase Extraction (SPE).
Sample Preparation: The Foundation of Accurate Analysis
Prior to extraction, proper collection and handling of biological samples are critical to maintain the integrity of the analyte.
Plasma/Serum Collection
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.
-
If not analyzed immediately, samples should be stored frozen at -80°C to minimize degradation.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for the extraction of drugs and metabolites from aqueous biological fluids. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Principle of LLE for this compound
The basic nature of this compound allows for its efficient extraction from an alkalinized aqueous sample into a water-immiscible organic solvent. By increasing the pH of the biological matrix to a value at least two units above the pKa of the analyte (pH > 10), the amine group becomes deprotonated and the molecule becomes more non-polar, thus favoring its partitioning into the organic phase.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Detailed LLE Protocol
This protocol is adapted from a validated method for the simultaneous determination of Ivabradine and this compound in human plasma.[6]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Diazepam or a stable isotope-labeled analog of this compound)
-
0.1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene centrifuge tube, add a known amount of the internal standard solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
| Parameter | LLE |
| Principle | Partitioning between immiscible liquids |
| Selectivity | Moderate |
| Speed | Moderate |
| Solvent Consumption | High |
| Automation Potential | Limited |
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern and often more selective technique for sample cleanup and concentration. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample.
Principle of Mixed-Mode Cation Exchange SPE for this compound
Given the basic nature of this compound, a mixed-mode cation exchange SPE sorbent is highly effective. These sorbents possess both reversed-phase (hydrophobic) and ion-exchange (cationic) retention mechanisms.
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to wet the stationary phase, followed by an aqueous solution to prepare it for the sample.
-
Loading: The pre-treated sample is loaded onto the sorbent. At a slightly acidic to neutral pH, the secondary amine of this compound will be protonated (positively charged), allowing it to bind to the negatively charged cation exchange groups on the sorbent. The lipophilic parts of the molecule will also interact with the reversed-phase backbone of the sorbent.
-
Washing: The sorbent is washed with a series of solvents to remove interfering substances. A mild organic wash can remove non-polar interferences, while an acidic wash can remove other basic compounds that are not as strongly retained.
-
Elution: A basic organic solvent is used to elute this compound. The high pH neutralizes the charge on the analyte, disrupting the ion-exchange interaction, while the organic solvent disrupts the hydrophobic interaction, leading to its release from the sorbent.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Mixed-Mode Cation Exchange SPE Protocol
This is a general protocol that can be adapted for various mixed-mode strong or weak cation exchange cartridges (e.g., Oasis MCX, Oasis WCX, or similar).
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
2% Formic acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
5% Ammonium hydroxide in methanol
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 2% formic acid in water. Vortex to mix. This ensures the analyte is in its protonated, charged state.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
| Parameter | SPE (Mixed-Mode) |
| Principle | Adsorption onto a solid phase with dual retention mechanisms |
| Selectivity | High |
| Speed | High (especially with 96-well plates) |
| Solvent Consumption | Low |
| Automation Potential | High |
Analytical Finish: LC-MS/MS
Following extraction, the samples are typically analyzed by LC-MS/MS for sensitive and selective quantification.
Chromatographic Conditions
A C18 reversed-phase column is commonly used for the separation of this compound. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium acetate and formic acid) and an organic component (e.g., methanol or acetonitrile) is effective.
Example Chromatographic Parameters: [6]
-
Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 5 mM ammonium acetate with 0.2% formic acid (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Mass Spectrometric Conditions
Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of this compound. The detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Example Mass Spectrometry Parameters: [7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for this compound: m/z 455.2 → 177.1
-
MRM Transition for Ivabradine (Parent Drug): m/z 469.2 → 177.1
-
MRM Transition for Diazepam (Internal Standard): m/z 285.1 → 193.1
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 455.2 | 177.1 |
| Ivabradine | 469.2 | 177.1 |
| Diazepam (IS) | 285.1 | 193.1 |
Conclusion: A Pathway to Reliable Quantification
The successful isolation of this compound from biological matrices is a critical step in its accurate quantification. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer viable pathways to achieving clean extracts suitable for LC-MS/MS analysis.
-
LLE is a cost-effective and well-established method, particularly suitable for smaller sample batches.
-
SPE , especially with mixed-mode cation exchange sorbents, provides higher selectivity, lower solvent consumption, and is more amenable to high-throughput automation, making it ideal for larger clinical and preclinical studies.
The choice of method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available resources. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a robust analytical method for this compound, ultimately contributing to a better understanding of the pharmacology of Ivabradine.
References
-
A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2018). PharmaTutor. [Link]
-
A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. (n.d.). ResearchGate. [Link]
-
Ivabradine. (n.d.). PubChem. [Link]
-
Ivabradine. (2023). StatPearls. [Link]
-
Ivabradine. (n.d.). Wikipedia. [Link]
-
ivabradine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ Preprints. [Link]
-
Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009). Journal of Chemical Information and Modeling. [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Computational Chemistry. [Link]
-
Predicting the pKa of Small Molecules. (n.d.). matthiasrupp.com. [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2022). Molecules. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]
-
Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS. (2012). Journal of Chinese Mass Spectrometry Society. [Link]
-
Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. (n.d.). ResearchGate. [Link]
-
Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. (2011). Molecular Informatics. [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Center for Biotechnology Information. [Link]
-
LogP and logD calculations. (n.d.). Chemaxon. [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). e-Century Publishing Corporation. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. (2012). ResearchGate. [Link]
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Application Notes and Protocols for N-Demethylivabradine in Clinical Pharmacology
Introduction: The Clinical Significance of an Active Metabolite
N-Demethylivabradine (also known as S-18982) is the major and pharmacologically active metabolite of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically targeting the If current in the sinoatrial node.[1][2] Ivabradine is clinically approved for the treatment of stable angina pectoris and chronic heart failure.[3][4] Understanding the pharmacological profile and clinical implications of this compound is paramount for a comprehensive assessment of Ivabradine's therapeutic window and overall clinical efficacy.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this compound in clinical pharmacology. It outlines protocols for its quantification in biological matrices, in vitro characterization of its activity, and its potential utility as a clinical biomarker. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and translatability to clinical research.
Pharmacological Profile and Rationale for Study
This compound is formed through the N-demethylation of Ivabradine, a metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[5][6] It circulates in human plasma at concentrations approximately 40% of the parent drug, Ivabradine.[7] Crucially, this compound is considered to be equipotent to Ivabradine in its ability to inhibit the If current, thereby contributing significantly to the overall therapeutic effect of heart rate reduction.[6][7]
The study of this compound is critical for several reasons:
-
Contribution to Efficacy: Its significant plasma concentration and equipotent activity suggest that this compound is a major contributor to the clinical effects of Ivabradine.
-
Inter-individual Variability: Genetic polymorphisms in CYP3A4 can influence the rate of metabolism of Ivabradine to this compound, potentially leading to inter-individual differences in clinical response and adverse effect profile.
-
Drug-Drug Interactions: Co-administration of strong CYP3A4 inhibitors or inducers can alter the plasma concentrations of both Ivabradine and this compound, impacting the overall therapeutic outcome.[3]
-
Biomarker Potential: Monitoring the levels of this compound could serve as a valuable tool for therapeutic drug monitoring (TDM) and as a pharmacodynamic (PD) biomarker to optimize dosing and patient management.[8][9]
Section 1: Quantitative Bioanalysis of this compound
Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic assessments. The following protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ivabradine and this compound in human plasma.
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol is adapted from validated methods for the bioanalysis of Ivabradine and its N-demethylated metabolite.[10][11]
1. Objective: To accurately quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Ivabradine hydrochloride reference standard
-
Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled analog
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, sourced from an accredited vendor)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
4. Sample Preparation (Protein Precipitation Method):
- Thaw plasma samples at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.[12]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
5. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable.[12]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.4 mL/min is recommended.[12]
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS should be optimized.
6. Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.[13]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- & Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Table 1: Key parameters for bioanalytical method validation.
Section 2: In Vitro Pharmacological Characterization
In vitro assays are essential for determining the potency and selectivity of this compound at its molecular target, the HCN4 channel.
Protocol 2: Electrophysiological Assessment using Patch-Clamp
This protocol provides a general framework for assessing the inhibitory effect of this compound on HCN4 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Objective: To determine the concentration-response relationship and IC50 value of this compound for the inhibition of HCN4 channel currents.
2. Materials and Reagents:
-
HEK293 cells stably expressing human HCN4 channels
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Extracellular and intracellular recording solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
3. Cell Culture:
-
Culture HCN4-expressing HEK293 cells under standard conditions (37°C, 5% CO2).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
4. Electrophysiological Recording (Whole-Cell Configuration):
- Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
- Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
- Approach a single cell with the micropipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential where HCN4 channels are closed (e.g., -40 mV).
- Apply hyperpolarizing voltage steps to activate HCN4 channels and record the resulting inward currents.
- After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
- Record the current inhibition at each concentration until a steady-state effect is reached.
5. Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current to the baseline (pre-drug) current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Figure 1: Workflow for Patch-Clamp Analysis.
Off-Target Screening
To ensure a comprehensive safety profile, this compound should be screened against a panel of off-targets, particularly other ion channels, receptors, and enzymes. This can be performed using commercially available services that offer broad panels for secondary pharmacology screening.[14][15] This is a critical step in preclinical safety assessment to identify any potential for adverse drug reactions not related to its primary mechanism of action.[16][17]
Section 3: this compound as a Clinical Biomarker
The active nature and significant plasma concentrations of this compound make it a candidate for use as a clinical biomarker.
Application 1: Therapeutic Drug Monitoring (TDM)
TDM involves measuring drug concentrations in blood to individualize dosage regimens.[9] For drugs with a narrow therapeutic index or significant pharmacokinetic variability, TDM can improve efficacy and reduce toxicity.[18] Given that this compound contributes to the overall pharmacological effect of Ivabradine, monitoring its concentration alongside the parent drug could provide a more accurate picture of the total active drug exposure.[8]
Rationale for TDM of this compound:
-
CYP3A4 Variability: Patients with genetic variations in CYP3A4 or those taking concomitant CYP3A4 inhibitors/inducers will have altered ratios of this compound to Ivabradine.
-
Improved Exposure-Response Correlation: Correlating clinical outcomes (e.g., heart rate reduction) with the combined concentrations of Ivabradine and this compound may be more predictive than monitoring Ivabradine alone.
Application 2: Pharmacodynamic (PD) Biomarker
A PD biomarker is a measure that indicates a biological response to a drug.[5] The concentration of this compound could potentially serve as a surrogate PD biomarker.
Proposed Application: In clinical trials, measuring the concentration of this compound in relation to a primary PD endpoint (e.g., change in resting heart rate) can help to:
-
Establish a clearer pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Inform dose selection and adjustment in different patient populations.
-
Provide evidence of target engagement and biological activity.
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Application Notes & Protocols: A Researcher's Guide to the Experimental Design for Studying N-Demethylivabradine Effects
Abstract
N-Demethylivabradine (also known as S-18982) is the major active metabolite of Ivabradine, a clinically approved heart rate-lowering agent.[1][2][3] Understanding the specific pharmacological profile of this metabolite is crucial for a comprehensive grasp of Ivabradine's therapeutic and side-effect profile. These application notes provide a detailed framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for characterizing the effects of this compound. The guide covers the compound's mechanism of action and provides detailed protocols for in vitro, ex vivo, and in vivo evaluation, grounded in established scientific principles.
Introduction: The Significance of this compound
Ivabradine acts by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart, which is crucial for cardiac pacemaker activity.[4] This inhibition leads to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][5] Ivabradine undergoes extensive metabolism in the liver and intestines, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme, to form this compound.[4][6][7] This active metabolite circulates at approximately 40% of the parent drug's concentration and is considered to be equipotent to Ivabradine, contributing significantly to its overall pharmacological effect.[1][2][3] Therefore, a direct investigation of this compound is not merely academic; it is essential for understanding the drug's complete pharmacokinetic and pharmacodynamic (PK/PD) profile.
Table 1: Comparative Profile of Ivabradine and its Active Metabolite
| Feature | Ivabradine (Parent Drug) | This compound (S-18982) |
| Primary Target | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[4] | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels |
| Mechanism | Selective inhibition of If ("funny") current in the SA node[1] | Selective inhibition of If ("funny") current |
| Potency | Potent heart rate-lowering agent | Equipotent to Ivabradine[2][6] |
| Metabolism | Extensively metabolized by CYP3A4[4][7] | Also metabolized by CYP3A4[3] |
| Plasma Conc. | Parent compound | ~40% of Ivabradine concentration[1][3] |
| Effective Half-life | ~6 hours[1][2] | ~11 hours[6] |
Core Mechanism of Action: HCN Channel Inhibition
The rhythmic activity of the heart originates in the SA node. The key to this autorhythmicity is the slow diastolic depolarization, which is primarily driven by the If current. This current is carried by a mixed influx of Na+ and K+ ions through HCN channels, which are unique in that they are activated by membrane hyperpolarization at the end of an action potential.[][9][10] this compound, like its parent compound, selectively blocks these HCN channels from the intracellular side.[4] This blockade slows the rate of diastolic depolarization, prolonging the time it takes to reach the threshold for the next action potential and thereby reducing the heart rate.[4]
Caption: Mechanism of this compound on SA node pacemaker cells.
A Multi-Tiered Experimental Design Strategy
A robust investigation into the effects of this compound requires a logical progression from molecular target engagement to systemic physiological response. This ensures that observed effects in complex systems can be confidently attributed to the intended mechanism of action.
Caption: A sequential workflow for characterizing this compound.
In Vitro Assays: Quantifying Target Engagement
The foundational step is to quantify the direct interaction of this compound with its molecular target, the HCN channel.
Protocol 4.1: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function, providing high-fidelity data on channel kinetics and pharmacology.[11] The goal is to determine the concentration-response relationship and calculate the IC50 of this compound on specific HCN isoforms (e.g., HCN1, HCN2, HCN4), which are differentially expressed in cardiac and neuronal tissues.[10]
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the human HCN isoform of interest (e.g., hHCN4 for cardiac studies).[12] Culture cells to 60-80% confluency on glass coverslips.
-
Solution Preparation:
-
External Solution (mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 10 Glucose. Bubble with 95% O2/5% CO2. To isolate Ih, add blockers for other channels, such as Tetrodotoxin (TTX, 1 µM) for Na+ channels, BaCl2 (1 mM) for Kir channels, and CdCl2 (0.1 mM) for Ca2+ channels.[13]
-
Internal Pipette Solution (mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP. Adjust pH to 7.3 with KOH.[13]
-
Compound Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution for perfusion.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with internal solution.[13]
-
Approach a single cell and form a giga-ohm seal (>1 GΩ).[11]
-
Rupture the membrane patch to achieve the whole-cell configuration.[11]
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit the Ih current.[12]
-
-
Drug Application & Data Acquisition:
-
Establish a stable baseline recording.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow steady-state block to be reached at each concentration.
-
Record the current at a maximally activating voltage step (e.g., -120 mV).
-
-
Data Analysis:
-
Measure the peak current amplitude at the test potential for each concentration.
-
Normalize the current to the baseline (control) response.
-
Plot the normalized current against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50.
-
Protocol 4.2: Ion Channel Selectivity Profiling
To ensure the compound's specificity, it should be tested against a panel of other cardiac ion channels. This is often done using automated patch-clamp or fluorescence-based assays.[14][15]
Methodology:
-
Engage a contract research organization (CRO) or use an in-house platform that offers ion channel screening services.[14][16]
-
Provide this compound for testing at a fixed high concentration (e.g., 10 µM or 30 µM) against a standard cardiac safety panel, which typically includes:
-
hERG (IKr)
-
Nav1.5 (INa)
-
Cav1.2 (ICa,L)
-
KvLQT1/minK (IKs)[15]
-
-
Data Analysis: The output will be the percent inhibition of each channel. Significant off-target activity (>30-50% inhibition) would warrant further investigation.
Ex Vivo Model: Integrated Organ Physiology
The Langendorff isolated heart preparation allows for the study of the drug's effect on the entire heart in a controlled environment, free from systemic neural and hormonal influences.[17][18]
Protocol 5.1: Langendorff Isolated Perfused Rat Heart
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) and administer heparin (1000 IU/kg, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion:
-
Identify the aorta and cannulate it onto the Langendorff apparatus.[19]
-
Immediately begin retrograde perfusion with oxygenated (95% O2/5% CO2), warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).[19][20] The buffer forces the aortic valve closed, directing flow into the coronary arteries to sustain the heart.[17]
-
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Place electrodes on the heart's surface to record a pseudo-ECG.
-
Monitor coronary flow.
-
-
Experimental Protocol:
-
Stabilization (20-30 min): Allow the heart to stabilize until HR, LVDP, and coronary flow are constant.
-
Baseline (15 min): Record baseline parameters.
-
Drug Perfusion (30 min): Switch the perfusion to a buffer containing a known concentration of this compound. Record all parameters. Repeat with multiple concentrations to establish a dose-response curve.
-
Washout (20 min): Switch back to the drug-free buffer and monitor for recovery of function.
-
-
Data Analysis: Compare the heart rate, LVDP, and other parameters during drug perfusion to the baseline values. Calculate the percent change for each parameter at each concentration.
In Vivo Models: Systemic Physiological Response
In vivo studies are essential to confirm the effects of this compound in a complex physiological system.
Protocol 6.1: Anesthetized or Conscious Rodent Model
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. For conscious animal studies, surgical implantation of telemetry transmitters for ECG and blood pressure monitoring is required.[21][22]
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous (i.v.) bolus or infusion, or oral gavage (p.o.)). A vehicle-only group must be included as a control.
-
Data Collection:
-
Continuously record ECG and blood pressure before, during, and after drug administration.
-
For PK/PD studies, collect serial blood samples at specified time points post-dose.
-
-
Data Analysis:
-
Analyze ECG recordings to determine heart rate (RR interval), PR interval, and QRS duration.
-
Plot the time course of heart rate reduction.
-
Correlate the drug concentration in plasma samples with the observed change in heart rate.
-
Protocol 6.2: Zebrafish Embryo Heart Rate Assay
The zebrafish embryo is a powerful high-throughput model for cardiovascular drug discovery due to its genetic tractability, rapid external development, and optical transparency.[23][24][25]
Methodology:
-
Embryo Collection: Collect zebrafish (Danio rerio) embryos and allow them to develop to 48-72 hours post-fertilization (hpf), by which time the heart is fully functional.[25][26]
-
Assay Setup:
-
Array individual embryos in a 96-well plate containing embryo medium.
-
Prepare a range of this compound concentrations in the embryo medium.
-
Replace the medium in the wells with the drug solutions. Include a vehicle control.
-
-
Incubation and Imaging:
-
Data Analysis:
-
Use software (e.g., ImageJ with specific plugins, or commercial software) to automatically or semi-automatically count the heartbeats from the video files.[24][26]
-
Calculate the heart rate in beats per minute (bpm).
-
Compare the heart rates of treated embryos to the vehicle control group to determine the dose-dependent effect on heart rate.
-
Table 2: Summary of Experimental Models for this compound Assessment
| Model | Key Question Answered | Advantages | Limitations |
| Patch-Clamp | Target potency (IC50), isoform selectivity | High precision, direct target interaction | Low throughput, artificial cell system |
| Langendorff Heart | Effect on intrinsic heart function | Integrated organ response, no systemic interference | Lacks neural/hormonal input, non-physiological perfusion |
| Rodent (in vivo) | Systemic effect on HR, BP, and ECG | High physiological relevance, allows PK/PD correlation | Lower throughput, complex systemic variables |
| Zebrafish Embryo | Dose-dependent effect on heart rate | High throughput, low compound usage, easy visualization | Different physiology from mammals, absorption/metabolism questions |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting pharmacodynamic data.
Protocol 7.1: Rodent Pharmacokinetic Analysis
Methodology:
-
Dosing: Administer a single dose of this compound to a cohort of rats (e.g., 1-5 mg/kg, p.o. or i.v.).[28]
-
Sample Collection: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).[29]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and, if relevant, its parent drug Ivabradine.[30]
-
Perform protein precipitation or liquid-liquid extraction on the plasma samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[28]
-
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Title: Automated assay measures heart rate in zebra-fish embryos Source: Medscape URL: [Link]
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Title: Patch-clamp fluorometry–based channel counting to determine HCN channel conductance Source: Journal of General Physiology - Rockefeller University Press URL: [Link]
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Title: Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP Source: PMC - NIH URL: [Link]
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Title: Identification and characterization of a series of novel HCN channel inhibitors Source: PMC URL: [Link]
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Title: HCN Channels Modulators: The Need for Selectivity Source: PMC - PubMed Central URL: [Link]
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Title: Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels Source: NIH URL: [Link]
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- 20. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. medscape.com [medscape.com]
- 24. An Overview of Methods for Cardiac Rhythm Detection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Simple ImageJ-Based Method to Measure Cardiac Rhythm in Zebrafish Embryos [mdpi.com]
- 27. biorxiv.org [biorxiv.org]
- 28. e-century.us [e-century.us]
- 29. Population plasma and urine pharmacokinetics of ivabradine and its active metabolite S18982 in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Demethylivabradine Synthesis
Welcome to the technical support center for the synthesis of N-Demethylivabradine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation, improve yields, and troubleshoot common experimental hurdles. This compound, a key metabolite and impurity of the antianginal drug Ivabradine, is crucial for pharmacological studies and as a reference standard in pharmaceutical quality control.
The N-demethylation of a sterically hindered tertiary amine like Ivabradine presents unique challenges. This guide provides in-depth technical information, field-proven insights, and step-by-step guidance to empower you to achieve consistent and high-yielding results.
Understanding the Challenge: The N-Demethylation of Ivabradine
The core of the synthesis involves the selective removal of a methyl group from a tertiary amine within a complex molecular scaffold. The choice of demethylation agent and reaction conditions is critical to avoid unwanted side reactions and degradation of the starting material or product. This guide will focus on the most common and effective methods for this transformation.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My N-demethylation reaction of Ivabradine is showing very low conversion. What are the common causes?
A1: Low conversion in N-demethylation reactions can stem from several factors:
-
Reagent Quality: Ensure your demethylating agent (e.g., α-chloroethyl chloroformate, cyanogen bromide) is of high purity and has not degraded. Chloroformates are particularly sensitive to moisture.
-
Reaction Temperature: Some demethylation reactions require specific temperature control. For instance, the initial reaction with α-chloroethyl chloroformate is often performed at low temperatures, followed by warming. Ensure your temperature monitoring is accurate.
-
Solvent Purity: Use anhydrous solvents, especially for reactions sensitive to water, like those involving chloroformates.
-
Insufficient Reagent: An inadequate molar excess of the demethylating agent can lead to incomplete reaction. A typical starting point is 1.5 to 2.0 equivalents.
-
Steric Hindrance: The tertiary amine in Ivabradine is sterically hindered, which can slow down the reaction rate. Longer reaction times or higher temperatures might be necessary, but this must be balanced against potential degradation.
Q2: I am observing multiple spots on my TLC/LC-MS after the reaction, apart from the starting material and the desired product. What are these side products?
A2: The formation of multiple byproducts is a common challenge. Depending on the method used, these could include:
-
O-Acylated Products: If your demethylation conditions are harsh, other functional groups in the Ivabradine molecule, such as hydroxyl groups (if present as impurities or degradation products), could be acylated.
-
Ring-Opened or Rearranged Products: Aggressive reagents or temperatures can lead to the degradation of the benzazepinone ring system.
-
Incompletely Hydrolyzed Intermediates: In methods like chloroformate demethylation, the carbamate intermediate may not be fully hydrolyzed. Ensure the hydrolysis step (e.g., refluxing in methanol) is carried out for a sufficient duration.
-
N-Oxide Formation: In the Polonovski reaction, incomplete reaction of the N-oxide intermediate can leave it as a major impurity.
Q3: How can I effectively monitor the progress of my N-demethylation reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. A reverse-phase HPLC method can effectively separate Ivabradine, this compound, and potential impurities.[1][2][3]
-
Recommended HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 6.5 or ammonium acetate buffer pH 7.2) and an organic solvent like methanol or acetonitrile.[2][3]
-
Detection: UV detection at 285 nm is suitable for observing both Ivabradine and this compound.[1][3]
-
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench it appropriately (e.g., with a bicarbonate solution for chloroformate reactions), and dilute it with the mobile phase before injection.
Method 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This is a widely used and generally effective method for the N-demethylation of tertiary amines.[4] The reaction proceeds through a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.
Experimental Workflow
Caption: Workflow for ACE-Cl mediated N-demethylation.
Detailed Protocol (Adapted from General Procedures)
-
Carbamate Formation:
-
Dissolve Ivabradine (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add α-chloroethyl chloroformate (1.5-2.0 equivalents) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by HPLC.
-
-
Hydrolysis:
-
Once the formation of the carbamate intermediate is complete (as indicated by the disappearance of the starting material), cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Add methanol to the residue and heat the solution to reflux for 1-2 hours to effect hydrolysis of the carbamate.
-
-
Work-up and Purification:
-
After cooling, concentrate the methanolic solution.
-
Perform a standard aqueous work-up. This may involve partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting FAQs for ACE-Cl Method
Q4: My yield of this compound is consistently low, even with complete consumption of the starting material. Where am I losing my product?
A4: Low isolated yield despite good conversion often points to issues during work-up and purification.
-
Incomplete Hydrolysis: The carbamate intermediate is often more lipophilic than the final product and may behave differently during extraction. Ensure the hydrolysis step is complete by monitoring via HPLC. If necessary, extend the reflux time in methanol.
-
Product Degradation: this compound may be sensitive to acidic or basic conditions during work-up. Use mild bases like sodium bicarbonate for neutralization.
-
Loss on Silica Gel: The secondary amine product can sometimes streak or be partially retained on silica gel during chromatography. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of triethylamine in the eluent.
-
Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Q5: The hydrolysis of the carbamate intermediate is very slow. How can I accelerate it?
A5: While refluxing in methanol is standard, if the reaction is sluggish, you can consider:
-
Alternative Solvents: A mixture of methanol and a small amount of water can sometimes facilitate hydrolysis, but be cautious as this can affect the solubility of your compound.
-
Mild Acidic or Basic Conditions: While not always necessary, the addition of a catalytic amount of a mild acid or base to the methanol can sometimes accelerate the hydrolysis. However, this should be done with care to avoid side reactions.
Method 2: The Polonovski Reaction
The Polonovski reaction is another classic method for N-demethylation that proceeds via an N-oxide intermediate.[5] A modified, non-classical version using iron salts is often preferred for its milder conditions.[6]
Reaction Mechanism Overview
Caption: The three main stages of the Polonovski reaction.
Detailed Protocol (Adapted from General Procedures)
-
N-Oxide Formation:
-
Dissolve Ivabradine (1 equivalent) in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature and monitor by HPLC until the starting material is consumed.
-
-
Polonovski Rearrangement and Hydrolysis:
-
Classical Method: To the crude N-oxide, add acetic anhydride (Ac₂O) and heat the mixture.
-
Modified (Non-classical) Method: To a solution of the N-oxide, add a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in water or methanol.[6]
-
Stir the reaction at room temperature. The reaction progress can be monitored by HPLC.
-
-
Work-up and Purification:
-
For the modified method, the work-up can be challenging due to the presence of iron salts. An EDTA-chloroform workup is often employed to chelate and remove the iron.[6]
-
After the removal of iron salts, perform a standard aqueous work-up and purify by column chromatography as described for the ACE-Cl method.
-
Troubleshooting FAQs for the Polonovski Reaction
Q6: The N-oxidation of Ivabradine is not going to completion. How can I improve this step?
A6:
-
Choice of Oxidant: If m-CPBA is not effective, other peroxy acids or hydrogen peroxide can be tried.
-
Reaction Time and Temperature: Ensure sufficient reaction time. While the reaction is often started at 0°C, it may need to be stirred at room temperature for several hours.
-
Purity of Starting Material: Impurities in the Ivabradine starting material can sometimes interfere with the oxidation.
Q7: The work-up to remove iron salts is cumbersome and I'm losing a lot of my product. Is there a better way?
A7: The removal of iron salts is a known drawback of the modified Polonovski reaction.
-
Chelating Agents: The use of EDTA is a standard procedure. Ensure vigorous stirring during the extraction to facilitate chelation.
-
Alternative Iron Sources: Some protocols suggest that the use of ferrocene as a catalyst can lead to easier work-up.
-
Filtration: In some cases, precipitating the iron salts and filtering them off before the main work-up can be effective.
Quantitative Data Summary
| Method | Key Reagent | Typical Conditions | Common Solvents | Work-up | Expected Yield (General) |
| ACE-Cl | α-Chloroethyl Chloroformate | 0°C to reflux, followed by methanolysis | DCE, CH₂Cl₂ | Aqueous wash, Chromatography | Moderate to High |
| Polonovski | m-CPBA, FeSO₄·7H₂O | Room Temperature | CH₂Cl₂, Methanol | Aqueous wash, EDTA chelation, Chromatography | Moderate |
References
- Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082.
- Gülşen, B., & Toker, S. E. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 13(4), 534-544.
- Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671.
- Reddy, B. C. K., Reddy, G. V. S., & Reddy, K. V. S. (2014). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 5(10), 4303-4307.
- Grierson, D. S. (1990). The Polonovski Reaction. Organic Reactions, 39, 85-295.
- von Braun, J. (1900). Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Berichte der deutschen chemischen Gesellschaft, 33(1), 1438-1452.
- Cooley, J. H., & Evain, E. J. (1989). Amine Dealkylations with Acyl Chlorides. Synthesis, 1989(1), 1-7.
- McCamley, K., Ripper, J. A., Singer, R. D., & Scammells, P. J. (2003). Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction. The Journal of organic chemistry, 68(25), 9847–9850.
- Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Bioorganic & medicinal chemistry letters, 16(10), 2868–2871.
- Flynn, D. L., Zabrowski, D. L., & Nosal, R. (1987). A facile and selective method for the N-dealkylation of tertiary amines. Tetrahedron Letters, 28(5), 727-730.
- Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Coquart, V. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection.
- McCamley, K., Ripper, J. A., Singer, R. D., & Scammells, P. J. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 68(25), 9847–9850.
Sources
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
addressing stability issues of N-Demethylivabradine in solution
A Guide to Ensuring Solution Stability and Experimental Integrity
I. Understanding the Stability of N-Demethylivabradine
This compound is the primary active metabolite of Ivabradine. While robust, its stability in solution is not absolute and can be influenced by several environmental factors. Forced degradation studies on the parent compound, Ivabradine, have revealed susceptibility to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. These vulnerabilities are likely shared by its N-demethylated metabolite. Understanding these factors is critical to preventing compound loss and the formation of unwanted degradation products in your experiments.
II. Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter when working with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility, pH of the buffer is near the pKa of the compound, or high concentration of the compound. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final solution. - Adjust the pH of the buffer away from the compound's isoelectric point. - Prepare a more dilute stock solution. - Gentle warming and sonication can aid dissolution, but be mindful of potential thermal degradation. |
| Loss of compound activity in bioassays | Degradation of this compound in the culture medium due to pH, light exposure, or reactive components in the medium. | - Prepare fresh working solutions immediately before use. - Minimize exposure of the solution to light by using amber vials or covering containers with foil. - Evaluate the pH of your final assay medium and adjust if necessary. - Consider the potential for interaction with media components. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products due to improper storage or handling of the solution. | - Review solution preparation and storage procedures. - Perform a forced degradation study on your sample to identify potential degradation products and their retention times. - Ensure the purity of your starting material. |
| Inconsistent results between experiments | Variability in solution preparation, storage time, or exposure to environmental factors. | - Standardize your protocol for solution preparation and handling. - Use freshly prepared solutions for each experiment whenever possible. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
III. Frequently Asked Questions (FAQs)
Solution Preparation & Storage
-
Q1: What is the best solvent for preparing a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility in aqueous vehicles.
-
-
Q2: How should I store my this compound stock solution?
-
A2: For long-term stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Q3: Can I store working solutions of this compound in aqueous buffers?
-
A3: It is generally not recommended to store this compound in aqueous buffers for extended periods. The stability will be highly dependent on the pH, temperature, and exposure to light. Prepare fresh working solutions from your stock solution immediately before each experiment.
-
Experimental Best Practices
-
Q4: How can I minimize the degradation of this compound during my experiments?
-
A4: To minimize degradation, protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Avoid high temperatures and extreme pH conditions. Whenever possible, prepare solutions fresh on the day of the experiment.
-
-
Q5: What are the primary degradation pathways for this compound?
-
A5: Based on studies of the parent compound, the primary degradation pathways are likely hydrolysis (in acidic or basic conditions), oxidation, and photodegradation. The specific degradation products of this compound have not been as extensively characterized as those of Ivabradine.
-
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride (MW: 491.02 g/mol for the hydrochloride salt) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber-colored, tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and experimental needs.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) is typically effective.
-
Flow Rate: A flow rate of 1.0 mL/minute is a common starting point.
-
Detection: UV detection at a wavelength of approximately 285 nm is appropriate for this compound.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and confirm that the degradation products are well-resolved from the parent peak.
V. Visualizing Experimental Workflows
Diagram 1: Workflow for Preparing and Storing this compound Stock Solutions
Caption: Workflow for this compound stock solution preparation and storage.
Diagram 2: Decision Tree for Troubleshooting this compound Solution Precipitation
Caption: Troubleshooting precipitation of this compound in aqueous solutions.
VI. References
-
Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link]
-
Gülşen, B., & Toker, S. E. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods. Available at: [Link]
-
Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. Available at: [Link]
-
Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Semantic Scholar. Available at: [Link]
-
Maheshwari, S., Khandhar, A. P., & Jain, A. (2010). Stability Indicating Spectrophotometric Methods for Determination of Ivabradine Hydrochloride in the Presence of Its Degradation Product. ResearchGate. Available at: [Link]
-
Govedarica, B., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. Available at: [Link]
-
Gülşen, B., & Toker, S. E. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Available at: [Link]
-
Vemić, A., et al. (2014). Validated stability indicating chromatographic methods for determination of Ivabradine hydrochloride in the presence of its acidic degradation product. ResearchGate. Available at: [Link]
-
Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Jha, S. K., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Moores, L. C., et al. (2019). Identifying degradation products responsible for increased toxicity of UV-Degraded insensitive munitions. PubMed. Available at: [Link]
-
Sahu, P. K., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
-
Various Authors. (2015). How can I troubleshoot protein precipitation after purification? ResearchGate. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
Singh, R., & Kumar, N. (2019). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Emulate. (2020). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio.
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Various Authors. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? ResearchGate. Available at: [Link]
-
Various Authors. (2023). Buffer precipitation with DMF. Reddit. Available at: [Link]
-
Klick, S., et al. (2005). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PMC. Available at: [Link]
-
Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. PubMed. Available at: [Link]
-
Moussaoui, Y., et al. (2019). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. NIH. Available at: [Link]
-
Wagnerberger, J. (2022). How can I prevent my antibodies from precipitating during purification? ResearchGate. Available at: [Link]
-
Knaepen, K., et al. (2017). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. Available at: [Link]
-
Wincewicz, R., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]
troubleshooting N-Demethylivabradine chromatography separation
Welcome to the technical support center for N-Demethylivabradine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges in the chromatographic separation of this compound, the primary active metabolite of Ivabradine. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in fundamental chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing or showing poor symmetry?
Answer:
Peak tailing for this compound is a common issue, almost always linked to unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. This compound is a basic compound, meaning it contains amine functional groups that are readily protonated, especially at acidic or neutral pH. This positive charge can interact strongly with residual, negatively charged silanol groups on the surface of silica-based columns (like C18), leading to tailing.[1]
Underlying Principles & Causality:
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) that can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5. The protonated amine (a secondary amine in this compound) can then undergo strong ionic interactions with these sites, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.
-
Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the column's silanol groups. If the pH is not adequately controlled with a suitable buffer, retention can be inconsistent, and peak shape will degrade. An optimal pH ensures a consistent, single ionic form of the analyte and minimizes silanol interactions.[2]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as fronting but can also contribute to tailing.[3]
-
Column Contamination/Deterioration: Accumulation of sample matrix components or strongly retained compounds can create active sites on the column, leading to peak tailing for all analytes, but especially for basic compounds.[4] A partially blocked column inlet frit can also distort the sample band, causing misshapen peaks.[1]
Step-by-Step Troubleshooting Protocol:
-
Assess Mobile Phase pH and Buffer Capacity:
-
Action: Ensure your mobile phase buffer is within its effective buffering range (typically ±1 pH unit from its pKa) and at a sufficient concentration (10-25 mM is usually adequate for reversed-phase).[2][5] For basic compounds like this compound, a mobile phase pH around 3.0 can protonate the analyte while keeping most silanols neutral, improving peak shape. Alternatively, a higher pH (e.g., 6.0-7.5) with a modern, high-purity silica column designed for higher pH ranges can also yield good results.[6][7]
-
Rationale: A stable, appropriate pH is the most critical factor for controlling the ionization of your analyte and the column surface.
-
-
Evaluate Column Choice:
-
Action: If using a standard, older Type-A silica column, switch to a modern, high-purity, end-capped column (Type-B silica). Consider a column with an alternative stationary phase, such as a Phenyl-Hexyl, or an embedded polar group column, which can reduce silanol interactions.
-
Rationale: Modern columns have a much lower concentration of accessible, acidic silanol groups, dramatically reducing the potential for secondary ionic interactions.[1]
-
-
Flush the Column:
-
Action: If the column has been used extensively, especially with biological samples, perform a rigorous washing procedure. A generic flush for a C18 column involves washing with water, then isopropanol, then hexane (if compatible), and re-equilibrating back through isopropanol and your mobile phase. Always check the column care manual first.
-
Rationale: This removes strongly adsorbed contaminants that can act as new sources of peak tailing.[8]
-
-
Reduce Injection Mass:
-
Action: Dilute your sample 10-fold and re-inject. If peak shape improves significantly, you are likely overloading the column.
-
Rationale: This is a simple diagnostic to rule out mass overload as the primary cause of peak distortion.[3]
-
Troubleshooting Workflow: Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Q2: How can I improve the resolution between this compound and the parent drug, Ivabradine?
Answer:
This compound and Ivabradine are structurally very similar, differing only by a single methyl group. This makes their separation challenging as they have very similar polarities.[6][9] Achieving baseline resolution requires careful optimization of mobile phase composition, stationary phase chemistry, and temperature.
Underlying Principles & Causality:
-
Selectivity (α): Resolution is directly dependent on selectivity, the factor that describes the separation of peak maxima. To improve selectivity between two closely eluting compounds, you must change the thermodynamics of the partitioning process. This is most powerfully influenced by changing the mobile phase organic solvent, the mobile phase pH, or the column stationary phase.
-
Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties. Acetonitrile is aprotic and a better hydrogen bond acceptor, while methanol is protic and acts as both a hydrogen bond donor and acceptor. Switching between them (or using a ternary mixture) can alter interactions with the analytes and stationary phase, often improving resolution for difficult pairs.[9][10]
-
pH Control: As both compounds are basic, their retention is sensitive to pH. Fine-tuning the mobile phase pH can subtly alter the hydrophobicity and interaction of each compound with the stationary phase, potentially increasing the separation factor (α).[6]
-
Stationary Phase Chemistry: While C18 is a good starting point, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic rings in the analytes. This different separation mechanism can be highly effective for structurally similar compounds.
Step-by-Step Troubleshooting Protocol:
-
Optimize Organic Modifier:
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the analytes and compare the resolution. You can also test ternary mixtures (e.g., Water/Acetonitrile/Methanol). One study successfully used a mixture of methanol and acetonitrile to resolve positional isomers of Ivabradine impurities.[6][9]
-
Rationale: This is often the most effective way to change selectivity (α) and achieve separation.
-
-
Fine-Tune Mobile Phase pH:
-
Action: Make small, systematic adjustments to the buffer pH (e.g., in 0.2 unit increments) around your current setpoint. For example, if you are at pH 3.0, try 2.8 and 3.2.
-
Rationale: Even minor pH changes can differentially affect the ionization and, therefore, the retention of the two closely related bases, improving their separation.
-
-
Change the Stationary Phase:
-
Action: If mobile phase optimization is insufficient, switch to a column with a different selectivity. A Phenyl-Hexyl or a Cyano (CN) column would be a logical next step.
-
Rationale: This introduces a completely different separation mechanism (e.g., π-π interactions) that can exploit subtle structural differences between the two molecules.
-
-
Reduce Column Temperature:
-
Action: Decrease the column temperature by 5-10 °C.
-
Rationale: Lowering the temperature generally increases retention and can sometimes improve selectivity, although it will also increase backpressure and peak width. It is a less impactful but easily adjustable parameter.
-
Q3: My retention times are drifting during a long analytical run. What is the cause?
Answer:
Retention time drift is typically caused by a lack of system stability. The most common culprits are insufficient column equilibration, changes in mobile phase composition over time, or temperature fluctuations.
Underlying Principles & Causality:
-
Column Equilibration: After a change in mobile phase composition (e.g., after a gradient or starting up the system), the stationary phase requires a significant volume of the new mobile phase to become fully wetted and chemically equilibrated. Insufficient equilibration is a leading cause of drifting retention, especially at the beginning of a run.
-
Mobile Phase Instability: If the mobile phase components are volatile (like acetonitrile) or are not mixed properly, their composition can change over time due to evaporation or poor proportioning by the pump, leading to a slow, steady drift in retention.[11] Buffers can also precipitate if their solubility limit is exceeded in the organic mixture.
-
Temperature Fluctuation: Column temperature has a direct effect on mobile phase viscosity and analyte partitioning. If the column compartment is not thermostatically controlled, changes in ambient lab temperature throughout the day can cause retention times to shift.[3]
Step-by-Step Troubleshooting Protocol:
-
Ensure Adequate Equilibration:
-
Action: Before starting your sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. If running a gradient, ensure the post-run equilibration time is sufficient (at least 5 column volumes).
-
Rationale: This guarantees a stable and reproducible starting condition for each injection.
-
-
Check Mobile Phase Preparation and Pump Performance:
-
Action: Ensure mobile phase components are well-mixed (if hand-mixed) and degassed. Check the pump's performance by running a flow rate accuracy test. Ensure solvent lines are submerged and free of air bubbles.
-
Rationale: Guarantees that the mobile phase being delivered to the column is consistent over the entire run.
-
-
Use a Thermostatted Column Compartment:
Starting Method Parameters & Key Data
The following table summarizes typical starting conditions for the separation of this compound, derived from various validated methods in the literature. These should be used as a starting point for method development and optimization.
| Parameter | Typical Value / Condition | Rationale & Comments | References |
| Column | C18, High-Purity Silica (e.g., Zorbax, Acquity BEH) 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particles | C18 is the most common choice. High-purity silica minimizes peak tailing. Smaller particles (UPLC) offer higher efficiency. | [6][13][14] |
| Mobile Phase A | 10-28 mM Phosphate Buffer or 5-10 mM Ammonium Acetate/Formate | Provides pH control and improves peak shape. Formate/Acetate buffers are volatile and MS-compatible. | [6][7][13] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks. Methanol can offer different selectivity. | [6][9][13] |
| pH | 3.0 - 6.5 | Lower pH (~3.0) protonates the analyte and suppresses silanol ionization. Mid-range pH (~6.0-6.5) can also be effective with the right column. | [6][7][15] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler and more robust if resolution is adequate.[7] Gradient is necessary for separating compounds with a wider polarity range, such as in forced degradation studies.[16][17] | [7][16][17] |
| Flow Rate | 0.4 - 1.6 mL/min | Adjusted based on column i.d. (e.g., ~0.4 mL/min for 2.1 mm; ~1.0 mL/min for 4.6 mm). | [6][18] |
| Temperature | 30 - 35 °C | Thermostatting the column is critical for reproducibility. | [6][12] |
| Detection | UV at 220 nm or 285 nm; or MS/MS | UV detection is common for purity analysis.[6][7] LC-MS/MS is required for high sensitivity in biological matrices.[13][18] | [6][7][13][18] |
References
-
Pikul, P., Jamrógiewicz, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (2016). (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]
-
PubMed. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]
-
PubMed Central (PMC). (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]
-
MOST Wiedzy. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Bridge of Knowledge. Available at: [Link]
-
ResearchGate. (2019). (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Available at: [Link]
-
ResearchGate. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. Acta Pharmaceutica Sinica B. Available at: [Link]
-
ResearchGate. (2012). (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Available at: [Link]
-
e-Century Publishing Corporation. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. American Journal of Translational Research. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2021). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Available at: [Link]
-
Brieflands. (2019). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Advanced Pharmacy and Research. Available at: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC. Available at: [Link]
-
Pharmapproach. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
-
PubMed Central (PMC). (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Troubleshooting. Available at: [Link]
-
R Discovery. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubMed. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chromatography Online. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
ResearchGate. (2015). (PDF) Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Available at: [Link]
-
International Journal of Pharmacy and Technology. (2015). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Available at: [Link]
-
Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Application Note. Available at: [Link]
-
ResearchGate. (2001). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Available at: [Link]
-
ResearchGate. (2013). (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Available at: [Link]
-
Semantic Scholar. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Technical Support Center: Overcoming Matrix Effects in N-Demethylivabradine LC-MS/MS Analysis
Welcome to the technical support center for the bioanalysis of N-demethylivabradine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in LC-MS/MS assays. Here, we will explore common issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is low and highly variable between plasma samples. How can I determine if this is due to matrix effects?
A1: Initial Diagnosis: The Post-Extraction Spike Experiment
Low and inconsistent analyte response is a classic symptom of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample (like phospholipids or salts) interfere with the ionization of your target analyte, this compound.[3][4]
To quantitatively confirm and measure this effect, the post-extraction spike experiment is the industry-standard approach.[5][6][7]
Experimental Protocol: Post-Extraction Spike for Matrix Factor (MF) Calculation
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Process blank plasma (from at least 6 different sources) through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extract with the same concentration of this compound and IS as in Set A.
-
Set C (Pre-Spike Matrix): Spike blank plasma with this compound and IS before initiating the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. The Matrix Factor (MF) is calculated using the peak areas from Sets A and B.
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) [6]
Data Interpretation:
The table below provides a clear guide for interpreting your results. A Matrix Factor of 1 (or 100%) indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[8]
| Matrix Factor (MF) | %ME | Interpretation | Implication for Your Assay |
| < 1.0 | < 100% | Ion Suppression | Endogenous compounds are hindering the ionization of this compound, leading to a lower signal. |
| = 1.0 | 100% | No Matrix Effect | Your sample preparation and chromatography are effectively separating the analyte from interfering components. |
| > 1.0 | > 100% | Ion Enhancement | Co-eluting compounds are unexpectedly boosting the analyte signal, which can also compromise accuracy. |
A worked example of this calculation is shown in the table below.
Q2: I've confirmed significant ion suppression. What is the most effective way to clean up my plasma samples to reduce these interferences?
A2: Optimizing Sample Preparation is Your First and Best Defense.
The goal of sample preparation is to remove interfering matrix components, especially phospholipids, which are notorious for causing ion suppression and fouling MS instruments.[9][10][11] The choice of technique involves a trade-off between speed, cost, and cleanliness.[12]
Comparison of Common Sample Preparation Techniques
| Technique | Procedure | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Add a solvent (e.g., acetonitrile) to plasma to crash out proteins.[12][13] | Fast, simple, inexpensive. | "Dirty" extract. High levels of phospholipids and salts remain, often leading to significant matrix effects.[4][14] | High-throughput screening where speed is prioritized over ultimate sensitivity and robustness. |
| Liquid-Liquid Extraction (LLE) | Use two immiscible solvents (e.g., aqueous plasma and an organic solvent like methyl tert-butyl ether) to partition the analyte into the organic phase, leaving polar interferences behind.[15][16][17] | Cleaner extracts than PPT. Can remove salts and some phospholipids effectively.[8] | Can be labor-intensive, may form emulsions, and recovery of polar metabolites like this compound can be challenging.[17] | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a strong solvent.[16][18] | Provides the cleanest extracts. Excellent for removing phospholipids and salts, leading to minimal matrix effects. | Requires method development; can be more time-consuming and costly than PPT or LLE.[14] | Methods requiring high sensitivity, accuracy, and robustness, especially for regulated bioanalysis. |
For this compound, which is more polar than its parent compound ivabradine, a mixed-mode cation exchange SPE is often an excellent choice. This strategy uses both reversed-phase and ion-exchange retention mechanisms to strongly retain the basic this compound while allowing for rigorous washing steps to remove neutral and acidic interferences.
Workflow Diagram: Solid-Phase Extraction (SPE)
Below is a typical workflow for SPE, which is highly effective at minimizing matrix effects.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Q3: My sample prep is optimized, but I still see some ion suppression. Can I use chromatography to further mitigate matrix effects?
A3: Yes. Chromatography is the second critical tool for separating your analyte from interfering matrix components.
Even with clean extracts, some matrix components may persist. The goal of chromatography is to ensure these components do not elute at the same time as this compound.[4]
Chromatographic Strategies to Reduce Matrix Effects:
-
Increase Chromatographic Resolution:
-
Use UHPLC Systems: Employing columns with smaller particle sizes (< 2 µm) provides much higher efficiency and narrower peaks. This increases the likelihood of separating this compound from any closely eluting interferences.[19]
-
Optimize Gradient Elution: A slower, shallower gradient around the elution time of your analyte can improve resolution between it and matrix components.
-
-
Shift Analyte Retention Time: The "ion suppression zone" in plasma samples often occurs in the early and late parts of a reversed-phase chromatogram, where phospholipids and salts elute.[10][20]
-
Modify your mobile phase (e.g., adjust pH or organic solvent ratio) to retain this compound and move its peak away from these zones of suppression. For basic compounds like this compound, using a mobile phase with a slightly acidic pH (e.g., with formic acid) can ensure good peak shape and retention.[21]
-
-
Use a Divert Valve: This is a simple but highly effective hardware solution. Program the valve to send the eluent from the column to waste during the first minute (to discard salts) and the last few minutes (to discard strongly retained phospholipids) of the run. Only the eluent from the time window where this compound appears is directed into the mass spectrometer.
Logical Flow for Chromatographic Optimization
Caption: Troubleshooting logic for chromatographic method optimization.
Q4: Why isn't my structural analog internal standard correcting for the signal variability?
A4: The Ideal Internal Standard Co-elutes and Experiences the Same Matrix Effects as the Analyte. A Stable Isotope-Labeled (SIL) IS is the Gold Standard.
An internal standard (IS) is crucial for accurate quantitation because it is supposed to correct for variability during both sample preparation and MS detection.[22] However, if the IS and the analyte behave differently, the correction will be inaccurate.
-
Structural Analog IS: A different molecule with similar properties. Its primary weakness is that it may have different chromatographic retention and a different response to ion suppression than your analyte. If the analog elutes just outside the zone of ion suppression while this compound elutes within it, the IS will not accurately track and correct for the signal loss.[22][23]
-
Stable Isotope-Labeled (SIL) IS: The same molecule as your analyte (e.g., this compound-d3), but with several heavier isotopes (like ²H or ¹³C). A SIL-IS is the best choice for LC-MS/MS because:
The use of a SIL-IS is strongly recommended in regulatory guidelines and is considered essential for developing a robust and reliable bioanalytical method.[13] While a structural analog can be used, its performance must be rigorously validated to prove it adequately tracks the analyte.[22]
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . (n.d.). SciSpace. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . (n.d.). LCGC International. Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples . (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
All You Need To Know About Phospholipid Removal (PLR) . (n.d.). Element Lab Solutions. Retrieved from [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance . (2012). PubMed. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates . (n.d.). Waters Corporation. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017). Crimson Publishers. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples . (n.d.). LCGC International. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . (n.d.). Waters Corporation. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . (n.d.). LCGC International. Retrieved from [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS . (2015). ACS Publications. Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . (2014). PMC - NIH. Retrieved from [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . (2011). PubMed. Retrieved from [Link]
-
Matrix Effects and Application of Matrix Effect Factor . (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
[Effects of Stable Isotope Labeled Internal Standard on Determination of Ivabradine and this compound in Human Plasma] . (2015). PubMed. Retrieved from [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency . (n.d.). Sisu@UT. Retrieved from [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction . (2019). Aurora Biomed. Retrieved from [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study . (2012). ResearchGate. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . (n.d.). LCGC International. Retrieved from [Link]
-
BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms . (2024). YouTube. Retrieved from [Link]
-
Determining Matrix Effects in Complex Food Samples . (2020). Waters Corporation. Retrieved from [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions . (n.d.). Waters Corporation. Retrieved from [Link]
-
High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies . (n.d.). ResearchGate. Retrieved from [Link]
-
Ion suppression in mass spectrometry . (n.d.). Semantic Scholar. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS . (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Ion suppression (mass spectrometry) . (n.d.). Wikipedia. Retrieved from [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization . (2023). PMC - NIH. Retrieved from [Link]
-
Liquid-Liquid vs. Solid-Phase Extraction Methods . (2025). K-Jhil. Retrieved from [Link]
-
Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study . (2013). PubMed. Retrieved from [Link]
-
Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs . (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats . (2016). e-Century Publishing Corporation. Retrieved from [https://www.e-century.org/ précisément/ijcem/10-5/ijcem0022432.pdf]([Link] précisément/ijcem/10-5/ijcem0022432.pdf)
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction . (2020). Aurora Biomed. Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW . (n.d.). PubMed Central. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . (2014). AAPS. Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . (n.d.). NIH. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . (2025). LCGC International. Retrieved from [Link]
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Technical Support Center: Optimization of N-Desmethylivabradine Solid-Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of N-Desmethylivabradine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalytical sample preparation of this key metabolite. By understanding the underlying chemical principles and following these troubleshooting steps, you can significantly improve the recovery, reproducibility, and purity of your extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of N-Desmethylivabradine during SPE?
A1: The most frequent cause of low recovery is suboptimal pH of the sample and wash solutions. N-Desmethylivabradine is a secondary amine, making it a basic compound.[1][2] For effective retention on a cation exchange or mixed-mode sorbent, the secondary amine group must be positively charged (protonated). Conversely, for elution, it should be in its neutral, uncharged state. Failure to control the pH at each step is a primary contributor to analyte loss.
Q2: I'm seeing poor reproducibility between my samples. What should I investigate first?
A2: Inconsistent sample pre-treatment and inconsistent flow rates are the usual culprits for poor reproducibility.[3] Ensure that your sample pH is uniformly adjusted across all samples before loading. Additionally, maintaining a slow and consistent flow rate during sample loading and elution is critical for achieving equilibrium and obtaining reproducible results.[4] Variations in flow can lead to channeling in the SPE cartridge, resulting in inconsistent analyte retention and elution.
Q3: My final extract is not clean enough and is causing ion suppression in my LC-MS/MS analysis. How can I improve the purity?
A3: To enhance the purity of your extract, a multi-pronged approach is recommended. Firstly, ensure your wash step is optimized. Use the strongest possible wash solvent that does not elute N-Desmethylivabradine to remove matrix interferences.[4] Secondly, consider the selectivity of your sorbent. A mixed-mode sorbent, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity and cleaner extracts compared to a purely reversed-phase sorbent.[5]
Q4: What type of SPE sorbent is best for N-Desmethylivabradine?
A4: Given that N-Desmethylivabradine is a secondary amine, a mixed-mode cation exchange (MCX) sorbent is highly recommended. These sorbents offer a dual retention mechanism: ion exchange for the protonated amine group and reversed-phase for the hydrophobic parts of the molecule. This dual retention allows for a more rigorous wash step, leading to cleaner extracts. Polymeric reversed-phase sorbents with cation exchange functionality, such as those based on a poly(styrene-divinylbenzene) backbone, are often a good choice. One published method for the analysis of N-Desmethylivabradine successfully utilized a polymeric sorbent, Strata™-X.
In-Depth Troubleshooting Guides
Issue 1: Low Recovery of N-Desmethylivabradine
Low recovery is a multifaceted issue that can arise at various stages of the SPE process. The following guide will help you systematically identify and resolve the root cause.
-
Symptom: N-Desmethylivabradine is detected in the sample load and/or wash fractions.
-
Root Cause Analysis & Solutions:
-
Incorrect Sample pH: N-Desmethylivabradine, being a secondary amine, has a pKa in the basic range, typically around 10-11 for similar structures.[1][2][6] To ensure the amine is protonated (positively charged) for strong retention on a cation exchange sorbent, the sample pH should be at least 2 pH units below its pKa.
-
Action: Adjust the sample pH to ≤ 8.0. A pH of 6.0 is often a good starting point.
-
-
Inappropriate Sorbent Selection: Using a purely reversed-phase sorbent may not provide sufficient retention, especially if the sample matrix is highly organic.
-
Action: Switch to a mixed-mode cation exchange (MCX) sorbent.
-
-
Sample Solvent Too Strong: If the sample is dissolved in a high percentage of organic solvent, it can disrupt the hydrophobic interaction with the sorbent, leading to breakthrough.
-
Action: Dilute the sample with an aqueous buffer to reduce the organic content to less than 5% before loading.
-
-
-
Symptom: N-Desmethylivabradine is retained on the column but is not fully recovered in the elution step.
-
Root Cause Analysis & Solutions:
-
Incorrect Elution Solvent pH: To elute N-Desmethylivabradine from a cation exchange sorbent, the secondary amine must be neutralized (de-protonated).
-
Action: Use an elution solvent with a pH at least 2 units above the pKa of the amine. A common and effective elution solvent is 5% ammonium hydroxide in methanol. The ammonia will neutralize the amine, and the methanol will disrupt the hydrophobic interactions.
-
-
Elution Solvent Too Weak: The organic component of the elution solvent may not be strong enough to disrupt the hydrophobic interactions between N-Desmethylivabradine and the sorbent.
-
Action: Increase the strength of the organic solvent. If using methanol, consider trying acetonitrile or a mixture of solvents.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent.
-
Action: Increase the volume of the elution solvent in small increments (e.g., 250 µL) and analyze the fractions to determine the optimal volume.
-
-
Experimental Protocols
Protocol 1: Generic SPE Method for N-Desmethylivabradine using a Mixed-Mode Cation Exchange (MCX) Cartridge
This protocol provides a starting point for method development and should be optimized for your specific sample matrix and analytical requirements.
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | Dilute the biological sample (e.g., plasma, urine) 1:1 with 2% formic acid in water. Centrifuge to precipitate proteins. | To ensure N-Desmethylivabradine is protonated and to remove proteins that can clog the SPE cartridge. |
| 2. Sorbent Conditioning | Pass 1 mL of methanol through the MCX cartridge. | To wet the sorbent and activate the reversed-phase functional groups. |
| 3. Sorbent Equilibration | Pass 1 mL of 2% formic acid in water through the cartridge. | To create a pH environment similar to the sample, ensuring proper retention. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min). | To allow for sufficient interaction between the analyte and the sorbent. |
| 5. Wash Step 1 (Polar Interferences) | Wash the cartridge with 1 mL of 2% formic acid in water. | To remove polar matrix components. |
| 6. Wash Step 2 (Non-polar Interferences) | Wash the cartridge with 1 mL of methanol. | To remove non-polar matrix components that are not strongly retained by the ion-exchange mechanism. |
| 7. Elution | Elute N-Desmethylivabradine with 1 mL of 5% ammonium hydroxide in methanol. | To neutralize the analyte and disrupt both ion-exchange and reversed-phase interactions. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for LC-MS/MS analysis. | To concentrate the analyte and ensure compatibility with the analytical system. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting low recovery issues in N-Desmethylivabradine SPE.
Caption: Troubleshooting workflow for low recovery in SPE.
Physicochemical Properties and Their Impact on SPE
| Property | Estimated Value/Range | Impact on SPE Method Development |
| pKa (basic) | 10 - 11 | Crucial for Ion Exchange: The pH of the sample and wash solutions must be at least 2 units below this value to ensure the secondary amine is protonated for retention on a cation exchange sorbent. The elution solvent pH should be at least 2 units above this value for efficient elution. |
| logP | Moderately Hydrophobic | Influences Reversed-Phase Retention: The hydrophobicity of N-Desmethylivabradine allows for retention on reversed-phase sorbents. The strength of the organic solvent in the wash and elution steps needs to be carefully optimized to avoid premature elution or incomplete recovery. For a more precise estimation, in silico prediction tools such as those offered by ChemAxon or ACD/Labs are recommended. |
| Solubility | Soluble in polar organic solvents and aqueous solutions at appropriate pH. | Guides Solvent Selection: The solubility profile dictates the choice of solvents for sample pre-treatment, washing, and elution. The use of organic modifiers like methanol or acetonitrile is necessary for elution from reversed-phase sorbents. |
Advanced Troubleshooting: Matrix Effects
Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can lead to inaccurate quantification even with good recovery.
-
Issue: Inconsistent or inaccurate quantification despite acceptable recovery.
-
Solution:
-
Optimize the Wash Step: Experiment with different organic solvent strengths and pH values in your wash solution to remove as many matrix interferences as possible without eluting the analyte. A multi-step wash with solvents of varying polarity can be very effective.
-
Change Sorbent Selectivity: If using a standard C18 sorbent, switching to a polymeric mixed-mode sorbent can provide a different selectivity and potentially remove the interfering compounds.
-
Post-Elution Cleanup: In some cases, a second, orthogonal cleanup step after the initial SPE may be necessary. This could involve a liquid-liquid extraction or a different SPE sorbent with a complementary retention mechanism.
-
By systematically addressing these common issues and understanding the chemical principles governing the solid-phase extraction of N-Desmethylivabradine, you can develop a robust and reliable method for your bioanalytical needs.
References
-
Brainly. What is the pKa range of primary and secondary amines (NH3)? A. 2-3 B. 7-8 C. 10-11 D. 14-15. Available from: [Link]
-
ChemAxon. logD Plugin. Available from: [Link]
-
ChemAxon. Theory of aqueous solubility prediction. Available from: [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]
-
American Laboratory. How Solid-Phase Extraction Affects Challenges in Bioanalysis. Available from: [Link]
-
LCGC International. Three Common SPE Problems. Available from: [Link]
-
National Institutes of Health. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available from: [Link]
-
A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. Available from: [Link]
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]
-
OpenStax. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]
-
ChemAxon. Calculators & Predictors. Available from: [Link]
-
Simulations Plus. ADMET Predictor®. Available from: [Link]
-
ResearchGate. The physicochemical properties and lipophilicity of the identified compounds. Available from: [Link]
-
Brainly. The pKa range of primary and secondary amines, such as ammonia (NH3), is approximately 10-11... Available from: [Link]
-
OpenStax. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
Sources
Technical Support Center: Method Refinement for Sensitive Detection of N-Demethylivabradine
Welcome to the technical support center for the bioanalysis of N-Demethylivabradine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the sensitive quantification of this active metabolite. This resource moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and refine your methods with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What is the most common analytical technique for the sensitive detection of this compound in biological matrices?
A: The industry standard for sensitive and selective quantification of this compound, the primary active metabolite of Ivabradine, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions and provides the low limits of quantification (LLOQ) necessary for pharmacokinetic studies, often in the sub-ng/mL range.[1][3]
Q2: Why is an internal standard essential for this analysis?
A: An internal standard (IS) is critical for achieving accurate and precise results in bioanalysis.[4][5] It corrects for variability that can be introduced during sample preparation (e.g., extraction inconsistencies) and during analysis (e.g., injection volume differences and matrix effects). For this compound, the ideal choice is a stable isotope-labeled (SIL) version, such as this compound-d6.[6] A SIL-IS is chemically identical to the analyte and will behave similarly during extraction and ionization, providing the most accurate correction for potential errors.
Q3: What are the typical mass transitions (MRM) for this compound?
A: In positive electrospray ionization (ESI+) mode, a common and robust mass transition for this compound is m/z 455.2 → 262.2.[2] It is crucial to optimize instrument parameters such as collision energy and cone voltage to maximize the signal for this transition on your specific mass spectrometer.
Q4: My lab doesn't have a UPLC system. Can I still achieve sensitive detection with a standard HPLC system?
A: Yes, sensitive detection is achievable with a standard HPLC system. While a UPLC (Ultra-Performance Liquid Chromatography) system can offer sharper peaks and shorter run times due to the use of sub-2 µm particle columns, a well-optimized HPLC method can still provide the necessary sensitivity and resolution.[3] You may need to use a longer column or a slower flow rate to achieve baseline separation from interfering matrix components, which is a key factor in minimizing ion suppression and achieving a low LLOQ.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific experimental issues.
Issue 1: Poor Sensitivity / Low Signal-to-Noise (S/N)
Low sensitivity is one of the most frequent challenges, preventing the accurate measurement of low-concentration samples typical in the terminal phase of pharmacokinetic studies.
The goal of sample preparation is to remove interfering substances like proteins and phospholipids while maximizing the recovery of this compound.[7]
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (e.g., acetonitrile or methanol) to crash out proteins.[8]
-
Insight: While fast and easy, PPT is the "dirtiest" technique. It leaves many endogenous components, like phospholipids, in the supernatant, which are notorious for causing ion suppression in the MS source.[9] This can severely reduce sensitivity.
-
Troubleshooting: If using PPT and experiencing low sensitivity, consider it a likely source of matrix effects. A subsequent clean-up step, like solid-phase extraction, may be necessary.
-
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.
-
Insight: LLE provides a much cleaner extract than PPT. For this compound, extraction with a solvent like ethyl acetate has proven effective.[1][10] The key is selecting a solvent and adjusting the pH to ensure the analyte is in a neutral, non-ionized state, which favors its partitioning into the organic layer.
-
Troubleshooting: If recovery is low, optimize the pH of the plasma sample before extraction. Also, ensure the vortexing time is sufficient for complete partitioning and that the organic layer is fully recovered without aspirating the aqueous layer.
-
-
Solid-Phase Extraction (SPE): This is often the most effective technique for achieving high recovery and the cleanest extracts.
-
Insight: SPE uses a solid sorbent (e.g., mixed-mode cation exchange, MCX) to retain the analyte while interferences are washed away.[11] The analyte is then selectively eluted with a different solvent. This targeted approach significantly reduces matrix components.
-
Troubleshooting: Low recovery with SPE is often due to incorrect conditioning of the sorbent, using the wrong wash solvent (which prematurely elutes the analyte), or an inappropriate elution solvent. Systematically re-evaluate each step of your SPE protocol.
-
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | High matrix effects, low selectivity, risk of analyte co-precipitation. | Initial method development, high-throughput screening where sensitivity is not paramount. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery with optimization. | More labor-intensive, requires solvent optimization, can form emulsions. | Achieving better sensitivity when SPE is not available; removes many salts and proteins.[1] |
| Solid-Phase Extraction (SPE) | Cleanest extracts, highest analyte concentration, minimal matrix effects.[11] | Most expensive, requires significant method development. | High-sensitivity applications requiring the lowest LLOQ, such as clinical PK studies. |
Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[9] It is a primary cause of poor sensitivity and variability in LC-MS/MS analysis.
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant flow of this compound solution directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the signal at the retention time of your analyte indicates ion suppression.[9]
-
Matrix Factor Calculation: Compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a pure solvent. A ratio significantly less than 1 indicates suppression. This is a key validation parameter required by regulatory agencies.[12][13]
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate this compound from the interfering components (especially phospholipids, which often elute in the middle of a reversed-phase gradient).
-
Action: Increase the organic content of your mobile phase gradient more slowly to improve resolution. Consider using a different column chemistry if co-elution persists.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[14]
-
Action: Try a 1:1 or 1:5 dilution of your final extract. This may require a more sensitive instrument to compensate for the dilution of the analyte itself, but it can be a very effective strategy.
-
-
Use a Better Sample Cleanup Method: As discussed above, moving from PPT to LLE or SPE is a direct and effective way to reduce matrix components and thus mitigate ion suppression.[7]
-
Diagram 1: General Workflow for Sample Preparation and Analysis This diagram illustrates the critical stages from biological sample to final data acquisition, highlighting where issues can arise.
Caption: General analytical workflow for this compound analysis.
Issue 2: Poor Chromatography (Peak Tailing, Broad Peaks)
Good peak shape is essential for accurate integration and, consequently, accurate quantification.
-
Insight: this compound is a basic compound. Analyzing basic compounds on standard C18 columns can lead to peak tailing due to secondary interactions with residual acidic silanol groups on the silica surface.
-
Troubleshooting:
-
Mobile Phase pH: Ensure the mobile phase pH is low (typically 2.5-3.5) by adding an acidifier like formic acid (0.1% is common).[1][3] At this pH, the analyte will be protonated (positively charged), and the silanol groups will be mostly neutral, minimizing unwanted interactions.
-
Buffer: Using a low-concentration buffer like ammonium acetate (e.g., 5 mM) can improve peak shape and reproducibility.[1][3]
-
Column Choice: If tailing persists, consider using a column with end-capping technology or a different stationary phase (e.g., a C18 with a polar-embedded group) designed to shield silanols and improve peak shape for basic compounds.
-
-
Insight: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., high percentage of methanol or acetonitrile) will cause the sample band to spread before it reaches the column, leading to broad or split peaks.
-
Troubleshooting: The reconstitution solvent should be as weak as, or weaker than, your starting mobile phase conditions. If your gradient starts at 10% acetonitrile, your reconstitution solvent should ideally contain no more than 10% acetonitrile.
Diagram 2: Troubleshooting Logic for Low Sensitivity This decision tree guides the user through a logical process to diagnose and solve sensitivity issues.
Caption: Troubleshooting decision tree for low sensitivity issues.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your method development. Always validate the method on your own instrumentation according to regulatory guidelines (e.g., EMA, FDA).[12][13]
Protocol 1: LC-MS/MS Parameters
This table provides a robust set of starting parameters for the analysis.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice offering good retention and efficiency. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic analyte.[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides different selectivity compared to acetonitrile and can be beneficial.[1] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A generic gradient; must be optimized to ensure separation from matrix interferences. |
| Injection Volume | 5 µL | A smaller injection volume can help reduce matrix effects. |
| Ionization Mode | Positive Electrospray (ESI+) | This compound contains basic nitrogen atoms that are readily protonated. |
| MRM Transition | This compound: 455.2 -> 262.2Ivabradine: 469.2 -> 177.2 | These are commonly cited transitions.[2] Always confirm and optimize on your instrument. |
| Internal Standard | This compound-d6 | A stable isotope-labeled IS is the gold standard for correcting variability.[6] |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods and provides a cleaner sample than protein precipitation.[1]
-
Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., this compound-d6 at 50 ng/mL).
-
Vortex: Briefly vortex mix for 10 seconds.
-
Basify (Optional but Recommended): Add 25 µL of 0.1 M NaOH to raise the pH. This neutralizes the amine group on the analyte, improving extraction into the organic solvent.
-
Extract: Add 600 µL of ethyl acetate.
-
Mix: Vortex vigorously for 3 minutes to ensure thorough mixing and analyte partitioning.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean tube, ensuring no aqueous layer is carried over.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Analyze: Vortex, centrifuge to pellet any insoluble material, and inject the supernatant into the LC-MS/MS system.
References
-
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. (n.d.). ResearchGate. [Link]
-
Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). e-Century Publishing Corporation. [Link]
-
A Validated, Rapid UPLC-MS/MS Method for Simultaneous Ivabradine, Reboxetine, and Metoprolol Analysis in Human Plasma and Its Application to Clinical Trial Samples. (2013). PubMed. [Link]
-
Ivabradine Monograph for Professionals. (2024). Drugs.com. [Link]
-
CDTL Review – NDA 209964 resubmission – Ivabradine oral solution and oral tablets for pediatric patients with dilated cardiomyopathy. (2019). accessdata.fda.gov. [Link]
-
Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. (2015). Semantic Scholar. [Link]
-
(PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2011). ResearchGate. [Link]
-
Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
(PDF) Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. (2012). ResearchGate. [Link]
-
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). NIH. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). PMC - PubMed Central. [Link]
-
Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. (n.d.). ResearchGate. [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]
-
Centrifugal blood sample preparation for metabolite derivatization and analysis by solid matrix laser desorption/ionization mass. (n.d.). DORAS | DCU Research Repository. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). EMA. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
-
Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2021). YouTube. [Link]
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
-
Bioanalytical method validation: An updated review. (n.d.). PMC - NIH. [Link]
-
An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
4- Method development & Matrix effect study. (2022). YouTube. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]
-
Versatile, Sensitive, and Robust Native LC-MS Platform for Intact Mass Analysis of Protein Drugs. (n.d.). ResearchGate. [Link]
-
AA Troubleshooting and Maintenance Guide. (n.d.). Agilent. [Link]
-
Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. (n.d.). Newomics. [Link]
-
A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. (2022). PubMed. [Link]
-
A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). RSC Publishing. [Link]
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- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Synthesis of Ivabradine Metabolites
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Welcome to the technical support center for the synthesis of ivabradine metabolites. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these critical compounds. Ivabradine is primarily metabolized by cytochrome P450 3A4 (CYP3A4), leading to several key derivatives, the most prominent being the N-demethylated metabolite, S-18982, which retains significant pharmacological activity.[1][2] Other pathways include oxidation, leading to N-oxide derivatives.[3][4][5]
This resource moves beyond simple protocols to address the common, yet often complex, challenges encountered during synthesis. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate these synthetic hurdles effectively.
Ivabradine Metabolic Pathways Overview
Ivabradine undergoes two primary metabolic transformations. Understanding these pathways is crucial for targeting the synthesis of specific metabolites and anticipating potential impurities.
dot graph "Ivabradine_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes IVB [label="Ivabradine", fillcolor="#F1F3F4", fontcolor="#202124"]; NDM [label="S-18982 (N-desmethyl)\nActive Metabolite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOX [label="Ivabradine N-oxide\n(Diastereomeric Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Oxidative\nMetabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges IVB -> NDM [label="CYP3A4\n(N-Demethylation)", color="#EA4335"]; IVB -> NOX [label="CYP3A4\n(N-Oxidation)", color="#34A853"]; IVB -> Other [label="Oxidation", color="#5F6368", style=dashed]; } enddot Caption: Primary metabolic pathways of Ivabradine.
Part 1: Challenges in Synthesizing the N-desmethyl Metabolite (S-18982)
The N-demethylation of the tertiary amine in ivabradine to yield its active metabolite, S-18982, is a common objective.[1][2] However, this transformation is frequently plagued by issues of low yield, over-reaction, and difficult purifications.
FAQ 1: My N-demethylation of ivabradine using classical reagents (e.g., Von Braun reaction with CNBr) is giving very low yields and a complex mixture of products. What's going wrong?
Answer:
This is a classic challenge. The Von Braun reaction and similar older methods often use harsh conditions that are incompatible with the complex, multi-functional structure of ivabradine. The likely culprits for your low yields and product mixture are:
-
Lack of Selectivity: The reagents are not selective for the N-methyl group and can react with other parts of the molecule, such as the aromatic rings or the amide functionality, leading to a cascade of side products.
-
Degradation: The harsh acidic or basic hydrolysis steps required can lead to the degradation of the delicate benzazepinone or benzocyclobutene rings.
-
Over-alkylation/Rearrangement: The reaction intermediates can be unstable, leading to unwanted rearrangements or reactions with the starting material.[6]
Troubleshooting Guide: Modern N-Demethylation Strategies
To overcome these issues, modern, milder demethylation protocols are recommended. The choice of reagent is critical and should be tailored to the substrate.
| Reagent/Method | Mechanism | Advantages | Key Considerations & Causality |
| Chloroformates | Reaction with the tertiary amine forms a carbamate intermediate, which is then cleaved under specific conditions to yield the secondary amine. | Generally higher yields and cleaner reactions than classical methods. | Reagent Choice is Key: Use α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. ACE-Cl is highly effective for N-methyl groups on complex molecules. The resulting carbamate is readily cleaved by gentle heating in methanol, avoiding harsh acidic/basic conditions that could degrade the ivabradine scaffold. |
| Oxidative Methods (e.g., RuO₄) | Catalytic oxidation of the N-methyl group followed by hydrolysis. | Can be effective but requires careful control. | Risk of Over-oxidation: The powerful oxidant can attack other electron-rich sites on the molecule, such as the dimethoxy-substituted aromatic rings. This method requires rigorous optimization of reaction time and stoichiometry to prevent the formation of N-oxides and other degradation products.[3] |
| Photoredox Catalysis | Utilizes a photocatalyst and a mild oxidant to selectively demethylate the amine under visible light. | Extremely mild conditions, high functional group tolerance. | Requires Specialized Equipment: This is a state-of-the-art method that requires a photochemistry setup. However, its unparalleled mildness makes it ideal for preventing degradation of the parent molecule. |
Recommended Protocol: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
-
Carbamate Formation:
-
Dissolve Ivabradine (1 eq.) in a dry, aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add α-chloroethyl chloroformate (ACE-Cl, 1.2-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Solvent Removal:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and any excess ACE-Cl.
-
-
Carbamate Cleavage (Methanolysis):
-
Add dry Methanol (MeOH) to the residue.
-
Heat the solution to reflux (approx. 65 °C) for 1-2 hours. The cleavage of the carbamate intermediate is typically clean and efficient.
-
Monitor the formation of the N-desmethyl product (S-18982) by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction and remove the methanol in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure S-18982.
-
Part 2: Challenges in Synthesizing Oxidative Metabolites
The formation of Ivabradine N-oxide is another key metabolic pathway.[3][4] Synthetically, this presents challenges related to controlling the degree of oxidation and separating the resulting diastereomers, as the nitrogen atom becomes a new chiral center.[3]
FAQ 2: I'm trying to synthesize Ivabradine N-oxide using m-CPBA, but I'm getting a mixture of products that is very difficult to separate. How can I improve the selectivity and simplify purification?
Answer:
Your experience is common. The direct oxidation of ivabradine's tertiary amine with strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide leads to several predictable issues:
-
Formation of Diastereomers: The nitrogen atom in the N-oxide becomes a stereocenter, and since ivabradine itself is chiral, the reaction produces a mixture of diastereomers.[3] These diastereomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.
-
Over-oxidation: The electron-rich aromatic rings are susceptible to oxidation, leading to hydroxylated or other undesired byproducts.
-
Poor Control: The reaction can be difficult to control, sometimes proceeding too slowly or too quickly, leading to incomplete conversion or degradation.
Troubleshooting Guide: Controlled N-Oxidation and Purification
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Strategies for Improved Synthesis and Purification:
-
Use a Milder, More Controllable Oxidant: Instead of m-CPBA, consider using a urea-hydrogen peroxide adduct or sodium percarbonate. These reagents are solid, easier to handle, and often provide a more controlled release of the oxidizing species, minimizing side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate and improve selectivity.
-
Solvent: Use a protic solvent like methanol or ethanol, which can help stabilize the transition state and sometimes improve selectivity.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidant. Using a large excess significantly increases the risk of over-oxidation.
-
-
Advanced Purification Techniques:
-
Reverse-Phase HPLC: If silica gel chromatography fails to separate the diastereomers, reverse-phase (C18) HPLC is often successful. The different interactions of the diastereomers with the non-polar stationary phase can provide the necessary resolution.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, alternative for separating chiral compounds and diastereomers. It provides high resolution and has the added benefit of being a "greener" technique with faster run times.
-
Part 3: Analytical and Purification FAQs
Accurate characterization and effective purification are paramount for ensuring the identity and purity of your synthesized metabolites.
FAQ 3: How can I confirm the identity of my synthesized N-desmethyl (S-18982) and N-oxide metabolites and distinguish them from the parent drug?
Answer:
A combination of analytical techniques is essential for unambiguous structure confirmation.
| Technique | Parent Ivabradine (C₂₇H₃₆N₂O₅) | N-desmethyl Metabolite (C₂₆H₃₄N₂O₅) | N-oxide Metabolite (C₂₇H₃₆N₂O₆) |
| ¹H NMR | Shows a characteristic singlet for the N-CH₃ group (typically ~2.2-2.5 ppm). | The N-CH₃ singlet is absent. A new broad signal for the N-H proton will appear (its chemical shift is solvent-dependent). | The N-CH₃ singlet is shifted downfield (to a higher ppm value) due to the deshielding effect of the adjacent positively charged nitrogen and oxygen atom. |
| Mass Spec (HRMS) | [M+H]⁺ ≈ 469.2697 | [M+H]⁺ ≈ 455.2541 (a loss of 14 Da, corresponding to CH₂) | [M+H]⁺ ≈ 485.2646 (a gain of 16 Da, corresponding to an oxygen atom) |
| RP-HPLC | Will have a specific retention time. | Typically elutes slightly earlier than ivabradine due to increased polarity (presence of N-H group). | Typically elutes significantly earlier than ivabradine due to the high polarity of the N-oxide functional group. |
Analytical Workflow:
-
Initial Check by LC-MS: Use Liquid Chromatography-Mass Spectrometry as your first pass. This will quickly tell you if you have components with the correct mass-to-charge ratio for your target metabolite, starting material, and any obvious impurities.[7][8]
-
Purification: Purify the desired product using the appropriate chromatographic method (silica gel, reverse-phase HPLC, or SFC).
-
Structural Confirmation: After purification, obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and ¹H and ¹³C NMR spectra to confirm the exact structure and regiochemistry.
By employing these targeted synthetic strategies and analytical methods, researchers can overcome the common challenges associated with the synthesis of ivabradine metabolites, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides . RSC Publishing. Available from: [Link]
-
Ivadradine . PMC - PubMed Central - NIH. Available from: [Link]
-
A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices . Asian Journal of Research in Chemistry. Available from: [Link]
-
A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS . PharmaTutor. Available from: [Link]
- EP2948432B1 - Process for making ivabradine. Google Patents.
-
Ivabradine N-Oxide . Allmpus - Research and Development. Available from: [Link]
-
Ivabradine N-Oxide Impurity | 2511244-97-4 . SynZeal. Available from: [Link]
-
CORLANOR® (ivabradine) Label . accessdata.fda.gov. Available from: [Link]
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- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. allmpus.com [allmpus.com]
- 5. Ivabradine N-Oxide Impurity | 2511244-97-4 | SynZeal [synzeal.com]
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- 7. ajrconline.org [ajrconline.org]
- 8. pharmatutor.org [pharmatutor.org]
Technical Support Center: Chromatographic Resolution of Ivabradine and N-Demethylivabradine
Welcome to the dedicated technical support center for resolving common chromatographic challenges encountered during the analysis of ivabradine and its primary active metabolite, N-demethylivabradine. As structurally similar amine compounds, achieving baseline separation can be a nuanced task. This guide is designed for researchers, analytical scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions that often arise when developing a separation method for ivabradine and this compound.
Q1: Why is it challenging to separate ivabradine and this compound?
A: The primary challenge lies in their structural similarity. This compound is the N-demethylated metabolite of ivabradine, meaning they differ by only a single methyl group.[1][2] This results in very similar physicochemical properties, such as polarity and pKa, leading to near-identical interactions with the stationary and mobile phases in reversed-phase HPLC, often causing peak co-elution or poor resolution.
Q2: What is the most critical mobile phase parameter to optimize for this separation?
A: For ionizable compounds like ivabradine and this compound, the pH of the mobile phase is the most critical parameter.[3][4] Both molecules contain secondary and tertiary amine functional groups, which are subject to protonation. Adjusting the mobile phase pH can alter the degree of ionization of each compound, thereby changing their hydrophobicity and interaction with the C18 stationary phase, which is the most powerful tool for manipulating selectivity (α) between them.[5][6]
Q3: What is a good starting point for a mobile phase composition?
A: Based on published methods, a common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[7][8][9][10] For example, a mixture of methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (to control pH) has been successfully used.[7][8] A gradient elution is often preferred for complex samples, but for resolving these two specific compounds, an isocratic method might provide better resolution and reproducibility once optimized.
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
A: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[11][12] Acetonitrile and methanol have different physicochemical properties that influence their interactions with the analytes and the stationary phase.[11][13] It is often beneficial to screen both solvents during method development. Sometimes a ternary mixture of water, ACN, and MeOH can provide unique selectivity that cannot be achieved with a binary mobile phase.[14][15]
Q5: Does column temperature play a significant role in the separation?
A: Yes, column temperature is an important parameter for fine-tuning the resolution.[16][17] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[18][19] More importantly, temperature can also alter the selectivity of the separation for closely related compounds.[16][20] Therefore, controlling the column temperature with a column oven is crucial for reproducible results.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section provides a systematic approach to troubleshoot and resolve common issues encountered during the separation of ivabradine and this compound.
Problem 1: Poor Resolution (Rs < 1.5)
Poor resolution is the most common issue, where the two peaks are not sufficiently separated, leading to inaccurate quantification. Resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k).[5][21][22]
Caption: Troubleshooting workflow for poor peak resolution.
Protocol 1: Optimizing Selectivity (α) by Adjusting Mobile Phase pH
-
Causality: Ivabradine and its N-demethylated metabolite are basic compounds. Their degree of ionization is highly dependent on the mobile phase pH.[3] By adjusting the pH, you can subtly alter the charge state of one compound more than the other, leading to differential retention and improved separation. A good practice is to work at a pH at least 2 units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak shape issues.[4]
-
Experimental Protocol:
-
Establish a Baseline: Using your current method (e.g., 50:50 Acetonitrile:Buffer), determine the resolution of the two peaks.
-
Prepare a Series of Buffers: Prepare your aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) at different pH values. For these basic compounds, a good range to explore would be from pH 3.0 to pH 6.0, in 0.5 pH unit increments. Acidic mobile phases can reduce retention for protonated amines.[23]
-
Systematic Injections: For each pH value, prepare the mobile phase and inject your sample.
-
Data Analysis: Create a table to compare the retention times (RT) of both peaks and the resolution (Rs) at each pH. Plot Rs vs. pH to visualize the optimal pH for separation.
-
| Mobile Phase pH | RT Ivabradine (min) | RT this compound (min) | Resolution (Rs) |
| 3.0 | User Data | User Data | User Data |
| 3.5 | User Data | User Data | User Data |
| 4.0 | User Data | User Data | User Data |
| 4.5 | User Data | User Data | User Data |
| 5.0 | User Data | User Data | User Data |
Protocol 2: Optimizing Selectivity (α) by Changing the Organic Modifier
-
Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[11] Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic with a strong dipole moment. These differences can alter the interactions between the analytes and the stationary phase, thus changing the elution order or spacing between peaks.[12][24]
-
Experimental Protocol:
-
Methanol Screen: Replace acetonitrile with methanol in your mobile phase, keeping the aqueous buffer and pH constant. You may need to adjust the percentage of methanol to achieve similar retention times as the acetonitrile method.
-
Ternary Mixture Exploration: If neither solvent alone provides adequate resolution, explore ternary mixtures. For example, start with a 50:50 ratio of the organic phase to the aqueous phase, and then vary the composition of the organic part (e.g., 90:10 ACN:MeOH, 80:20 ACN:MeOH, etc.).
-
Evaluate Resolution: Compare the resolution obtained with each organic modifier or mixture to identify the optimal composition.
-
Protocol 3: Increasing Efficiency (N)
-
Causality: Higher column efficiency leads to narrower peaks, which can improve the resolution of closely eluting compounds.[5] Efficiency is increased by using columns with smaller particle sizes or longer lengths.[22]
-
Experimental Protocol:
-
Switch to a Smaller Particle Size Column: If your HPLC system can handle the backpressure, switch from a 5 µm particle size column to a 3 µm or a sub-2 µm (UHPLC) column of the same chemistry and dimensions. This will significantly increase the number of theoretical plates (N).
-
Increase Column Length: If pressure is not a limiting factor, using a longer column (e.g., 150 mm instead of 100 mm) will also increase efficiency and potentially improve resolution.[18]
-
Optimize Flow Rate: While a lower flow rate can sometimes increase efficiency, it also increases run time.[25] Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the best balance between resolution and analysis time.
-
Problem 2: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is often observed for basic compounds like ivabradine on silica-based C18 columns.
Caption: Troubleshooting workflow for peak tailing.
Protocol 4: Mitigating Secondary Silanol Interactions
-
Causality: Residual, acidic silanol groups on the surface of the silica stationary phase can form strong ionic interactions with the protonated amine groups of ivabradine and its metabolite.[21] This secondary interaction mechanism leads to peak tailing.
-
Experimental Protocol:
-
Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3.0) with an acid like formic or trifluoroacetic acid helps to suppress the ionization of the silanol groups, minimizing these secondary interactions.[26]
-
Increase Buffer Strength: A higher buffer concentration (e.g., increasing from 10 mM to 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[26]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different chemistry. A phenyl-hexyl column, for example, can offer different selectivity and potentially reduced silanol interactions for amine-containing compounds.[27] Alternatively, use a modern, high-purity silica column that is end-capped to minimize exposed silanols.
-
Protocol 5: Addressing Column Overload and Extra-Column Effects
-
Causality: Injecting too much sample can saturate the stationary phase at the column inlet, causing peak distortion and tailing.[26] Additionally, excessive volume in the tubing and connections between the injector, column, and detector (extra-column volume) can cause band broadening and tailing.
-
Experimental Protocol:
-
Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample concentration or injection volume. If the peak shape improves, the original method was likely causing column overload.
-
Minimize Tubing: Ensure that the tubing connecting the autosampler to the column and the column to the detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or less).[28]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[29]
-
References
-
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023, July 18). Chromatography Today. [Link]
-
The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
-
Mastelf. How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]
-
Top Factors That Affect HPLC Column Efficiency and Resolution. Labmate Online. [Link]
-
W. R. Melchior & T. W. M. Fan. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography -- Modern TLC. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
SCIEX. How does increasing column temperature affect LC methods?. [Link]
-
A. S. Rathore, et al. Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatographic Science. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
C. Lu, et al. Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Crawford Scientific. Selecting an organic modifier for reversed-phase chromatography. [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]
-
Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Restek. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]
-
S. Kumar, et al. HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Representative chromatograms for ivabradine, N-desmethylivabradine and... ResearchGate. [Link]
-
V. V. Shelar, et al. QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For Api And Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. [Link]
-
Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]
-
Chromatographic analysis of ivabradine on polar, nonpolar and chemically modified adsorbents by HPTLC. Journal of Food and Drug Analysis. [Link]
-
Hawach. Polar Column in HPLC Example. [Link]
-
National Center for Biotechnology Information. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. [Link]
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Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
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PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
R. N. Rao, et al. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
National Center for Biotechnology Information. Ivabradine - StatPearls. [Link]
-
National Center for Biotechnology Information. Ivabradine. PubChem. [Link]
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Technical Support Center: Minimizing Ion Suppression for N-Demethylivabradine in Mass Spectrometry
Welcome to the technical support center for the bioanalysis of N-demethylivabradine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) assays. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively.
Understanding the Challenge: Ion Suppression in this compound Analysis
Q1: What is ion suppression and why is it a critical issue for a metabolite like this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1][2][3] This occurs when co-eluting components from the sample matrix (e.g., plasma, urine) compete with the analyte for the energy or charge required for ionization, particularly in Electrospray Ionization (ESI).[2][4] For this compound, the primary metabolite of Ivabradine, accurate quantification is crucial for pharmacokinetic and drug metabolism studies.[5][6][7] Ion suppression can lead to artificially low measurements, poor reproducibility, and decreased sensitivity, compromising the validity of these critical studies.[3][8][9]
The core of the problem lies in the competition within the ESI droplet. The analyte and matrix components must get to the droplet's surface to be released as gas-phase ions. High concentrations of interfering compounds can alter the droplet's physical properties (like surface tension and viscosity), hindering the efficient formation of gas-phase analyte ions.[3][4]
Caption: Mechanism of Ion Suppression in the ESI Source.
Proactive Strategies for Minimizing Ion Suppression
The most effective way to combat ion suppression is to prevent it from occurring in the first place. This involves a multi-faceted approach focusing on sample preparation and chromatography.[2][10][11]
Guide 1: Optimizing Sample Preparation
Q2: Which sample preparation technique is most effective for reducing ion suppression when analyzing this compound in plasma?
A2: The choice of sample preparation is arguably the most critical factor in mitigating ion suppression.[1][10] While simple Protein Precipitation (PPT) is fast, it is often inadequate for removing phospholipids, which are major sources of ion suppression in plasma analysis.[2][10][12] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly more effective at providing cleaner extracts.[3]
For this compound, a basic compound, LLE can be optimized by adjusting the pH of the aqueous sample to be at least two pH units higher than its pKa, ensuring it is in its neutral, more organic-soluble form.[10] SPE, however, often provides the most thorough cleanup by using specific sorbent chemistry to retain the analyte while allowing interfering matrix components to be washed away.[1][7][13]
| Technique | Pros | Cons | Expected Ion Suppression Reduction |
| Protein Precipitation (PPT) | Fast, inexpensive, simple.[2] | High risk of ion suppression from residual phospholipids and salts.[2][10][12] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and some phospholipids.[10] | Can be labor-intensive; requires optimization of solvents and pH.[5][6] | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts; highly selective.[1][3][13] | Higher cost; requires method development for sorbent selection and wash/elution steps. | High to Very High |
Guide 2: Strategic Chromatographic Separation
Q3: How can I adjust my LC method to separate this compound from ion-suppressing matrix components?
A3: The goal of chromatography is to physically separate your analyte from interfering compounds before they enter the mass spectrometer.[2][14] If co-elution is avoided, ion suppression is not an issue.[3]
-
Retention Time Shifting: Most ion suppression from plasma phospholipids occurs in the middle of a typical reversed-phase gradient.[12][14] By adjusting your gradient, you can shift the elution of this compound to a "cleaner" region of the chromatogram.
-
Increase Resolution: Using columns with smaller particle sizes (e.g., UPLC technology) provides sharper peaks and greater resolving power, which can separate the analyte from closely eluting matrix components.[14]
-
Mobile Phase Optimization: The choice of mobile phase additives is important. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS as they are less likely to cause source contamination and ion suppression than non-volatile salts like phosphate.[5][6][15]
Troubleshooting Guide: Identifying and Resolving Ion Suppression
Even with a well-designed method, you may still encounter issues. This section provides a logical workflow for diagnosing and fixing ion suppression problems.
Caption: Troubleshooting workflow for suspected ion suppression.
Experimental Protocol: Post-Column Infusion
This is the definitive experiment to determine if and when ion suppression is occurring in your chromatogram.[2][16]
Objective: To visualize regions of ion suppression by monitoring a constant flow of the analyte while injecting a blank matrix extract.
Materials:
-
Your LC-MS/MS system.
-
A syringe pump.
-
A T-fitting.
-
A standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
A blank matrix extract (processed using your current sample preparation method).
Procedure:
-
System Setup: Connect the outlet of your LC column to one inlet of the T-fitting. Connect the syringe pump containing the this compound solution to the other inlet of the T-fitting. Connect the outlet of the T-fitting to the MS ion source.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min). You should see a stable, flat baseline for the this compound MRM transition.
-
Injection: Start your standard LC gradient and inject the blank matrix extract.
-
Analysis: Monitor the this compound signal. Any dip or drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression. A spike indicates ion enhancement.[12][16]
-
Action: Compare the retention time of the suppression zones with the retention time of this compound in your actual samples. If they overlap, you have confirmed that ion suppression is negatively impacting your analysis.
FAQs: Frequently Asked Questions
Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression?
A4: Yes, a SIL-IS (like this compound-d6) is the best tool to compensate for matrix effects.[1][17] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, so the ratio of analyte to IS remains constant, allowing for accurate quantification.[1] However, it's crucial to remember that a SIL-IS compensates for signal loss; it does not eliminate it. If suppression is severe, your analyte signal may drop below the limit of detection, and even a SIL-IS cannot recover a signal that isn't there.[10] Therefore, the best practice is to first minimize suppression through sample preparation and chromatography, and then use a SIL-IS to correct for any residual, unavoidable matrix effects.
Q5: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression than ESI for this compound analysis?
A5: Generally, APCI can be less susceptible to ion suppression than ESI.[2][16] This is because the ionization mechanisms are different. In APCI, ionization occurs in the gas phase after the solvent has been vaporized, which can be less affected by non-volatile matrix components like salts and phospholipids.[2][16] However, the suitability of APCI depends on the analyte's ability to be ionized efficiently by this technique. For a compound like this compound, ESI in positive mode is typically very effective. Switching to APCI should be considered a secondary troubleshooting step if optimizing ESI conditions and the upstream sample prep/LC methods fails to resolve the issue.
Q6: Could my choice of plasticware during sample preparation be a source of ion suppression?
A6: Yes, absolutely. Exogenous substances like plasticizers, polymers, and detergents leached from collection tubes, pipette tips, or well plates can be potent sources of ion suppression.[2][18] It is crucial to test different brands of plasticware and to be consistent in their use throughout a study. If unexplained ion suppression appears, running a "process blank" (all solvents and steps without the biological matrix) can help identify contamination from labware.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google AI.
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Google AI.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Ion suppression; A critical review on causes, evaluation, prevention and applications. (2013). Talanta.
- Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (n.d.). ResearchGate.
- Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. (2013). PubMed.
- Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. (n.d.). ResearchGate.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
- Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Google AI.
- N-Demethy Ivabradine-d6 hydrochloride (S-18982-d6 hydrochloride). (n.d.). Stable Isotope.
- Ion suppression in mass spectrometry. (n.d.). PubMed.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). PubMed.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Demethylivabradine
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is the bedrock upon which the safety and efficacy of therapeutic agents are built. This guide provides an in-depth, comparative analysis of analytical methodologies for the quantification of N-Demethylivabradine, the primary active metabolite of Ivabradine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind methodological choices, ensuring a robust and defensible validation process.
This compound plays a crucial role in the pharmacological effect of its parent drug, Ivabradine, a specific heart rate-lowering agent. Accurate and precise quantification of this metabolite is paramount for pharmacokinetic, toxicokinetic, and stability studies. This guide will compare and contrast two of the most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Analytical Challenge: this compound
This compound, with a molecular formula of C₂₆H₃₄N₂O₅ and a molecular weight of 454.56 g/mol , is an active metabolite of Ivabradine.[1] Understanding its physicochemical properties is fundamental to developing a successful analytical method. As a metabolite, it is often present in biological matrices at lower concentrations than the parent drug, necessitating sensitive analytical techniques. Furthermore, its structural similarity to the parent drug and other potential metabolites requires a high degree of selectivity.
Strategic Selection of an Analytical Technique: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is a critical decision in method development, driven by the specific requirements of the analysis.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a widely accessible, robust, and cost-effective technique. Its suitability hinges on the analyte possessing a chromophore that absorbs light in the UV-visible spectrum. For this compound, which retains a significant portion of the parent drug's chromophoric structure, UV detection is a viable option, particularly for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are relatively high.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. By exploiting the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can quantify analytes at very low concentrations, even in complex biological matrices like plasma and urine. This makes it the gold standard for bioanalytical studies.
The following diagram illustrates the key decision points when selecting an analytical method for this compound.
Sources
comparing the pharmacological activity of N-Demethylivabradine to ivabradine
A Comparative Pharmacological Guide: Ivabradine vs. N-Demethylivabradine
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacological activities of ivabradine and its principal active metabolite, this compound. We will delve into their mechanisms of action, pharmacokinetic profiles, and comparative effects on cardiac function, supported by experimental data and detailed protocols for further investigation.
Introduction to Ivabradine and its Active Metabolite
Ivabradine is a heart rate-lowering agent clinically used in the management of stable angina pectoris and chronic heart failure.[1][2] Its therapeutic effect is primarily attributed to its selective inhibition of the "funny" current (I_f_) in the sinoatrial node, the heart's natural pacemaker.[3][4] This inhibition leads to a reduction in heart rate without significantly affecting myocardial contractility or blood pressure.[5]
Ivabradine undergoes extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] This process leads to the formation of several metabolites, with this compound (also known as S-18982) being the major and only active metabolite found in significant concentrations in plasma.[1][7]
Mechanism of Action: Targeting the Funny Current (I_f_)
Both ivabradine and this compound exert their pharmacological effects by selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the I_f_ current in the sinoatrial node.[3] The I_f_ current plays a crucial role in the diastolic depolarization phase of the action potential in pacemaker cells, thereby controlling the heart rate.[3] By inhibiting this current, both compounds prolong the duration of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[7]
dot
Caption: Metabolic pathway of Ivabradine to this compound.
Experimental Protocols
In Vitro Assessment of I_f_ Current Inhibition (Whole-Cell Patch-Clamp)
This protocol outlines the methodology to determine the IC50 values of ivabradine and this compound on HCN4 channels.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human HCN4 channel isoform.
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.
2. Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 130 K-aspartate, 10 NaCl, 1 EGTA, 0.5 MgCl2, 5 HEPES, and 2 MgATP. Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 0.8 MgCl2, 0.3 NaH2PO4, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration on a selected HCN4-expressing cell.
-
Hold the membrane potential at -40 mV.
-
Elicit I_f_ currents by applying hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2 seconds.
3. Drug Application and Data Analysis:
-
Prepare stock solutions of ivabradine and this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the steady-state current amplitude at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
dot
Caption: Workflow for in vitro I_f_ current inhibition assay.
In Vivo Assessment of Heart Rate Reduction in Rodents
This protocol describes a method to compare the effects of ivabradine and this compound on heart rate in an animal model.
1. Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Drug Administration:
-
Prepare solutions of ivabradine and this compound in a suitable vehicle (e.g., saline).
-
Administer the compounds via oral gavage or intraperitoneal injection at desired doses. A vehicle-only group should be included as a control.
3. Heart Rate Monitoring:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Monitor heart rate using a non-invasive tail-cuff system or via subcutaneous ECG electrodes connected to a data acquisition system.
-
Record baseline heart rate before drug administration.
-
Monitor and record heart rate at regular intervals (e.g., 30, 60, 120, 240 minutes) post-administration.
4. Data Analysis:
-
Calculate the change in heart rate from baseline for each animal at each time point.
-
Compare the heart rate-lowering effects of ivabradine and this compound at equivalent doses.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed differences.
Conclusion
This compound is the primary active metabolite of ivabradine and is considered equipotent in its ability to inhibit the I_f_ current in the sinoatrial node. While both compounds share the same mechanism of action, their pharmacokinetic profiles differ, with this compound exhibiting a longer half-life, which may contribute to a sustained therapeutic effect. The provided experimental protocols offer a framework for researchers to quantitatively compare the pharmacological activities of these two compounds and further elucidate their respective contributions to the overall clinical effects of ivabradine.
References
- Corlanor (ivabradine)
- Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P T. 2015;40(12):830-834.
-
Ivadradine - PMC - PubMed Central - NIH. Accessed January 14, 2026. [Link]
-
Ivabradine: Package Insert / Prescribing Information / MOA. Drugs.com. Accessed January 14, 2026. [Link]
-
Corlanor (ivabradine) dosing, indications, interactions, adverse effects, and more. Medscape. Accessed January 14, 2026. [Link]
-
CORLANOR® (ivabradine) Label. accessdata.fda.gov. Accessed January 14, 2026. [Link]
- Ragueneau I, Laveille C, Jochemsen R, et al. Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers. Clin Pharmacol Ther. 1998;64(2):192-203.
- Duffull SB, Chabaud S, Laveille C, et al. Development of a sequential linked pharmacokinetic and pharmacodynamic simulation model for ivabradine in healthy volunteers. Int J Clin Pharmacol Ther. 2000;38(6):273-282.
-
Comparison of cardiovascular effects and side effects of ivabradine and β-blockers. ResearchGate. Accessed January 14, 2026. [Link]
- Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. Molecules. 2020;25(21):5013.
- Ivabradine in Cardiovascular Disease Management Revisited: a Review. Cardiovasc Drugs Ther. 2021;35(5):1045-1056.
- Thollon C, Bedut S, Villeneuve N, et al. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. Br J Pharmacol. 2007;150(1):37-46.
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- 3. Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Critical Role of N-Demethylivabradine Quantification in Drug Development
An In-Depth Technical Guide to the Inter-Laboratory Cross-Validation of N-Demethylivabradine Bioanalytical Assays
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure. Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its major active metabolite, this compound (also known as S-18982). This metabolite is formed through extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. Given that this compound exhibits comparable pharmacological activity to ivabradine and circulates at significant concentrations in plasma, its accurate quantification is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for establishing a clear understanding of the total active moiety's exposure-response relationship.
In modern drug development, clinical trials are often conducted across multiple sites, and bioanalysis may be performed in different laboratories. This decentralization necessitates a robust and consistent analytical methodology to ensure that data generated across different locations are reliable, comparable, and can be consolidated without bias. Therefore, the cross-validation of the bioanalytical assay for this compound is not merely a procedural formality but a scientific imperative. It serves to demonstrate that the assay, when transferred from one laboratory to another, maintains its predefined performance characteristics, ensuring data integrity across the entire clinical program.
This guide provides a comprehensive overview of the state-of-the-art methodology for this compound quantification, details the critical parameters for inter-laboratory cross-validation, and offers expert insights into the experimental design, drawing upon established regulatory frameworks and scientific best practices.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices like human plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its high selectivity, sensitivity, and speed make it superior to other potential methods. The selectivity of tandem mass spectrometry (MS/MS) allows for the precise detection of the analyte and its stable isotope-labeled internal standard (SIL-IS), minimizing interference from endogenous matrix components. This is crucial for achieving the low limits of quantification required for clinical samples.
The "Why" Behind the Method: Causality in Experimental Choices
-
Sample Preparation: The choice of sample preparation is a critical first step. While protein precipitation is a simpler, high-throughput method, Solid-Phase Extraction (SPE) is often preferred for this compound assays. SPE provides a much cleaner extract by effectively removing phospholipids and other matrix components that can cause ion suppression or enhancement in the mass spectrometer. This leads to improved assay robustness and reduced variability, a key consideration for multi-site studies.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. The use of a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or ammonium formate) is essential. The acidic modifier aids in the protonation of this compound, enhancing its ionization efficiency in the positive ion mode of the mass spectrometer.
-
Detection: Electrospray Ionization (ESI) in the positive ion mode is the standard for this class of compounds. Detection is performed using Multiple Reaction Monitoring (MRM), which provides two layers of mass filtering. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. This precursor → product ion transition is highly specific to the analyte, ensuring analytical certainty.
Experimental Workflow & Metabolic Context
The following diagrams illustrate the typical bioanalytical workflow and the metabolic relationship between ivabradine and this compound.
Caption: Bioanalytical workflow for this compound quantification.
Caption: Metabolic pathway of Ivabradine to this compound.
Inter-Laboratory Cross-Validation: Protocol and Acceptance Criteria
The cross-validation of a bioanalytical method is essential when data from two or more laboratories are to be combined in a regulatory submission. The goal is to assess the precision and accuracy of the assay between labs. This process should be guided by regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".
Step-by-Step Cross-Validation Protocol
-
Establish a Reference Laboratory: One laboratory, typically the one that developed the assay or has the most experience with it, is designated as the reference laboratory.
-
Harmonize Protocols: Ensure that the Standard Operating Procedures (SOPs), including sample preparation, instrument parameters, and data processing methods, are identical or demonstrated to be equivalent between the laboratories.
-
Prepare Quality Control (QC) Samples: A single batch of QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared by one laboratory.
-
Blinded Analysis: The prepared QC samples are divided and shipped under appropriate conditions to both the reference and the receiving laboratory. The analysis should be performed in a blinded fashion if possible.
-
Data Analysis and Comparison:
-
Each laboratory analyzes the QC samples in replicate (n=6 is recommended) against their own calibration curve.
-
The mean concentration for each QC level from each laboratory is calculated.
-
The percentage difference between the mean values obtained by the two laboratories is calculated for each QC level.
-
Acceptance Criteria
The acceptance criteria for cross-validation are based on ensuring that the data between labs are comparable.
-
Between-Laboratory Precision: The percentage difference between the mean concentrations obtained from the two laboratories should not be greater than 15% for each QC level.
-
Overall Success: At least two-thirds (67%) of the QC samples analyzed at each laboratory should have an accuracy within ±15% of the nominal concentration.
Comparative Performance Data
The following table summarizes typical validation parameters for a robust LC-MS/MS assay for this compound, based on data synthesized from published methods. A cross-validation would aim to demonstrate that a receiving laboratory can achieve comparable performance.
| Parameter | Specification | Typical Performance | Justification for Cross-Validation Success |
| Linearity (r²) | ≥ 0.99 | > 0.995 | Both labs must demonstrate consistent linearity across the same analytical range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤ 20% | 0.1 - 0.5 ng/mL | The receiving lab must achieve the same LLOQ to ensure comparable sensitivity for clinical samples. |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.0% to +6.2% | Demonstrates the reproducibility of the method within a single analytical run. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% | A key metric for assessing the method's repeatability. |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.1% to +7.8% | Assesses the method's performance across different days. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.3% | Crucial for demonstrating long-term assay robustness. |
| Matrix Effect (%CV) | ≤ 15% | < 10% | Ensures that different sources of plasma do not introduce variability, a critical factor in multi-site trials. |
| Recovery (%) | Consistent and reproducible | 85-95% | While absolute recovery can differ, it must be consistent and precise within each lab. |
Conclusion and Expert Recommendations
The successful cross-validation of a bioanalytical assay for this compound is a cornerstone of data integrity for multi-site clinical trials. While LC-MS/MS stands as the definitive analytical technique, its successful transfer between laboratories is not guaranteed without a systematic and rigorous validation approach.
Key Takeaways for Scientists:
-
Proactive Planning: Do not treat cross-validation as an afterthought. Plan the validation strategy early in the drug development program.
-
Communication is Key: Open and frequent communication between the involved laboratories is essential to identify and resolve any discrepancies in protocols or procedures.
-
Focus on Robustness: The initial method development should prioritize robustness over marginal gains in sensitivity. A method that is less susceptible to minor variations in reagents, instruments, or environmental conditions will be far easier to transfer and cross-validate.
-
Thorough Documentation: Every step of the method, validation, and cross-validation process must be meticulously documented to comply with Good Laboratory Practice (GLP) standards and to facilitate troubleshooting.
By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of consistent, reliable, and high-quality bioanalytical data for this compound, thereby supporting a robust and successful clinical development program.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]
-
Zhang, D., et al. A sensitive and selective LC-MS/MS method for the simultaneous determination of ivabradine and its N-desmethyl metabolite in human plasma. Journal of Chromatography B, 877(29), 3505-3510. (2009). [Link]
-
Abshagen, U., et al. Metabolism of ivabradine in healthy volunteers. Drug Metabolism and Disposition, 32(11), 1269-1277. (2004). [Link]
A Comparative Analysis of Ivabradine and Its Major Metabolites for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antianginal drug ivabradine and its primary active metabolite, N-desmethylivabradine (also known as S-18982). We will explore their distinct pharmacodynamic and pharmacokinetic profiles, supported by experimental data and detailed analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ivabradine's metabolic fate and its implications for clinical efficacy and safety.
Introduction to Ivabradine: Mechanism and Clinical Use
Ivabradine is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure. Its therapeutic effect stems from the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ). By inhibiting this current, ivabradine slows the diastolic depolarization slope in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.
Following administration, ivabradine undergoes extensive metabolism, leading to the formation of several metabolites. The most significant of these is the N-demethylated derivative, which is not merely an inactive byproduct but an active compound that contributes to the overall pharmacological effect. Understanding the comparative properties of the parent drug and this key metabolite is crucial for a complete picture of its clinical pharmacology.
The Metabolic Journey of Ivabradine
Ivabradine is exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, primarily in the liver and the intestinal wall. The primary metabolic pathway is N-demethylation, which cleaves a methyl group from the N-containing heterocyclic ring, yielding the major active metabolite, N-desmethylivabradine. This metabolite circulates in plasma at concentrations approximately 40% of the parent compound.
The diagram below illustrates this primary metabolic conversion.
Caption: Metabolic pathway of Ivabradine to N-desmethylivabradine via CYP3A4.
Comparative Pharmacodynamics: Potency at the Target
The pharmacological activity of both ivabradine and N-desmethylivabradine resides in their ability to inhibit the Iƒ current. While both compounds are active, they exhibit different potencies. Experimental data from studies on cloned human HCN4 channels expressed in HEK293 cells demonstrate that N-desmethylivabradine has an affinity for the Iƒ current that is comparable to, albeit slightly less than, that of ivabradine itself. This equipotency is a critical finding, as it signifies that the metabolite substantially contributes to the therapeutic heart rate reduction observed in patients.
Table 1: Comparative In Vitro Potency on Iƒ Current
| Compound | IC₅₀ (μM) on human HCN4 channels | Source |
| Ivabradine | ~2.2 | |
| N-desmethylivabradine | ~6.6 |
IC₅₀ represents the concentration required to inhibit 50% of the Iƒ current.
The causality behind this activity lies in the structural similarity between the metabolite and the parent drug. The core pharmacophore responsible for binding to and blocking the HCN channel remains intact after N-demethylation, allowing the metabolite to engage the target effectively.
Comparative Pharmacokinetics: A Tale of Two Profiles
The pharmacokinetic profiles of ivabradine and its N-desmethyl metabolite show notable differences. Ivabradine is characterized by rapid absorption and a relatively short half-life. The metabolite, however, exhibits a different kinetic profile.
After oral administration, ivabradine reaches peak plasma concentration (Cmax) in approximately 1 hour under fasting conditions. The N-desmethyl metabolite appears in circulation shortly after and also reaches its Cmax at around 1 hour. A pivotal aspect of their combined action is that both parent drug and active metabolite have similar plasma half-lives of approximately 2 hours. However, considering the total exposure (AUC), the metabolite's contribution is significant.
Table 2: Comparative Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Ivabradine | N-desmethylivabradine | Source | | :--- | :--- | :--- | | Tmax (h) | ~1 | ~1 | | | t½ (h) | ~2 | ~2 | | | Plasma Exposure (AUC) | Parent drug accounts for ~60% of total exposure | Metabolite accounts for ~40% of total exposure | |
This pharmacokinetic relationship underscores the importance of considering the metabolite in any clinical or research setting. The sustained presence of an active metabolite means that the overall duration of the heart rate-lowering effect is a composite of the actions of both molecules.
Experimental Protocol: Simultaneous Quantification in Plasma
To accurately assess the pharmacokinetic profiles and the relative contributions of ivabradine and N-desmethylivabradine, a robust and validated bioanalytical method is essential. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
The protocol described below is a self-validating system, incorporating an internal standard to correct for variations in sample processing and instrument response, ensuring data integrity.
Step-by-Step LC-MS/MS Workflow
-
Sample Preparation (Protein Precipitation):
-
Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the LC-MS system. Acetonitrile is an effective precipitating agent.
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of ivabradine).
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
-
Chromatographic Separation (Liquid Chromatography):
-
Rationale: A C18 reversed-phase column is used to separate ivabradine, its metabolite, and the internal standard based on their hydrophobicity before they enter the mass spectrometer.
-
Parameters:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
-
Detection (Tandem Mass Spectrometry):
-
Rationale: MS/MS provides exquisite selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound in Multiple Reaction Monitoring (MRM) mode.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example m/z):
-
Ivabradine: 469.3 → 251.2
-
N-desmethylivabradine: 455.3 → 251.2
-
Internal Standard: (Specific to the IS used)
-
-
-
The workflow is visualized in the diagram below.
Caption: Workflow for the quantification of Ivabradine and its metabolites in plasma.
Conclusion and Implications
The comparative analysis reveals that N-desmethylivabradine is not an inconsequential byproduct but a major, active metabolite that mirrors the pharmacological action of its parent drug, ivabradine. With a comparable affinity for the Iƒ channel and significant plasma exposure, it is a key contributor to the overall clinical effect.
For drug development professionals and researchers, this has several implications:
-
Drug-Drug Interactions: Any co-administered drug that inhibits or induces CYP3A4 will affect the plasma concentrations of both ivabradine and its active metabolite, altering the overall therapeutic response.
-
Pharmacokinetic Modeling: Accurate models must account for the formation and elimination of N-desmethylivabradine to correctly predict the time course of the heart rate-lowering effect.
-
Special Populations: Variations in CYP3A4 activity due to genetics or disease state (e.g., hepatic impairment) will impact the ratio of parent drug to metabolite, potentially requiring dose adjustments.
References
-
Title: Ivabradine: a review of its use in the management of stable angina pectoris. Source: Drugs, 2011. URL: [Link]
-
Title: Ivabradine for the treatment of stable angina and heart failure. Source: Expert Review of Cardiovascular Therapy, 2013. URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Ivabradine. Source: Clinical Pharmacokinetics, 2009. URL: [Link]
-
Title: Pharmacological profile of S 18982, a novel N-desmethyl-ivabradine-like I(f) current inhibitor. Source: Journal of Cardiovascular Pharmacology, 2004. URL: [Link]
The Analytical Imperative: Why Accurate N-Demethylivabradine Quantification Matters
An Expert's Comparative Guide to the Analytical Quantification of N-Demethylivabradine
In the landscape of cardiovascular drug development and clinical pharmacology, the precise quantification of drug metabolites is as critical as that of the parent compound. This compound, the only active human metabolite of Ivabradine, plays a significant role in the therapeutic effect and overall pharmacokinetic profile of its parent drug. Consequently, the selection of a robust and reliable analytical method for its determination in biological matrices is a cornerstone of any preclinical or clinical investigation.
This guide provides an in-depth comparison of the predominant analytical methodologies for this compound, moving beyond a simple listing of techniques to explore the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require not only a method but a comprehensive understanding of its performance and applicability.
Ivabradine exerts its heart rate-lowering effects by selectively inhibiting the If current in the sinoatrial node.[1] Its primary active metabolite, this compound (also known as S-18982), contributes to this pharmacological action. Therefore, understanding the concentration-time profile of both the parent drug and this metabolite is essential for comprehensive pharmacokinetic-pharmacodynamic (PK/PD) modeling and for assessing drug-drug interactions, patient-specific metabolism, and overall exposure. This necessitates analytical methods that are not only accurate and precise but also sensitive enough to capture the metabolite's concentrations, which are often lower than those of the parent drug.
Core Analytical Strategies: A Comparative Overview
The quantification of this compound in biological matrices, predominantly plasma and urine, is dominated by chromatography-based methods. The choice of detector is the primary differentiating factor, directly influencing sensitivity, selectivity, and susceptibility to matrix interference. The principal techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection, and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including its high-resolution variant, Ultra-Performance Liquid Chromatography (UPLC-MS/MS).
While older literature mentions HPLC with fluorescence detection, modern bioanalysis for pharmacokinetic studies overwhelmingly favors mass spectrometry for its superior sensitivity and specificity.[2] LC-MS/MS-based methods are the current industry standard for their ability to provide precise quantification at the low ng/mL levels typically required.[3][4]
Performance Characteristics: A Head-to-Head Comparison
The true measure of an analytical method lies in its validated performance characteristics. The following table summarizes key validation parameters for the most common this compound quantification methods, compiled from peer-reviewed studies.
| Parameter | LC-MS/MS | UPLC-MS/MS | Rationale & Significance |
| Linearity Range (Plasma) | 0.085–25.5 ng/mL[2][5] | 0.05–25 ng/mL[6] | Defines the concentration range over which the method is accurate and precise. A wide range is crucial for capturing Cmax and trough concentrations in a single analysis.[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.085 ng/mL[2][5] | 0.05 ng/mL[1][6] | The lowest concentration that can be measured with acceptable accuracy and precision.[7][9] A low LLOQ is critical for accurately defining the terminal elimination phase in pharmacokinetic studies.[10] |
| Accuracy (% Bias or % Recovery) | Typically within ±15% of nominal value.[2][5] | Typically >90% recovery.[6] | Measures the closeness of the determined value to the true value.[11][12] Regulatory guidelines (e.g., FDA) typically require accuracy to be within ±15% (±20% at the LLOQ).[5] |
| Precision (% RSD) | Intra-day and Inter-day RSD <15%[5][6] | Intra-day and Inter-day RSD <15%[6] | Expresses the closeness of agreement among a series of measurements.[11][12] Low relative standard deviation (RSD) indicates high repeatability and reproducibility. |
| Selectivity / Specificity | High; achieved via MRM transitions.[5] | High; achieved via MRM transitions.[6] | The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[13] Mass spectrometry provides unparalleled selectivity. |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[2][5] | Not explicitly detailed, but typically Protein Precipitation (PP) or LLE. | A critical step to remove interferences from the biological matrix. The choice between LLE and PP depends on the required cleanliness of the extract and throughput needs. |
| Typical Run Time | ~5-10 minutes | < 5 minutes[6] | UPLC utilizes smaller column particles (e.g., 1.7 µm) to achieve faster separations and higher resolution compared to conventional HPLC.[6] |
In-Depth Methodologies & Experimental Workflows
A scientifically sound method is built on a robust, self-validating protocol. Below are detailed workflows for the two leading methods, explaining the causality behind each step.
LC-MS/MS Method for this compound in Human Plasma
This method, adapted from validated procedures, is a workhorse for clinical pharmacokinetic studies, prioritizing sensitivity and robustness.[2][5]
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., Diazepam at 2 µg/mL). The IS is crucial as it corrects for variability during sample processing and analysis.[5]
-
Vortex the mixture briefly.
-
Add 4 mL of an organic extraction solvent (e.g., ethyl acetate).[5] Ethyl acetate provides good recovery for moderately polar compounds like this compound.
-
Vortex vigorously for 3 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Evaporation concentrates the analyte for improved sensitivity.
-
Reconstitute the dried residue in 200 µL of the mobile phase. This step ensures the sample solvent is compatible with the initial chromatographic conditions.
-
Vortex for 1 minute and centrifuge at 16,000 rpm for 5 minutes to pellet any particulates.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm).[2][5] A C18 column is a standard choice for reversed-phase chromatography, offering good retention for a wide range of drug molecules.
-
Mobile Phase: A mixture of methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v).[2][5] The organic modifier (methanol) elutes the analyte, while the aqueous buffer (ammonium acetate with formic acid) controls pH and improves ionization efficiency in the mass spectrometer.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Mode: Isocratic (constant mobile phase composition).
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique suitable for polar, thermally labile molecules.
-
Detection: Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity by monitoring a specific precursor ion-to-product ion transition.
-
MRM Transition: For this compound, a common transition is m/z 455.2 → 262.2.[6]
-
Workflow Diagram: LC-MS/MS Analysis A visual representation of the sample preparation and analysis pipeline.
Caption: Workflow for this compound analysis by LC-MS/MS.
UPLC-MS/MS Method for this compound in Human Plasma
This method leverages UPLC technology for higher throughput and resolution, making it ideal for studies with large sample numbers.[6]
Experimental Protocol:
-
Sample Preparation: Follows a similar principle to the LC-MS/MS method (LLE or Protein Precipitation), though often with smaller volumes to match the reduced scale of the UPLC system.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm).[6] The key difference is the smaller particle size (<2 µm), which enhances separation efficiency but requires a system capable of handling higher backpressures.
-
Mobile Phase:
-
Phase A: Water with 0.1% formic acid.
-
Phase B: Acetonitrile.[6]
-
-
Flow Rate: 0.4 mL/min.[6]
-
Mode: Linear Gradient. A gradient elution (where the mobile phase composition changes over time) is often used in UPLC to achieve sharp peaks and rapid elution for a range of analytes.
-
-
Mass Spectrometric Conditions:
-
Identical in principle to the LC-MS/MS method (ESI+, MRM detection).
-
MRM Transition: m/z 455.2 → 262.2 for this compound.[6]
-
Workflow Diagram: UPLC-MS/MS Analysis A high-throughput workflow for pharmacokinetic screening.
Caption: High-throughput UPLC-MS/MS workflow for this compound.
Conclusion: Selecting the Optimal Method
For the quantitative analysis of this compound in biological matrices, LC-MS/MS and UPLC-MS/MS are the definitive methods of choice. Their high sensitivity, specificity, and broad linear range are essential for generating the high-quality data required for regulatory submissions and robust pharmacokinetic modeling.
-
LC-MS/MS represents a validated, robust, and widely available platform suitable for nearly all research and clinical applications.
-
UPLC-MS/MS offers a distinct advantage in terms of speed and sample throughput. It is the preferred method for large-scale clinical trials or high-throughput screening environments where analytical efficiency is paramount.
The choice between them often comes down to available instrumentation and the specific demands of the study. In either case, meticulous method validation in accordance with regulatory guidelines (e.g., ICH M10) is non-negotiable to ensure the integrity and reliability of the resulting data.
References
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HUANG Chengke, ZHOU Lingli, SUN Wei, WANG Zhe, CHEN Ruijie, JIANG Shuomin. Determination of Ivabradine and Its Main Metabolite in Human Plasma by UPLC-MS/MS. Chinese Journal of Modern Applied Pharmacy, 2015, 32.
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Lu, C., Jia, Y., Yang, J., Jin, X., Song, Y., Liu, W., Ding, Y., Sun, X., & Wen, A. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(3), 306-313.
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ResearchGate. (n.d.). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study.
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ResearchGate. (n.d.). Stability Indicating Spectrophotometric Methods for Determination of Ivabradine Hydrochloride in the Presence of Its Degradation Product.
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Francois-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.
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Semantic Scholar. (n.d.). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.
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IRJMETS. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR IVABRADINE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
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Asian Journal of Research in Chemistry. (2021). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 14(3), 221-225.
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Royal Society of Chemistry. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(52), 32937-32948.
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International Journal of Pharmacy and Pharmaceutical Research. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. IJPPR, 23(3), 234-245.
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
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Impact Factor. (n.d.). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase.
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Neliti. (2020). ADVANTAGES OF ANALYTICAL VALIDATION METHOD. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(8), 200-208.
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Taylor & Francis Online. (n.d.). Limit of detection – Knowledge and References.
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EPA. (n.d.). Detection Limit/Quantitation Limit Summary Table.
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Pharmaceutical Technology. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Technology, 39(11).
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52.
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YouTube. (2022). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ).
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Al-Sanea, M. M., Al-Ghamdi, A. A., & Abdel-Kader, M. S. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal ofKing Saud University - Science, 35(8), 102875.
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Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304.
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Lavanya, G., et al. (2013). Analytical Method Development and Validation: A Concise Review. Journal of Analytical & Bioanalytical Techniques, 4(1).
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Pauli, G. F., et al. (2014). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta Medica, 80(16), 1235-1248.
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ResearchGate. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
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Ragam, P., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 25(1), 22.
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Talanta. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102.
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Thermo Fisher Scientific. (n.d.). The Importance of Linear Dynamic Range for Small Molecule and Targeted Peptide LC-MS/MS Quantitation.
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Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(4).
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Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
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NIH. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study.
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PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
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A Comparative Guide to the Definitive Identification of N-Demethylivabradine Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous identification of drug metabolites is a critical step, ensuring both the safety and efficacy of therapeutic agents. This guide provides an in-depth comparison of analytical strategies for confirming the identity of N-Demethylivabradine, the primary active metabolite of Ivabradine.[1][2][3] As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, focusing on the superior capabilities of High-Resolution Mass Spectrometry (HRMS) while objectively comparing it with other structural elucidation techniques.
Ivabradine, a heart rate-lowering medication, is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The main metabolic pathway is N-demethylation, resulting in this compound, a metabolite that is pharmacologically active and circulates at significant concentrations relative to the parent drug.[1][2][3] Given its pharmacological relevance, the definitive identification of this metabolite is paramount and mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
HRMS has become the cornerstone for metabolite identification due to its ability to provide highly accurate mass measurements, which is fundamental to determining the elemental composition of a molecule.[6][7][8] This level of precision allows for the confident differentiation of compounds with very similar nominal masses.[9]
Why HRMS is Superior for Metabolite Identification
The power of HRMS lies in its high resolving power, which enables the separation of ions with minute mass differences.[9] This capability is crucial in complex biological matrices where numerous endogenous compounds can interfere with the analysis.[10] An accurate mass measurement, typically with an error of less than 5 parts per million (ppm), significantly narrows down the potential elemental formulas for an unknown compound.[11][12][13]
Experimental Workflow: LC-HRMS for this compound
A typical workflow for identifying this compound involves coupling Liquid Chromatography (LC) with HRMS.[14][15] LC separates the metabolite from the parent drug and other matrix components, while HRMS provides the high-resolution mass data for identification.[16]
Diagram of the LC-HRMS Workflow
Caption: A typical workflow for metabolite identification using LC-HRMS.
Step-by-Step Protocol for HRMS Analysis
-
Sample Preparation:
-
Obtain a biological sample (e.g., plasma, urine) from a subject administered Ivabradine.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.
-
Follow with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Utilize a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). This ensures efficient separation of Ivabradine and its more polar metabolite, this compound.
-
-
HRMS Detection:
-
Ionize the separated compounds using positive electrospray ionization (ESI+), as this compound contains basic nitrogen atoms that are readily protonated.
-
Acquire full-scan mass spectra using a high-resolution mass analyzer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument.[11]
-
The expected protonated molecule [M+H]⁺ for this compound (C₂₆H₃₄N₂O₅) has a theoretical exact mass of 455.25405.[17][18][19] A measured mass within a narrow tolerance (e.g., < 5 ppm) of this value provides strong evidence for its presence.
-
-
Data Analysis and Confirmation:
-
Extract the ion chromatogram for the accurate mass of the [M+H]⁺ ion of this compound.
-
Calculate the mass error between the measured mass and the theoretical mass to confirm the elemental composition.[20]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragment ions, which provide structural information and further confirm the identity of the metabolite.[7][21]
-
Comparative Analysis with Other Techniques
While HRMS is a powerful tool, a comprehensive approach to structural elucidation often involves complementary techniques.
| Technique | Principle | Strengths for this compound ID | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. | Provides elemental composition.[6][8] High sensitivity and specificity in complex matrices.[9] | Does not provide direct information on stereochemistry or isomeric structures. |
| Tandem Mass Spectrometry (MS/MS) | Fragments a selected ion to produce a characteristic fragmentation pattern. | Provides structural information by analyzing fragment ions.[22][23] Can differentiate between some isomers. | Interpretation of fragmentation patterns can be complex. Does not provide definitive stereochemical information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity and stereochemistry.[24][25] | Requires a relatively large amount of pure sample.[26] Lower sensitivity compared to MS.[27] |
Logical Relationship for Structural Confirmation
Caption: The complementary roles of HRMS, MS/MS, and NMR in structural confirmation.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS is an indispensable tool used in conjunction with HRMS.[28] By isolating the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This "fingerprint" can be compared to that of a reference standard or used to deduce the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Confirmation
For unequivocal structural confirmation, particularly for novel metabolites or when reference standards are unavailable, NMR spectroscopy is the gold standard.[26][29] NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete elucidation of its structure, including stereochemistry.[25] However, NMR's lower sensitivity necessitates the isolation of the metabolite in larger quantities, which can be a significant challenge.[26][29]
Regulatory Perspective and Method Validation
Regulatory agencies like the FDA require that bioanalytical methods used in drug development are thoroughly validated.[30][31][32] This includes demonstrating the method's accuracy, precision, selectivity, and stability. The FDA's guidance on safety testing of drug metabolites also underscores the importance of identifying and characterizing metabolites that are present at significant levels in humans.[4][5]
Conclusion
The definitive identification of this compound is a critical aspect of the development and regulatory approval of Ivabradine. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, specificity, and accuracy for this purpose. While tandem mass spectrometry provides crucial structural information, and NMR spectroscopy offers the ultimate confirmation, LC-HRMS stands as the most practical and powerful frontline tool for researchers, scientists, and drug development professionals. The adoption of a well-validated LC-HRMS workflow ensures the generation of reliable data that meets the stringent requirements of scientific integrity and regulatory scrutiny.
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A Guide to Inter-Laboratory Comparison of N-Demethylivabradine Quantification: Ensuring Accuracy and Reproducibility in Bioanalysis
Abstract
The precise quantification of N-Demethylivabradine (S-18982), the major active metabolite of Ivabradine, is critical for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[1][2][3] This guide provides a comprehensive framework for establishing and evaluating the inter-laboratory performance of this compound quantification. We delve into the reference analytical methodology, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), detail the design and execution of an inter-laboratory comparison (ILC) study, and offer a clear protocol for data analysis and performance assessment. This document is intended for researchers, bioanalytical scientists, and quality assurance professionals seeking to ensure the highest standards of data integrity and comparability across multiple analytical sites.
Introduction: The Analytical Imperative for this compound
Ivabradine is a heart rate-lowering agent primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This process yields its primary active metabolite, this compound (also known as S-18982), which is equipotent to the parent drug and circulates at approximately 40% of the parent drug's concentration.[2][4] Given its significant pharmacological activity, the accurate measurement of this compound in biological matrices like plasma is essential for understanding the overall exposure-response relationship, assessing drug-drug interactions, and defining optimal dosing regimens.[1][5][6]
When clinical trials or research studies expand to multiple sites, it becomes paramount to ensure that the analytical data generated by different laboratories are equivalent and reliable. An Inter-Laboratory Comparison (ILC), also known as a Proficiency Test (PT), is the gold standard for this purpose.[7][8][9] It serves to verify a laboratory's competence, validate analytical methods across different environments, and ultimately, ensure data harmonization for confident decision-making.[10][11]
The Reference Method: LC-MS/MS for High-Sensitivity Quantification
Due to the low concentrations of this compound found in plasma and urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique.[12][13] Its superior sensitivity, specificity, and selectivity allow for precise quantification in complex biological matrices.
Causality in Method Design
A robust LC-MS/MS method is the foundation of any successful ILC. Key choices in the workflow are driven by the need for efficiency, cleanliness, and accuracy.
-
Sample Preparation: The goal is to isolate the analyte from matrix interferences (proteins, phospholipids). While Solid-Phase Extraction (SPE) offers the cleanest extracts, Protein Precipitation (PPT) is often chosen for its speed and simplicity, making it suitable for high-throughput environments. Acetonitrile is a common precipitant.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound is the ideal IS. However, if unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency, such as Diazepam, can be used.[12][13] The IS is crucial for correcting variations in sample processing and instrument response.
-
Chromatography: A reverse-phase C18 column is typically used to separate this compound from endogenous components.[12][13] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a modifier like formic acid or ammonium acetate ensures sharp peak shapes and efficient ionization.[12][13]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion, creating a highly specific mass transition (e.g., m/z 455.2 → 262.1 for this compound) that minimizes background noise.[13]
Visualizing the Analytical Workflow
The following diagram outlines the typical LC-MS/MS workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Designing and Executing an Inter-Laboratory Comparison (ILC)
An ILC is a formal, controlled study to assess the performance of multiple laboratories.[8][9] Its design must be meticulous to ensure the results are meaningful.
Key Components of an ILC
-
Coordinating Body: A central entity responsible for preparing and distributing samples, defining the protocol, collecting results, and performing the statistical analysis.
-
Standardized Protocol: All participating labs must use the same, fully validated analytical method. This includes identical procedures for sample preparation, calibration curve construction, and quality control (QC) acceptance criteria.
-
Homogeneous Samples: The coordinating body prepares a large batch of blank matrix (e.g., human plasma), which is then used to create calibration standards and QC samples at multiple concentrations (low, medium, high). These samples are aliquoted and shipped frozen to all participants.
-
Blinded Analysis: Laboratories should be blinded to the true concentrations of the QC samples to ensure an unbiased assessment.
-
Defined Timeline: Clear deadlines for sample analysis and data submission are established.
-
Statistical Evaluation: Results are compared against the assigned reference value (often the mean of all participant results after outlier removal). Performance is typically evaluated using a statistical metric like the Z-score.[7]
Visualizing the ILC Process
This diagram illustrates the logical flow of an inter-laboratory comparison study.
Caption: The process flow of an inter-laboratory comparison study.
Data Presentation and Performance Evaluation
The primary goal of the ILC is to determine if each laboratory can produce results that are accurate and precise relative to the group.
Summarizing Quantitative Data
Data should be consolidated into a clear table. Below is a hypothetical example for a QC sample with a target concentration of 5.00 ng/mL.
| Laboratory ID | Reported Conc. (ng/mL) | Mean (ng/mL) | Std. Dev. | %CV | % Bias | Z-Score |
| Lab 01 | 5.12, 4.98, 5.05 | 5.05 | 0.07 | 1.4% | +1.0% | 0.25 |
| Lab 02 | 4.55, 4.61, 4.58 | 4.58 | 0.03 | 0.7% | -8.4% | -2.10 |
| Lab 03 | 5.01, 4.95, 4.99 | 4.98 | 0.03 | 0.6% | -0.4% | -0.10 |
| Lab 04 | 5.88, 5.95, 5.91 | 5.91 | 0.04 | 0.6% | +18.2% | 4.55 |
| Lab 05 | 4.89, 5.11, 5.01 | 5.00 | 0.11 | 2.2% | 0.0% | 0.00 |
| Overall Mean | 5.00 | |||||
| Overall SD | 0.20 |
-
% Bias: ((Lab Mean - Overall Mean) / Overall Mean) * 100
-
Z-Score: (Lab Mean - Overall Mean) / Overall SD. A common interpretation is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance (warning signal)
-
|Z| ≥ 3: Unsatisfactory performance (action required)
-
From the table, Lab 02 shows a significant negative bias and a questionable Z-score, while Lab 04's results are unsatisfactory, indicating a potential systemic error that requires investigation.
Experimental Protocols
Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol is a self-validating system, incorporating calibration standards and QCs to ensure the integrity of each analytical run.
-
Reagent & Solution Preparation:
-
Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Prepare Calibration Standards (CS) by spiking blank plasma with working standards to achieve a concentration range (e.g., 0.1 to 25 ng/mL).[12][13]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of IS working solution to each tube (except blanks) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 series or equivalent.[12]
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.2% Formic Acid in water.[12][13]
-
Gradient: Start at 20% B, ramp to 80% B over 5 min, hold for 2 min, return to 20% B.
-
Flow Rate: 0.8 mL/min.
-
MS System: Agilent 6410 Triple Quadrupole or equivalent.[12]
-
Ionization: ESI, Positive Mode.
-
MRM Transitions: Monitor the specific precursor-product ion transitions for this compound and the IS.
-
-
Data Analysis & Acceptance Criteria:
-
Generate a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the CS. Use a weighted (1/x²) linear regression.
-
The back-calculated concentrations of at least 75% of the CS must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.
-
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A Comparative Analysis of N-Demethylivabradine and Other Ivabradine Metabolites for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, ivabradine stands out for its specific heart rate-lowering effect by inhibiting the I(f) current in the sinoatrial node.[1] This mechanism has proven effective in the management of chronic stable angina and heart failure.[2] However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. This guide provides an in-depth comparative analysis of N-Demethylivabradine (S-18982), the primary active metabolite of ivabradine, and its other known metabolites. We will delve into their pharmacokinetics, pharmacodynamics, and the analytical methodologies required for their distinct quantification, providing a crucial resource for researchers, scientists, and drug development professionals.
The Metabolic Journey of Ivabradine: An Overview
Ivabradine undergoes extensive metabolism, primarily in the liver and intestines, mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] This biotransformation leads to the formation of several metabolites, with one major player and a cast of minor derivatives. The most significant of these is the N-desmethylated metabolite, S-18982, more commonly known as this compound.[5] This metabolite is not merely a breakdown product but an active entity that contributes to the overall therapeutic effect of ivabradine.[1]
Beyond this compound, at least six other metabolites have been detected in human plasma, although they are present in much lower concentrations.[6] The primary metabolic pathway involves N-demethylation of the terminal N-methyl group of the amino-propyl chain. Further oxidative transformations of this compound and the parent drug lead to the formation of these minor metabolites.
Figure 1: Simplified metabolic pathway of ivabradine, highlighting the central role of CYP3A4 in the formation of this compound and other minor metabolites.
Head-to-Head Comparison: this compound vs. Ivabradine and Other Metabolites
The clinical and pharmacological relevance of a drug's metabolites hinges on their concentration, potency, and pharmacokinetic profile relative to the parent compound. In the case of ivabradine, this compound is of particular interest due to its significant contribution to the drug's overall activity.
| Feature | Ivabradine (Parent Drug) | This compound (S-18982) | Other Minor Metabolites |
| Relative Plasma Concentration | ~60% of total drug exposure | ~40% of parent drug concentration[3][5] | Very low, often near the limit of quantification |
| Pharmacological Activity | Active I(f) current inhibitor[1] | Equipotent to ivabradine[1][5] | Considered "potentially active," but their contribution to the overall effect is likely minimal due to low concentrations.[6] |
| Primary Metabolic Enzyme | CYP3A4[3] | Also metabolized by CYP3A4[3] | Formed and further metabolized by CYP3A4 |
| Elimination Half-life (t½) | ~2 hours (distribution), ~6 hours (effective)[3] | ~11 hours[1] | Data not readily available, but likely similar or shorter than this compound |
Table 1: Comparative profile of ivabradine and its metabolites.
Pharmacodynamic Potency: A Closer Look
The defining characteristic of ivabradine is its ability to inhibit the I(f) current in the sinoatrial node, leading to a reduction in heart rate. This compound shares this property and is considered equipotent to the parent drug.[1][5] This means that on a molecular level, it has a similar affinity for the HCN4 channel, the primary channel responsible for the I(f) current. The prolonged half-life of this compound compared to ivabradine suggests that this metabolite contributes significantly to the sustained heart rate-lowering effect observed in patients.
The pharmacological activity of the other minor metabolites has not been extensively characterized, largely due to their low systemic exposure. While they are termed "potentially active," their clinical significance is likely negligible.
Pharmacokinetic Variabilities and Drug-Drug Interactions
Given that both ivabradine and its major active metabolite, this compound, are substrates for CYP3A4, their plasma concentrations can be significantly affected by co-administered drugs that inhibit or induce this enzyme.[4]
-
CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir): Concomitant use can lead to a substantial increase in the plasma levels of both ivabradine and this compound, heightening the risk of bradycardia and other adverse effects.[7]
-
CYP3A4 Inducers (e.g., rifampicin, St. John's Wort): These can decrease the plasma concentrations of both the parent drug and its active metabolite, potentially reducing the therapeutic efficacy of ivabradine.
It is crucial for researchers investigating ivabradine to consider the CYP3A4 metabolic pathway, as any modulation of this enzyme will impact the entire profile of the drug and its active metabolites.
Experimental Protocols for the Comparative Analysis of Ivabradine and its Metabolites
To empower researchers in this field, we provide detailed methodologies for the in vitro characterization and in vivo quantification of ivabradine and its metabolites.
In Vitro Metabolism Studies using Human Liver Microsomes
This protocol allows for the characterization of the metabolic pathways of ivabradine and the identification of the enzymes involved.
Objective: To determine the metabolic stability of ivabradine and identify its metabolites in a controlled in vitro system.
Materials:
-
Ivabradine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiate Reaction: Add ivabradine to the mixture to a final concentration relevant for pharmacological studies (e.g., 1 µM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining ivabradine and identify and quantify the formed metabolites.
Figure 2: Workflow for in vitro metabolism studies of ivabradine using human liver microsomes.
UPLC-MS/MS Method for Simultaneous Quantification in Human Plasma
This protocol provides a robust and sensitive method for the simultaneous determination of ivabradine and this compound in human plasma, essential for pharmacokinetic studies.
Objective: To accurately quantify ivabradine and this compound in human plasma samples.
Instrumentation and Conditions:
-
Chromatography System: UPLC system (e.g., Waters ACQUITY UPLC)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivabradine | 469.3 | 177.2 |
| This compound | 455.2 | 262.2 |
| Internal Standard (e.g., Carbamazepine) | 237.1 | 194.2 |
Table 2: Example MRM transitions for the analysis of ivabradine and this compound.
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Conclusion and Future Directions
The metabolism of ivabradine is a critical aspect of its pharmacology, with the formation of the equipotent and long-lasting metabolite, this compound, playing a significant role in its therapeutic effect. A comprehensive understanding of the interplay between ivabradine and its metabolites is paramount for optimizing its clinical use and for the development of future cardiovascular drugs.
Further research is warranted to fully characterize the pharmacological activity of the minor metabolites of ivabradine, even if their contribution to the overall effect appears to be minimal. Additionally, investigations into potential genetic polymorphisms in CYP3A4 and their impact on the metabolic ratio of ivabradine to this compound could provide insights into inter-individual variability in patient response. The methodologies outlined in this guide provide a solid foundation for researchers to embark on these and other important investigations into the complex world of ivabradine metabolism.
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Jia, Y., Lu, C., Song, Y., & Li, H. (2012). Quantitative determination of ivabradine and N-desmethyl ivabradine in human plasma by HPLC-MS/MS. Journal of Chinese Mass Spectrometry Society, 33(2), 81-86. [Link]
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A Guide to Validating the Specificity of an N-Demethylivabradine Antibody
For researchers and drug development professionals, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comprehensive framework for validating the specificity of a polyclonal or monoclonal antibody targeted against N-Demethylivabradine, the primary active metabolite of Ivabradine.[1][2] Ensuring an antibody's specificity is a critical step to guarantee reliable and reproducible results in immunoassays.[3] This guide will delve into the experimental design, methodologies, and data interpretation necessary to rigorously assess antibody specificity.
Ivabradine is a medication used to treat stable heart failure by selectively inhibiting the I(f) current in the sinoatrial node, which in turn lowers the heart rate.[4] It is extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme into its major active metabolite, this compound (also known as S-18982).[1][2][5] This metabolite is equipotent to the parent drug and circulates at approximately 40% of the concentration of Ivabradine, contributing significantly to its overall therapeutic effect.[1][2][5] Therefore, a highly specific antibody that can distinguish this compound from the parent drug and other potential metabolites is essential for accurate pharmacokinetic and pharmacodynamic studies.
This guide will focus on a multi-pronged approach to antibody validation, employing a suite of established techniques to build a robust specificity profile. The core of this validation strategy lies in assessing the antibody's cross-reactivity against structurally similar compounds.
Experimental Design: The Cross-Reactivity Panel
A critical first step is to define a panel of compounds to test for cross-reactivity. This panel should include molecules that are structurally similar to this compound and could potentially be recognized by the antibody.[6]
The essential compounds for this panel are:
-
This compound: The target analyte.
-
Ivabradine: The parent drug, which differs from the target by a single methyl group.[7]
-
Other potential Ivabradine metabolites: If available, other known metabolites should be included to provide a more comprehensive specificity profile.
-
Structurally unrelated compounds: To serve as negative controls and ensure that the antibody does not exhibit non-specific binding.
Experimental Workflow for Antibody Specificity Validation
A multi-tiered approach employing several immunoassays is the most robust method for validating antibody specificity.[8] This guide will detail the application of Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).
Sources
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Introduction: Understanding the Parent Drug and its Active Counterpart
An In-Depth Comparative Guide to the Pharmacokinetics of Ivabradine and its Active Metabolite, N-Demethylivabradine
Ivabradine is a heart rate-lowering agent prescribed for the treatment of stable heart failure and chronic stable angina.[1][2] Its therapeutic effect stems from a highly specific mechanism of action: the selective inhibition of the "funny" current (If) in the sinoatrial node of the heart.[3][4] This current is a key regulator of cardiac pacemaker activity, and by blocking it, ivabradine effectively reduces the heart rate without impacting myocardial contractility or ventricular repolarization.[2][3][4]
Following administration, ivabradine is extensively metabolized in the liver and intestines, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7] This process yields several metabolites, with the most significant being the N-desmethylated derivative, S-18982, commonly known as this compound.[5][6] Crucially, this metabolite is not an inactive byproduct; it is pharmacologically active and equipotent to the parent drug, contributing significantly to the overall therapeutic effect.[6][7][8] This guide provides a detailed comparison of the pharmacokinetic profiles of ivabradine and this compound, offering insights for researchers and drug development professionals.
Metabolic Pathway: The Genesis of an Active Metabolite
The conversion of ivabradine to this compound is a classic example of Phase I metabolism. The CYP3A4 isoenzyme, located in the gut wall and liver, mediates the N-demethylation of ivabradine.[3][4][5] This metabolic step is responsible for a significant portion of ivabradine's first-pass effect, which contributes to its moderate absolute oral bioavailability of approximately 40%.[5][6] The resulting this compound is also a substrate for CYP3A4, undergoing further metabolism.[3][6] The relationship between the parent drug and its active metabolite is a critical factor in understanding the drug's overall pharmacodynamic profile and potential for drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.[5][6][9]
Caption: Metabolic conversion of ivabradine to this compound.
Comparative Pharmacokinetic Parameters
The distinct pharmacokinetic profiles of ivabradine and its active metabolite, this compound, dictate their relative contributions to the drug's efficacy and duration of action. The following table summarizes key parameters gathered from clinical studies.
| Parameter | Ivabradine (Parent Drug) | This compound (S-18982) | Key Insights & Causality |
| Absorption | |||
| Tmax (fasting) | ~1 hour[3][5][6] | Slower formation post-parent Tmax | Ivabradine is rapidly absorbed, while the metabolite's appearance is rate-limited by its formation from the parent drug. |
| Bioavailability | ~40% (due to first-pass effect)[5][6] | N/A (formed post-absorption) | Extensive metabolism in the gut and liver by CYP3A4 limits the amount of unchanged ivabradine reaching systemic circulation. |
| Food Effect | Delays Tmax by ~1 hr; increases AUC by 20-40%[3][5][6] | N/A | Food enhances absorption and systemic exposure, hence the recommendation to administer ivabradine with meals. |
| Distribution | |||
| Plasma Protein Binding | ~70%[3][5][6] | Data not specified, but expected to be similar | Moderate protein binding allows for a sufficient unbound fraction to exert its pharmacological effect. |
| Volume of Distribution (Vd) | ~100 L[3][5][6] | Data not specified | A relatively large volume of distribution indicates distribution into tissues outside the plasma. |
| Metabolism | |||
| Primary Enzyme | CYP3A4[3][4][5] | CYP3A4[3][6] | Both parent and active metabolite are substrates for CYP3A4, highlighting the high potential for drug interactions. |
| Relative Concentration | Parent Drug | ~40% of parent drug exposure[3][5][6] | Despite being a metabolite, it circulates at substantial concentrations, contributing significantly to the drug's effect. |
| Elimination | |||
| Effective Half-Life (t1/2) | ~6 hours[3][5][6] | ~11 hours[8] | The metabolite has a notably longer half-life, contributing to a more sustained heart rate reduction. |
| Distribution Half-Life | ~2 hours[3][5][6] | Data not specified | This reflects the initial rapid distribution phase from plasma into tissues. |
| Total Clearance | ~24 L/h[3][5][6] | Data not specified | This represents the volume of plasma cleared of the drug per unit of time through all elimination routes. |
| Excretion | Metabolites excreted via feces and urine in similar proportions; ~4% unchanged in urine[5][6] | Excreted as further metabolites | Elimination is primarily through metabolism, with renal clearance of the parent drug playing a minor role. |
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
To accurately characterize the pharmacokinetics of both ivabradine and this compound, a robust and sensitive bioanalytical method is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Objective: To simultaneously measure the concentrations of ivabradine and this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of ivabradine).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
2. LC-MS/MS System & Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the data.
-
Quantify the concentrations of ivabradine and this compound in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Study Workflow
The process of determining the pharmacokinetic profiles of ivabradine and its metabolite involves a series of well-defined steps, from volunteer participation to final data analysis.
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of ivabradine and its active metabolite, this compound, are intrinsically linked. Ivabradine is characterized by rapid absorption and extensive first-pass metabolism, leading to moderate bioavailability. Its major metabolite, this compound, is formed via CYP3A4, circulates at a substantial concentration (approximately 40% of the parent drug), and exhibits equipotent pharmacological activity.[3][6] A key differentiating factor is the metabolite's longer elimination half-life, which likely contributes to a sustained therapeutic effect on heart rate reduction.[8] A comprehensive understanding of this parent-metabolite relationship is paramount for accurate dose optimization, predicting drug-drug interactions, and interpreting clinical outcomes in diverse patient populations.
References
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StatPearls Publishing. (2025, December 13). Ivabradine. NCBI Bookshelf. [Link]
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Tardif, J. C. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management. [Link]
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Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. [Link]
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Drugs.com. (2024, April 10). Ivabradine Monograph for Professionals. [Link]
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Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. [Link]
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Kim, H. J., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. Journal of Clinical Pharmacology, 56(4), 439-49. [Link]
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Khan, H., & Shaw, E. (2016). The therapeutic role of ivabradine in heart failure. Therapeutic Advances in Chronic Disease, 7(2), 96-104. [Link]
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Zhang, Y., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine, 9(5), 8369-8374. [Link]
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U.S. Food and Drug Administration. (2018, October 25). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
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Ivabradine. (2015). P & T : a peer-reviewed journal for formulary management, 40(12), 837–842. [Link]
-
Lu, C. T., et al. (2013). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. Journal of Pharmaceutical and Biomedical Analysis, 74, 153-158. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 132999, Ivabradine. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Demethylivabradine
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical science. This often means handling novel compounds or metabolites for which comprehensive safety data is not yet available. N-Demethylivabradine, the primary active metabolite of Ivabradine, falls into this category.[1] This guide provides essential safety and logistical information for its handling, grounded in the principles of potent compound safety and drawing from data on its parent molecule. Our directive is not merely to follow steps but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
The Precautionary Principle: Assessing a Compound of Unknown Potency
Our safety protocols are therefore derived from two primary sources:
-
The Parent Compound (Ivabradine): Safety data for Ivabradine hydrochloride indicates it is very toxic to aquatic life with long-lasting effects.[3] Some data also suggests it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[4]
-
Highly Potent Active Pharmaceutical Ingredient (HPAPI) Handling Guidelines: Since this compound is a pharmacologically active molecule of unknown potency, we must adopt practices established for HPAPIs.[5] A significant number of APIs are classified as highly potent, with Occupational Exposure Limits (OELs) at or below 10 µg/m³ of air.[5][6] Adopting containment and protection strategies suitable for this class of compounds is a prudent and necessary measure.
The core of our strategy is risk mitigation through containment and a multi-layered Personal Protective Equipment (PPE) approach. The goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core PPE Requirements for this compound
The selection of PPE is not static; it must be adapted to the specific task and the potential for exposure. The following table summarizes the minimum recommended PPE.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Fully-Buttoned Lab Coat | Not typically required |
| Low-Volume Solution Handling (<10 mL in a fume hood) | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Fully-Buttoned Lab Coat | Not typically required if work is performed in a certified chemical fume hood |
| Weighing Solid Powder or High-Volume Solution Work | Chemical Safety Goggles & Face Shield | Double-Gloving with Chemical-Resistant Gloves (Nitrile) | Chemical-Resistant Lab Coat or Gown | Required. Use a NIOSH-approved respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for handling potent compounds.[7] |
| Small Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Apron over Lab Coat | Required. Use a NIOSH-approved respirator with particulate and organic vapor cartridges. |
Operational Plans: From Preparation to Disposal
PPE Selection Workflow
Before any procedure, perform a dynamic risk assessment. The following workflow illustrates the decision-making process for selecting appropriate PPE.
Step-by-Step Protocol for Handling Solid Compound
Handling this compound as a solid powder presents the highest risk of inhalation and contamination.
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) before retrieving the compound.
-
Don PPE: Put on your lab coat, chemical safety goggles, face shield, and double nitrile gloves. Ensure your respirator is properly fitted and functioning.
-
Weighing: Perform all weighing operations within the ventilated enclosure to contain any airborne particles. Use anti-static weigh paper or a tared vial to minimize dispersal.
-
Solubilization: Add the solvent to the solid in a controlled manner within the enclosure. Cap the container securely before mixing or vortexing.
-
Immediate Cleanup: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) to decontaminate them. Dispose of contaminated wipes as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and coat) to avoid self-contamination. Wash hands thoroughly.
Step-by-Step Protocol for Spill Management
Accidents happen. A clear, immediate plan is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a containment device, evacuate the area.
-
Assess the Hazard: If the spill is small and contained, and you are trained to handle it, proceed with cleanup. Do not attempt to clean a large spill without assistance from your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear, at a minimum: a respirator, chemical goggles, a face shield, a chemical-resistant apron over your lab coat, and heavy-duty outer gloves over inner nitrile gloves.[8]
-
Contain the Spill: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or a chemical spill pillow). For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Clean Up: Working from the outside in, collect all contaminated materials using a scoop or forceps and place them into a clearly labeled, sealable hazardous waste bag or container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal the waste container and treat it as hazardous chemical waste.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
Decontamination and Disposal Plan
Proper disposal is a critical final step to protect both personnel and the environment, especially given the high aquatic toxicity of the parent compound.[3]
Waste Segregation
All materials that come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Gloves, weigh paper, and pipette tips
-
Contaminated absorbent materials from spills
-
Empty stock vials
-
Solutions containing the compound
Disposal Workflow
Never dispose of this compound down the drain.[8] The following workflow outlines the required procedure for waste management. The primary directive is to always consult and follow the specific protocols of your institution's EHS department.[9]
Emergency First Aid Procedures
Should an exposure occur despite precautions, immediate and correct first aid is crucial. These procedures are based on the parent compound, Ivabradine.[2][4][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
In every case of exposure, it is imperative to provide the attending medical personnel with the Safety Data Sheet for the parent compound, Ivabradine, and to inform them that this compound is a related compound of unknown potency.
By integrating these principles of hazard assessment, containment, and procedural diligence, you build a robust safety culture that protects you, your colleagues, and your research.
References
-
VxP Pharma. (2020). Highly Potent Compounds. [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-DEMETHYL IVABRADINE HYDROCHLORIDE. [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]
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Affygility Solutions. (2010). Potent compounds: 7 things that every EHS professional should know. [Link]
-
Temple University. (n.d.). Ethidium Bromide Disposal. Environmental Health & Radiation Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
